4-Bromo-2-chloro-6-nitroaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-chloro-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJHDXGYFMAJQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90540985 | |
| Record name | 4-Bromo-2-chloro-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90540985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34033-41-5 | |
| Record name | 4-Bromo-2-chloro-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90540985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Bromo-2-chloro-6-nitroaniline IUPAC name and structure
An In-depth Technical Guide to 4-Bromo-2-chloro-6-nitroaniline
This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a proposed synthetic route, and standard characterization protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Chemical Identity and Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] It is a substituted aromatic amine with bromine, chlorine, and nitro functional groups attached to the aniline core.
-
IUPAC Name: this compound
-
CAS Number: 34033-41-5[1]
-
Molecular Formula: C₆H₄BrClN₂O₂[1]
-
Synonyms: 2-Chloro-4-bromo-6-nitroaniline, 4-Bromo-2-chloro-6-nitro-phenylamine[1]
Structure:
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 251.46 g/mol | PubChem[1][2] |
| XLogP3 | 2.9 | PubChem[2] |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Topological Polar Surface Area | 71.8 Ų | PubChem[2] |
| Exact Mass | 249.91447 Da | PubChem[2] |
Proposed Synthesis Protocol
A specific experimental protocol for the synthesis of this compound is not detailed in the available literature. However, a plausible synthetic route can be proposed based on established methods for the halogenation and nitration of anilines and their derivatives. A common strategy involves the protection of the amino group, followed by sequential electrophilic aromatic substitution, and finally deprotection.
A potential starting material for this synthesis is 4-bromo-2-chloroaniline. The synthesis would then proceed via nitration.
Proposed Reaction Scheme:
4-Bromo-2-chloroaniline → this compound
Detailed Hypothetical Protocol:
-
Protection of the Amine Group (Acetylation):
-
In a round-bottom flask, dissolve 1 mole of 4-bromo-2-chloroaniline in glacial acetic acid.
-
Slowly add 1.1 moles of acetic anhydride to the solution while stirring.
-
Gently reflux the mixture for 1-2 hours to ensure complete formation of the acetanilide derivative.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into ice-cold water to precipitate the acetylated product.
-
Filter the precipitate, wash with cold water until neutral, and dry to obtain 4-bromo-2-chloroacetanilide.
-
-
Nitration:
-
In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the temperature below 10°C in an ice bath.
-
Dissolve the dried 4-bromo-2-chloroacetanilide in a minimal amount of concentrated sulfuric acid, cooling the mixture in an ice-salt bath to 0-5°C.
-
Slowly add the cold nitrating mixture dropwise to the acetanilide solution, maintaining the temperature below 10°C with vigorous stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice to precipitate the crude 4-bromo-2-chloro-6-nitroacetanilide.
-
Filter the solid, wash thoroughly with cold water to remove residual acid, and dry.
-
-
Deprotection (Hydrolysis):
-
Suspend the crude 4-bromo-2-chloro-6-nitroacetanilide in a mixture of ethanol and concentrated hydrochloric acid.
-
Reflux the mixture for 2-4 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium hydroxide solution) to precipitate the final product, this compound.
-
Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.
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Characterization Protocols
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product. A suitable mobile phase would be a mixture of hexane and ethyl acetate.
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Melting Point Determination: A sharp melting point range for the recrystallized product indicates high purity.
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups. Expected peaks would include N-H stretching for the amine (around 3300-3500 cm⁻¹), C-N stretching, aromatic C=C stretching, and characteristic peaks for the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹) and C-X (C-Br, C-Cl) bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show signals for the aromatic protons and the amine protons. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern.
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¹³C NMR would show distinct signals for each carbon atom in the molecule, providing further structural confirmation.
-
-
Mass Spectrometry (MS): To determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight, as well as a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.
Visualizations
The following diagrams illustrate the proposed synthetic workflow and the general characterization process for this compound.
Caption: Proposed synthetic workflow for this compound.
Caption: General workflow for the characterization of the final product.
References
In-Depth Technical Guide: 4-Bromo-2-chloro-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2-chloro-6-nitroaniline, a halogenated nitroaromatic compound. Due to the limited availability of experimental data in peer-reviewed literature, this document primarily consolidates information from chemical supplier databases and computational predictions. The guide covers the compound's chemical and physical properties, a plausible synthetic route with a detailed experimental protocol for a closely related isomer, and its current understanding within the broader context of chemical synthesis. At present, there is no specific information available in the public domain regarding its involvement in signaling pathways or its direct application in drug development.
Chemical and Physical Properties
This compound is a substituted aniline with the chemical formula C₆H₄BrClN₂O₂.[1] Its molecular structure consists of a benzene ring substituted with a bromine atom at position 4, a chlorine atom at position 2, a nitro group at position 6, and an amino group at position 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 34033-41-5 | [1][2][] |
| Molecular Formula | C₆H₄BrClN₂O₂ | [1][2] |
| Molecular Weight | 251.47 g/mol | [1][4] |
| IUPAC Name | This compound | [4] |
| Appearance | White to off-white crystalline powder (predicted) | [5] |
| Purity | ≥96% (as offered by suppliers) | [1] |
| Storage Conditions | Room temperature, protected from light, under inert atmosphere | [1][6] |
| Computed XLogP3 | 2.9 | [4] |
| Computed Hydrogen Bond Donor Count | 1 | [4] |
| Computed Hydrogen Bond Acceptor Count | 4 | [4] |
| Computed Rotatable Bond Count | 1 | [4] |
| Computed Exact Mass | 249.91447 Da | [4] |
| Computed Topological Polar Surface Area | 71.8 Ų | [4] |
| Computed Heavy Atom Count | 12 | [4] |
Note: Most physical properties such as melting point, boiling point, and solubility are not experimentally determined in available literature and are therefore omitted. The data presented are primarily from computational predictions and supplier specifications.
Synthesis and Experimental Protocols
While a specific protocol for the target molecule is absent, a detailed procedure for the synthesis of a closely related isomer, 2-Bromo-6-chloro-4-nitroaniline from 2-chloro-4-nitroaniline, is available and can serve as a methodological reference.[7][8] This reaction demonstrates a typical electrophilic aromatic substitution on a substituted aniline.
Reference Experimental Protocol: Synthesis of 2-Bromo-6-chloro-4-nitroaniline
This protocol is for the synthesis of an isomer and should be adapted and optimized for the synthesis of this compound.
Materials and Reagents:
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2-chloro-4-nitroaniline
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Potassium bromide (KBr)
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Acetic acid (AcOH)
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Water (H₂O)
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ZnAl-BrO₃-Layered Double Hydroxides (LDHs) (as a brominating agent)
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Dichloromethane (CH₂Cl₂)
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Silica gel (200-300 mesh)
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Petroleum ether
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Ethyl acetate
Procedure:
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A solution of 2-chloro-4-nitroaniline (2 mmol, 345 mg) and potassium bromide (1.2 mmol, 143 mg) is prepared in a 10 mL solvent mixture of acetic acid and water (9:1 v/v).[7][8]
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The solution is transferred to a 50 mL three-neck flask equipped with a magnetic stirrer and placed in a thermostatic water bath.[7][8]
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Over a period of 15 minutes, ZnAl-BrO₃-LDHs (1.8 g, 1.8 mmol) are slowly added in batches to the reaction mixture. The reaction temperature is then raised to and controlled at 50°C.[7][8]
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Upon completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
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The reaction solution is extracted with dichloromethane. The organic phases are combined.[8]
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Silica gel is added to the combined organic phase for adsorption of impurities.
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The dichloromethane is removed by distillation under reduced pressure.[8]
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The resulting residue is purified by column chromatography on silica gel using a solvent mixture of petroleum ether and ethyl acetate (10:1 v/v) as the eluent to yield the pure product.[8]
dot
Caption: Plausible synthetic workflow for this compound.
Applications in Research and Development
Halogenated anilines are a crucial class of intermediates in the synthesis of bioactive molecules and materials.[9] Specifically, substituted nitroanilines are precursors in the preparation of various dyes, pharmaceuticals, and other specialty chemicals.
At present, there are no specific, publicly available studies detailing the use of this compound in drug development or its role in any signaling pathways. Its structural similarity to other known bioactive anilines suggests potential as a scaffold in medicinal chemistry for the development of novel therapeutic agents. Further research is required to explore its biological activity and potential applications.
Spectroscopic Data
Verified experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound (CAS 34033-41-5) are not available in the public domain. Chemical suppliers may provide this data upon request with a purchase. For reference, spectral data for isomeric compounds are available and can provide an indication of the expected spectral features.
Safety and Handling
While a specific safety data sheet for this compound is not widely available, it should be handled with the standard precautions for halogenated nitroaromatic compounds. These compounds are generally considered hazardous.
General Safety Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
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Store in a tightly sealed container in a cool, dry place away from incompatible materials.
For detailed safety information, it is recommended to consult the safety data sheet provided by the supplier.
Conclusion
This compound is a chemical intermediate with potential for use in organic synthesis, particularly in the development of novel pharmaceuticals and specialty chemicals. This guide has summarized the currently available information on its properties, a plausible synthetic approach, and its potential applications. A significant gap in the literature exists regarding its experimental physical and chemical data, detailed synthetic protocols, and biological activity. Further research is warranted to fully characterize this compound and explore its utility in various scientific and industrial fields.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]
- 4. This compound | C6H4BrClN2O2 | CID 13443119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, CasNo.34033-41-5 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]
- 6. 34033-41-5|this compound|BLD Pharm [bldpharm.com]
- 7. 2-BROMO-6-CHLORO-4-NITROANILINE | 99-29-6 [chemicalbook.com]
- 8. 2-BROMO-6-CHLORO-4-NITROANILINE synthesis - chemicalbook [chemicalbook.com]
- 9. 2-BROMO-6-CHLORO-4-NITROANILINE(99-29-6) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to 4-Bromo-2-chloro-6-nitroaniline
This technical guide provides a comprehensive overview of 4-Bromo-2-chloro-6-nitroaniline, a halogenated nitroaromatic compound. The information is tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document covers the synthesis, chemical properties, and analytical characterization of this compound.
Chemical Identity and Properties
This compound is a substituted aniline with the chemical formula C₆H₄BrClN₂O₂.[1] Its structure incorporates a bromine atom, a chlorine atom, and a nitro group attached to the aniline backbone.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 34033-41-5 | PubChem[1] |
| Molecular Formula | C₆H₄BrClN₂O₂ | PubChem[1] |
| Molecular Weight | 251.46 g/mol | PubChem[1] |
| Exact Mass | 249.91447 Da | PubChem[1] |
| XLogP3 | 2.9 | PubChem[1] |
| Topological Polar Surface Area | 71.8 Ų | PubChem[1] |
| Heavy Atom Count | 12 | PubChem[1] |
Synthesis Protocols
The synthesis of substituted nitroanilines often involves electrophilic aromatic substitution reactions on an aniline derivative. The specific historical discovery of this compound is not well-documented in publicly available literature. However, general synthetic methodologies for similar compounds are well-established. A plausible multi-step synthesis starting from aniline is outlined below, based on common organic chemistry principles.[2]
Multi-step Synthesis from Aniline
This process involves protection of the amino group, followed by sequential halogenation and nitration, and finally deprotection.
Experimental Protocol:
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Protection of the Amino Group: Aniline is reacted with acetic anhydride to form acetanilide. This step protects the highly reactive amino group and directs subsequent substitutions to the para and ortho positions.
-
Bromination: Acetanilide is then subjected to electrophilic aromatic substitution with bromine in a suitable solvent, such as acetic acid, to yield 4-bromoacetanilide.
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Chlorination: The subsequent electrophilic aromatic substitution with chlorine will primarily occur at the ortho position to the activating acetamido group, yielding 4-bromo-2-chloroacetanilide.
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Nitration: The nitration of 4-bromo-2-chloroacetanilide introduces the nitro group. The directing effects of the existing substituents will influence the position of the nitro group.
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Deprotection: The final step involves the hydrolysis of the acetamido group back to an amino group, typically using acidic or basic conditions, to yield the final product, this compound.
Caption: Multi-step synthesis pathway from aniline.
Spectroscopic Characterization
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Peaks/Signals |
| ¹H NMR | Aromatic protons will show characteristic shifts and coupling patterns based on their substitution. The amino protons will appear as a broad singlet. |
| ¹³C NMR | Distinct signals for each of the six aromatic carbons, with chemical shifts influenced by the attached substituents (amino, nitro, bromo, and chloro groups). |
| FT-IR | Characteristic absorption bands for N-H stretching of the amino group (around 3300-3500 cm⁻¹), C-N stretching, C-X (halogen) stretching, and asymmetric and symmetric stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹ respectively). |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight (251.46 g/mol ) and characteristic isotopic patterns due to the presence of bromine and chlorine. |
Applications in Research and Development
Halogenated nitroanilines are valuable intermediates in the synthesis of a wide range of organic molecules.[3][4] Their functional groups offer multiple reaction sites for building more complex structures.
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Pharmaceutical Intermediates: These compounds can serve as starting materials for the synthesis of active pharmaceutical ingredients (APIs).[4][5] The presence of halogen and nitro groups allows for various chemical transformations to build pharmacologically active scaffolds.
-
Dye Synthesis: Nitroanilines are precursors in the production of azo dyes.[4] The amino group can be diazotized and coupled with other aromatic compounds to create a diverse range of colors.
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Material Science: Substituted anilines are also explored in the development of nonlinear optical (NLO) materials.[6]
Caption: Potential applications of this compound.
Safety and Handling
Substituted nitroanilines are generally considered hazardous chemicals and should be handled with appropriate safety precautions. While specific toxicity data for this compound is not detailed in the search results, related compounds are known to be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[7] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential when working with this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a significant chemical intermediate with potential applications in various fields, including pharmaceuticals and material science. While its specific discovery and history are not extensively documented, its synthesis can be achieved through established organic chemistry methodologies. Further research into the biological activities and material properties of this and related compounds could unveil new applications in drug discovery and materials engineering.
References
- 1. This compound | C6H4BrClN2O2 | CID 13443119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. ripublication.com [ripublication.com]
- 7. 2-Bromo-4-chloro-6-nitrobenzenamine | C6H4BrClN2O2 | CID 11064884 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide to 4-Bromo-2-chloro-6-nitroaniline (CAS 34033-41-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-chloro-6-nitroaniline is a halogenated and nitrated aromatic amine with the CAS number 34033-41-5. Its molecular structure, featuring bromo, chloro, nitro, and amino functional groups, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, known applications, and a representative synthesis protocol. The strategic placement of its functional groups allows for a range of chemical modifications, making it a valuable building block in the synthesis of more complex molecules, particularly in the fields of dye chemistry and potentially in the development of novel pharmaceutical and agrochemical compounds.
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in chemical reactions, for its purification, and for ensuring its safe handling and storage.
| Property | Value | Source(s) |
| CAS Number | 34033-41-5 | [1][2] |
| IUPAC Name | This compound | [1][2] |
| Molecular Formula | C₆H₄BrClN₂O₂ | [1][2] |
| Molecular Weight | 251.47 g/mol | [1][2] |
| Appearance | Solid | [1][2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Not available | |
| InChI Key | IZJHDXGYFMAJQJ-UHFFFAOYSA-N | [1][2] |
| SMILES | C1=C(C=C(C(=C1--INVALID-LINK--[O-])N)Cl)Br | [1][2] |
Uses and Applications
This compound primarily serves as a chemical intermediate in the synthesis of other organic compounds. Its utility stems from the reactivity of its functional groups:
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Amino Group: The primary amine group can be readily diazotized and subsequently used in coupling reactions to form azo dyes. This is a common application for substituted anilines in the dye manufacturing industry.
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Halogen Substituents: The bromo and chloro groups can be displaced or can participate in cross-coupling reactions, allowing for the formation of carbon-carbon or carbon-heteroatom bonds. This is a key strategy in building more complex molecular frameworks for pharmaceuticals and agrochemicals.
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Nitro Group: The nitro group is a strong electron-withdrawing group that influences the reactivity of the aromatic ring. It can also be reduced to an amino group, providing another site for further chemical modification.
While specific, large-scale industrial applications for this particular isomer are not widely documented, it is a valuable building block for research and development in the following areas:
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Dye Synthesis: As a precursor for azo dyes.
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Pharmaceutical Research: As a starting material for the synthesis of novel heterocyclic compounds and other potential drug candidates.
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Agrochemical Research: In the development of new pesticides and herbicides.
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Material Science: For the synthesis of specialized organic molecules with potential applications in electronics or as functional materials.
Experimental Protocols
Representative Synthesis of a Halogenated Nitroaniline
This protocol describes the bromination of a chloro-nitroaniline, which is a common method for introducing a bromine atom onto an activated or deactivated aromatic ring.
Materials:
-
2-Chloro-4-nitroaniline (starting material)
-
Potassium bromide (KBr)
-
Acetic acid (AcOH)
-
Water (H₂O)
-
A brominating agent/catalyst system (e.g., ZnAl-BrO₃-LDHs, or a combination of an oxidizing agent like sodium chlorate with a bromine source)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a three-neck flask equipped with a magnetic stirrer and a thermometer, dissolve 2-chloro-4-nitroaniline and potassium bromide in a mixture of acetic acid and water.
-
Bromination: While stirring the solution at a controlled temperature (e.g., 30-50 °C), slowly add the brominating agent/catalyst system. The reaction is typically monitored by thin-layer chromatography (TLC) to track the consumption of the starting material.
-
Workup: Once the reaction is complete, the mixture is cooled to room temperature. The product is then extracted from the aqueous phase using an organic solvent such as dichloromethane. The organic layers are combined.
-
Purification: The crude product in the organic extract is purified by column chromatography on silica gel. A solvent system such as a mixture of petroleum ether and ethyl acetate is used as the eluent to isolate the pure this compound.
-
Characterization: The final product's identity and purity would be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.
Logical Relationships and Workflows
The following diagram illustrates a generalized workflow for the synthesis and application of this compound as a chemical intermediate.
Safety and Handling
Substituted anilines, particularly those with nitro and halogen groups, should be handled with care. While specific toxicity data for this compound is limited, related compounds are known to be harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
An In-depth Technical Guide to Halogenated Nitroanilines for Researchers and Drug Development Professionals
Introduction: Halogenated nitroanilines are a class of aromatic compounds characterized by the presence of one or more halogen atoms and a nitro group attached to an aniline backbone. These structural motifs impart unique physicochemical properties and diverse biological activities, making them valuable intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] The interplay between the electron-withdrawing nature of the nitro group and the halogens, and the electron-donating amino group, creates a versatile scaffold for chemical modifications and targeted biological interactions. This guide provides a comprehensive overview of the synthesis, properties, and applications of halogenated nitroanilines, with a focus on their relevance to drug discovery and development.
Physicochemical Properties of Selected Halogenated Nitroanilines
The substitution pattern of halogens and the nitro group on the aniline ring significantly influences the physicochemical properties of these compounds. These properties, in turn, affect their reactivity, solubility, and biological activity. The following table summarizes key physicochemical data for a selection of halogenated nitroanilines.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| 2-Chloro-4-nitroaniline | 121-87-9 | C₆H₅ClN₂O₂ | 172.57 | 107-110[2] | 320[3] | Soluble in ethanol, ether, benzene; slightly soluble in water.[3] |
| 4-Bromo-2-nitroaniline | 875-51-4 | C₆H₅BrN₂O₂ | 217.02 | 110-113[4] | 308.7[5] | Sparingly soluble in water; soluble in ethanol, acetone, dimethylformamide.[6] |
| 4-Fluoro-2-nitroaniline | 364-78-3 | C₆H₅FN₂O₂ | 156.11 | 90-94[7] | 295.1 | Insoluble in water.[8] |
| 2,6-Dichloro-4-nitroaniline | 99-30-9 | C₆H₄Cl₂N₂O₂ | 207.01 | 190-192[9] | 130 (at 0.27 kPa)[10] | 1 g/L in water (60°C).[1] |
| 2,4-Dichloro-6-nitroaniline | 2683-43-4 | C₆H₄Cl₂N₂O₂ | 207.01 | 101-103[11] | - | - |
| 3,5-Dichloro-4-nitroaniline | - | C₆H₄Cl₂N₂O₂ | 207.01 | - | - | - |
| 2,6-Dibromo-4-nitroaniline | 827-94-1 | C₆H₄Br₂N₂O₂ | 295.92 | 205-207[12] | - | Low in water; soluble in acetone, DMSO.[1] |
| 2-Iodo-4-nitroaniline | 6369-51-3 | C₆H₅IN₂O₂ | 264.02 | - | - | - |
| 3-Iodo-4-nitroaniline | 57575-35-4 | C₆H₅IN₂O₂ | 264.02 | - | - | - |
| 2,6-Diiodo-4-nitroaniline | 5398-27-6 | C₆H₄I₂N₂O₂ | 389.92 | 251-253[5] | 430.8[5] | Soluble in alcohol, ether; insoluble in water.[5] |
| 3-Chloro-5-nitroaniline | 5344-44-5 | C₆H₅ClN₂O₂ | 172.57 | 131-134[13] | 332.7 | - |
Biological Activity of Halogenated Anilines
Halogenated anilines, including nitro-substituted derivatives, have demonstrated a broad spectrum of biological activities. Their antimicrobial and antibiofilm properties are of particular interest in the search for new therapeutic agents to combat drug-resistant pathogens. The following table presents minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) values for selected halogenated anilines.
| Compound | Target Organism/Cell Line | Activity Type | Value | Reference |
| 4-Bromo-3-chloroaniline | Uropathogenic Escherichia coli (UPEC) | MIC | 200 µg/mL | [9] |
| 4-Bromo-3-chloroaniline | Uropathogenic Escherichia coli (UPEC) | Biofilm Inhibition IC50 | 10 µg/mL | [9] |
| 3,5-Dibromoaniline | Uropathogenic Escherichia coli (UPEC) | MIC | 100 µg/mL | [9] |
| 3,5-Dibromoaniline | Uropathogenic Escherichia coli (UPEC) | Biofilm Inhibition IC50 | 10 µg/mL | [9] |
Experimental Protocols
Detailed methodologies for the synthesis of halogenated nitroanilines are crucial for their application in research and development. Below are protocols for the preparation of several key compounds.
Synthesis of 2,6-Dichloro-4-nitroaniline
This procedure describes the chlorination of p-nitroaniline to yield 2,6-dichloro-4-nitroaniline.[14]
Materials:
-
p-Nitroaniline
-
Concentrated hydrochloric acid
-
Potassium chlorate
-
Water
-
Glacial acetic acid (for purification)
-
Alcohol (for purification)
Procedure:
-
Dissolve 28 g of p-nitroaniline in 250 ml of concentrated hydrochloric acid at 50°C in a reaction flask.
-
Gradually add a solution of 16.4 g of potassium chlorate in 350 ml of water from a dropping funnel at approximately 25°C.
-
After the addition of the potassium chlorate solution is complete, dilute the reaction mixture with a large volume of water.
-
Collect the precipitated 2,6-dichloro-4-nitroaniline by filtration.
-
Wash the precipitate thoroughly with water and then with a small amount of alcohol.
-
Purify the product by crystallization from glacial acetic acid or a mixture of acetic acid and alcohol. The expected yield of lemon-yellow needles is 87%, with a melting point of 185-188°C.[14]
Synthesis of 2-Bromo-6-chloro-4-nitroaniline
This protocol outlines the bromination of 2-chloro-4-nitroaniline.
Materials:
-
2-Chloro-4-nitroaniline
-
Potassium bromide
-
Acetic acid
-
Water
-
ZnAl-BrO₃-LDHs (Layered Double Hydroxides)
-
Dichloromethane
-
Silica gel
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Dissolve 345 mg (2 mmol) of 2-chloro-4-nitroaniline and 143 mg (1.2 mmol) of potassium bromide in 10 mL of a 9:1 mixture of acetic acid and water.
-
Transfer the solution to a 50 mL three-neck flask and place it in a thermostatic magnetic stirring water bath at 50°C.
-
Stir the reaction mixture at 30°C for 1 hour.
-
Slowly add 1.8 g (1.8 mmol) of ZnAl-BrO₃-LDHs in batches over 15 minutes.
-
After the reaction is complete, extract the solution with dichloromethane.
-
Combine the organic phases and add silica gel (200-300 mesh) for adsorption.
-
Remove the dichloromethane by distillation under reduced pressure.
-
Purify the residue by column chromatography using a 10:1 mixture of petroleum ether and ethyl acetate as the eluent to obtain the pure product.[14]
Synthesis of 3-Chloro-5-nitroaniline
This method describes the synthesis of 3-chloro-5-nitroaniline from 1-chloro-3,5-dinitrobenzene.[6]
Materials:
-
1-Chloro-3,5-dinitrobenzene
-
Ethanol
-
20% aqueous ammonium sulfide
-
Water
-
Acetone
-
Petroleum ether
-
Silica gel
Procedure:
-
Dissolve 0.50 g (2.47 mmol) of 1-chloro-3,5-dinitrobenzene in a mixed solvent of 6 mL of ethanol and 3 mL of 20% aqueous ammonium sulfide.
-
Reflux the reaction mixture for 1 hour.
-
After the reaction is complete, dilute the mixture with an appropriate amount of water.
-
Collect the solid product by filtration and dry it.
-
Purify the product by flash chromatography on a silica gel column using a 10% acetone-petroleum ether mixture as the eluent to yield 3-chloro-5-nitroaniline as an orange powder (0.36 g, 84% yield).[6]
Signaling Pathways and Mechanisms of Action
The biological effects of halogenated nitroanilines are often attributed to their ability to interfere with essential cellular pathways. A key mechanism for nitroaromatic compounds, in general, involves their reduction by bacterial nitroreductases, leading to the formation of cytotoxic intermediates. Furthermore, some halogenated anilines have been shown to modulate the adenylate cyclase signaling pathway.
General Mechanism of Nitroaromatic Compound Action in Bacteria
Nitroaromatic compounds can be activated by bacterial nitroreductases, which are flavoenzymes that catalyze the NAD(P)H-dependent reduction of the nitro group. This process generates highly reactive nitroso and hydroxylamino intermediates that can cause cellular damage and inhibit bacterial growth.[15]
Caption: General mechanism of action for nitroaromatic compounds in bacteria.
Adenylate Cyclase Signaling Pathway
The adenylate cyclase (AC) pathway is a crucial signaling cascade that regulates a wide range of cellular processes. It is initiated by the activation of G protein-coupled receptors (GPCRs), leading to the production of the second messenger cyclic AMP (cAMP). Some studies suggest that halogenated anilines may exert their biological effects by inhibiting adenylate cyclase activity.[16]
Caption: The adenylate cyclase signaling pathway and potential inhibition by halogenated nitroanilines.
Experimental and Characterization Workflow
The synthesis and characterization of novel halogenated nitroanilines follow a systematic workflow to ensure the purity and structural integrity of the final compounds. This process is essential for obtaining reliable data in subsequent biological assays.
Caption: General workflow for the synthesis and characterization of halogenated nitroanilines.
References
- 1. 2,6-Dibromo-4-nitroaniline | 827-94-1 | Benchchem [benchchem.com]
- 2. Speeding up the organic chemistry workflow: from concept to compound [connect.discoveracs.org]
- 3. researchgate.net [researchgate.net]
- 4. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 5. chembk.com [chembk.com]
- 6. 3-chloro-5-nitro-aniline synthesis - chemicalbook [chemicalbook.com]
- 7. 2,6-Dibromo-4-nitroaniline | 827-94-1 [chemicalbook.com]
- 8. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 9. 2,6-Dichloro-4-nitroaniline | 99-30-9 [chemicalbook.com]
- 10. 2,6-Dichloro-4-nitroaniline | C6H4Cl2N2O2 | CID 7430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2,4-DICHLORO-6-NITROANILINE | 2683-43-4 [chemicalbook.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. 3-Chloro-5-nitroaniline | CymitQuimica [cymitquimica.com]
- 14. 2-BROMO-6-CHLORO-4-NITROANILINE synthesis - chemicalbook [chemicalbook.com]
- 15. biotage.com [biotage.com]
- 16. 3-chloro-5-nitro-aniline|lookchem [lookchem.com]
Potential Research Areas for 4-Bromo-2-chloro-6-nitroaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2-chloro-6-nitroaniline is a halogenated nitroaniline with significant potential as a versatile building block in medicinal chemistry and materials science. Its trifunctional nature, featuring electrophilic and nucleophilic sites, opens avenues for the synthesis of a diverse range of derivatives. This technical guide explores the potential research areas for this compound, providing a proposed synthetic route, key physicochemical properties of related compounds for comparative analysis, and detailed insights into its application in the development of novel therapeutics, particularly as a scaffold for kinase inhibitors, and in the synthesis of specialized azo dyes. This document aims to serve as a foundational resource for researchers looking to explore the chemistry and applications of this promising, yet under-documented, compound.
Physicochemical Properties
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₄BrClN₂O₂ | PubChem |
| Molecular Weight | 251.47 g/mol | PubChem |
| XLogP3 | 3.1 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 249.9144 | PubChem |
| Monoisotopic Mass | 249.9144 | PubChem |
| Topological Polar Surface Area | 71.8 Ų | PubChem |
| Heavy Atom Count | 12 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 235 | PubChem |
Table 2: Experimental Data for Structurally Related Compounds
| Compound | CAS Number | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 4-Bromo-2-nitroaniline | 875-51-4 | 110-113 | - | - |
| 4-Bromo-2-chloroaniline | 6627-51-6 | 70-72 | 7.37 (d, J=2.2 Hz, 1H), 7.15 (dd, J=8.5, 2.2 Hz, 1H), 6.63 (d, J=8.6 Hz, 1H), 4.02 (br s, 2H) | 142.1, 131.6, 130.5, 119.9, 116.8, 109.3 |
| 2-Bromo-6-chloro-4-nitroaniline | 99-29-6 | 176-178 | - | - |
Synthesis of this compound
A specific, experimentally validated synthesis for this compound is not prominently featured in the chemical literature. However, based on established methods for the bromination of substituted anilines, a reliable synthetic route can be proposed starting from the commercially available 2-chloro-6-nitroaniline.
Proposed Synthetic Pathway
The proposed synthesis involves the electrophilic bromination of 2-chloro-6-nitroaniline. The directing effects of the substituents on the aromatic ring are key to achieving the desired regioselectivity. The amino group is a strong activating group and ortho-, para-directing. The nitro group is a strong deactivating group and meta-directing. The chloro group is a deactivating group and ortho-, para-directing. In 2-chloro-6-nitroaniline, the position para to the strongly activating amino group (position 4) is the most favorable site for electrophilic substitution.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from the synthesis of the isomeric 2-Bromo-6-chloro-4-nitroaniline.
Materials:
-
2-chloro-6-nitroaniline
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium bisulfite solution (saturated)
-
Dichloromethane
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
In a well-ventilated fume hood, dissolve 2-chloro-6-nitroaniline (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid to the reaction mixture at room temperature with vigorous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the red-orange color of bromine disappears.
-
Pour the reaction mixture into ice-water and extract the product with dichloromethane.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield pure this compound.
Potential Research Areas
The unique substitution pattern of this compound makes it an attractive starting material for several areas of chemical and pharmaceutical research.
Medicinal Chemistry: Development of Kinase Inhibitors
Halogenated aromatic compounds are prevalent in medicinal chemistry, often enhancing the binding affinity and metabolic stability of drug candidates. The scaffold of this compound is particularly relevant for the development of inhibitors for protein kinases, such as Casein Kinase 2 (CK2).
3.1.1. Casein Kinase 2 (CK2) Inhibition
CK2 is a serine/threonine kinase that is overexpressed in many cancers and plays a crucial role in cell growth, proliferation, and survival. Inhibition of CK2 is a promising strategy for cancer therapy. Halogenated benzimidazoles and benzotriazoles are known classes of CK2 inhibitors, and this compound can serve as a precursor to novel halogenated heterocyclic compounds with potential CK2 inhibitory activity.
Caption: Simplified CK2 signaling pathway and the point of intervention.
3.1.2. Experimental Workflow for Screening CK2 Inhibitors
The following workflow outlines the general steps for synthesizing and evaluating novel CK2 inhibitors derived from this compound.
Caption: Workflow for the development of CK2 inhibitors.
Azo Dye Synthesis
Azo dyes are a major class of synthetic colorants used in a variety of industries. The amino group of this compound can be readily diazotized and coupled with various aromatic compounds to produce a range of azo dyes with potentially unique colors and properties due to the influence of the halogen and nitro substituents.
3.2.1. General Reaction Scheme for Azo Dye Synthesis
The synthesis of azo dyes from this compound follows a two-step process: diazotization followed by azo coupling.
Caption: General scheme for the synthesis of azo dyes.
3.2.2. Experimental Protocol for Azo Dye Synthesis (General)
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Coupling partner (e.g., phenol, β-naphthol)
-
Sodium hydroxide (NaOH)
-
Ice
Procedure:
-
Diazotization: Dissolve this compound in a mixture of hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature.
-
Azo Coupling: In a separate beaker, dissolve the coupling partner in an aqueous solution of sodium hydroxide. Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling partner with constant stirring.
-
A colored precipitate of the azo dye should form. Continue stirring in the ice bath for 30 minutes.
-
Collect the azo dye by vacuum filtration, wash with cold water, and dry.
Conclusion
This compound represents a promising, yet underexplored, chemical entity with significant potential for a range of research applications. Its synthesis, while not explicitly documented, can be reliably predicted based on established chemical principles. The key areas for future research lie in its use as a scaffold for novel kinase inhibitors in medicinal chemistry and as a precursor for specialized azo dyes. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate and inspire further investigation into the properties and applications of this versatile molecule. Researchers are encouraged to explore the derivatization of this compound to unlock its full potential in drug discovery and materials science.
An In-depth Technical Guide to 4-Bromo-2-chloro-6-nitroaniline and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed experimental and application data for 4-Bromo-2-chloro-6-nitroaniline (CAS: 34033-41-5) is limited in publicly available scientific literature. This guide provides a comprehensive overview of its known properties and supplements this with in-depth information on its closely related and better-documented isomers, offering valuable insights into the synthesis, characterization, and potential applications of this class of compounds.
Introduction
This compound is a halogenated nitroaromatic compound. This class of molecules serves as crucial building blocks in organic synthesis, particularly as intermediates in the preparation of dyes, agrochemicals, and pharmaceuticals. The specific arrangement of the bromo, chloro, and nitro substituents on the aniline ring dictates the molecule's reactivity and potential biological activity. This guide summarizes the available data for this compound and provides a detailed look at its isomers to facilitate further research and development.
Physicochemical Properties
The properties of this compound have been primarily determined through computational methods. A summary of these properties is presented below. For comparison, the experimental data for the isomer 2-Bromo-6-chloro-4-nitroaniline is also included.
Table 1: Computed Physicochemical Properties of this compound[1]
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 34033-41-5 |
| Molecular Formula | C₆H₄BrClN₂O₂ |
| Molecular Weight | 251.46 g/mol |
| XLogP3 | 2.9 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
| Exact Mass | 249.91447 Da |
| Monoisotopic Mass | 249.91447 Da |
| Topological Polar Surface Area | 71.8 Ų |
| Heavy Atom Count | 12 |
Table 2: Physical and Chemical Properties of 2-Bromo-6-chloro-4-nitroaniline[2]
| Property | Value |
| CAS Number | 99-29-6 |
| Appearance | Pale yellow to yellow or orange powder/crystal |
| Melting Point | 176-178 °C |
| Storage | Room temperature, protected from light, under inert gas |
Synthesis of Halogenated Nitroanilines
Experimental Protocol: Synthesis of 2-Bromo-6-chloro-4-nitroaniline[2]
This protocol details the bromination of 2-chloro-4-nitroaniline to yield 2-Bromo-6-chloro-4-nitroaniline.
Materials:
-
2-chloro-4-nitroaniline (345 mg, 2 mmol)
-
Potassium bromide (143 mg, 1.2 mmol)
-
Acetic acid (AcOH)
-
Water (H₂O)
-
ZnAl-BrO₃-LDHs (1.8 g, 1.8 mmol) - A brominating agent prepared as a layered double hydroxide.
Procedure:
-
A solvent mixture of acetic acid and water (9:1 v/v) is prepared.
-
2-chloro-4-nitroaniline and potassium bromide are dissolved in 10 mL of the solvent mixture in a 50 mL three-neck flask.
-
The reaction flask is placed in a thermostatic magnetic stirring water bath, and the temperature is controlled at 50 °C.
-
The reaction mixture is stirred at 30 °C for 1 hour.
-
ZnAl-BrO₃-LDHs is added slowly in batches over 15 minutes.
-
The reaction is monitored for completion.
General Synthetic Workflow
The synthesis of halogenated nitroanilines typically involves a multi-step process of nitration and halogenation of an appropriate aniline precursor. The order of these steps is crucial to achieve the desired substitution pattern due to the directing effects of the substituents. The following diagram illustrates a generalized synthetic pathway.
Spectroscopic Data
Detailed spectroscopic data for this compound is not available. However, data for the isomer 2-Bromo-6-chloro-4-nitroaniline can be found and is presented here for reference.
Table 3: Mass Spectrometry Data for 2-Bromo-6-chloro-4-nitroaniline[3]
| Data Source | Key Mass-to-Charge Ratios (m/z) |
| GC-MS (NIST) | 252, 222, 220, 179 |
Note: The presence of bromine and chlorine isotopes would lead to a characteristic isotopic pattern in the mass spectrum.
Applications and Biological Activity
There is no specific information regarding the applications or biological activity of this compound in the reviewed literature. However, related compounds, such as bromo- and chloro-substituted nitroanilines, are known to be used as intermediates in the synthesis of various organic molecules. For instance, 2-Bromo-6-chloro-4-nitroaniline is used in gas chromatography for analytical determinations.[1]
Signaling Pathways and Experimental Workflows
No information on signaling pathways involving this compound was found. A generalized experimental workflow for the characterization of a newly synthesized halogenated nitroaniline is presented below.
Conclusion
This compound remains a compound with limited documented experimental data. This guide has summarized the available computed properties and has drawn on data from its isomers to provide a more complete picture for researchers. The provided synthetic protocol and characterization workflow offer a starting point for the synthesis and analysis of this and related compounds. Further research is warranted to fully elucidate the chemical and biological properties of this compound and to explore its potential applications in drug development and other scientific fields.
References
4-Bromo-2-chloro-6-nitroaniline: A Technical Overview of a Niche Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a consolidated overview of the known chemical properties of 4-Bromo-2-chloro-6-nitroaniline, a halogenated nitroaromatic compound. Due to its specific substitution pattern, this molecule is of interest as a potential building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This document summarizes the available computed data, outlines a plausible synthetic strategy based on related compounds, and provides general safety and handling information.
It is important to note that experimentally verified data for this specific isomer is limited in publicly accessible literature. Much of the information presented herein is based on computational models and data available for structurally similar compounds.
Core Chemical Properties
The fundamental chemical identifiers and computed properties of this compound are summarized below. These values provide a foundational understanding of the molecule's size, polarity, and general behavior.
| Property | Value | Source |
| CAS Number | 34033-41-5 | [1] |
| Molecular Formula | C₆H₄BrClN₂O₂ | [1] |
| Molecular Weight | 251.46 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | C1=C(C=C(C(=C1--INVALID-LINK--[O-])N)Cl)Br | [1] |
| InChI Key | IZJHDXGYFMAJQJ-UHFFFAOYSA-N | [1] |
| Computed XLogP3 | 2.9 | [1] |
| Topological Polar Surface Area | 71.8 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Formal Charge | 0 | [1] |
Note: The XLogP3 value suggests a moderate level of lipophilicity. The topological polar surface area indicates potential for membrane permeability.
Experimental Data
Spectroscopic Data
While some chemical suppliers indicate the availability of spectroscopic data for this compound, the actual spectra are not publicly available. Based on the structure, the following characteristic signals would be expected:
-
¹H NMR: Signals corresponding to the aromatic protons and the amine protons. The chemical shifts and coupling constants would be influenced by the positions of the bromo, chloro, and nitro substituents.
-
¹³C NMR: Resonances for the six aromatic carbons, with chemical shifts significantly affected by the attached functional groups.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amine group, C-N stretching, C-X (C-Br, C-Cl) stretching, and asymmetric and symmetric stretching of the nitro group.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.
Synthesis and Reactivity
A specific, validated experimental protocol for the synthesis of this compound is not detailed in the available literature. However, a plausible synthetic route can be conceptualized based on established methods for the halogenation and nitration of anilines. A potential multi-step synthesis could involve the protection of the aniline, followed by sequential halogenation and nitration, and subsequent deprotection.
Below is a generalized workflow illustrating a potential synthetic approach.
Caption: A plausible synthetic pathway for this compound.
The reactivity of this compound is expected to be dictated by the interplay of its functional groups. The aniline moiety can undergo reactions such as diazotization, while the aromatic ring is deactivated towards further electrophilic substitution due to the presence of the nitro group. The halogen substituents can potentially participate in nucleophilic aromatic substitution reactions or cross-coupling reactions.
Biological Activity and Signaling Pathways
There is no specific information in the reviewed literature regarding the biological activity or the involvement of this compound in any signaling pathways. However, related halogenated nitroanilines have been reported to exhibit a range of biological effects, including mutagenic and carcinogenic properties[3]. Some halogenated organic compounds have been implicated in various health effects, including reproductive, neurological, and endocrine disruption[4][5]. It is plausible that this compound could exhibit some level of biological activity, but this would require experimental validation.
Safety and Handling
Specific safety and handling data for this compound is not available. For related compounds like 4-Bromo-2-nitroaniline, the following hazards are identified: Harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation[6].
It is recommended to handle this compound with the standard precautions for handling potentially hazardous chemical compounds. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound represents a chemical entity with potential applications in synthetic chemistry. However, a significant gap exists in the publicly available experimental data for this specific isomer. The information presented in this guide, largely based on computational predictions and data from related compounds, serves as a starting point for researchers. Further experimental investigation is necessary to fully characterize its chemical and physical properties, elucidate its biological activity, and establish definitive synthetic and purification protocols. Researchers and drug development professionals are advised to proceed with caution and to conduct their own thorough experimental evaluations.
References
- 1. This compound | C6H4BrClN2O2 | CID 13443119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-BROMO-6-CHLORO-4-NITROANILINE | 99-29-6 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perspective on halogenated organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Bromo-2-chloro-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-2-chloro-6-nitroaniline, a halogenated nitroaromatic compound of interest in various chemical and pharmaceutical research fields. This document collates available data on its chemical identity, synthetic approaches, and potential biological significance, offering a valuable resource for professionals in drug discovery and development.
Chemical Identity and Synonyms
A clear identification of a chemical entity is fundamental for research and regulatory purposes. This compound is known by several synonyms and is cataloged under various chemical identifiers. The following table summarizes this information for easy reference.[1]
| Identifier Type | Value |
| IUPAC Name | This compound |
| CAS Number | 34033-41-5 |
| PubChem CID | 13443119 |
| Molecular Formula | C₆H₄BrClN₂O₂ |
| Molecular Weight | 251.47 g/mol |
| InChI | InChI=1S/C6H4BrClN2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2 |
| InChIKey | IZJHDXGYFMAJQJ-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1--INVALID-LINK--[O-])N)Cl)Br |
| Depositor-Supplied Synonyms | 4-bromo-2-chloro-6-nitro-aniline, 2-Chloro-4-bromo-6-nitro aniline, 4-Bromo-2-chloro-6-nitro-phenylamine, (4-bromo-2-chloro-6-nitrophenyl)amine |
Experimental Protocols
Synthesis of 2-Bromo-6-chloro-4-nitroaniline (A Representative Protocol)
This protocol details the bromination of 2-chloro-4-nitroaniline to yield its 6-bromo derivative.
Materials:
-
2-chloro-4-nitroaniline
-
Potassium bromide (KBr)
-
Acetic acid (AcOH)
-
Water (H₂O)
-
ZnAl-BrO₃-LDHs (a brominating agent)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel (200-300 mesh)
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Dissolve 345 mg (2 mmol) of 2-chloro-4-nitroaniline and 143 mg (1.2 mmol) of potassium bromide in 10 mL of a 9:1 mixture of acetic acid and water.
-
Transfer the solution to a 50 mL three-neck flask equipped with a magnetic stirrer and place it in a thermostatic water bath set to 50 °C.
-
Stir the reaction mixture at 30 °C for 1 hour.
-
Slowly add 1.8 g (1.8 mmol) of ZnAl-BrO₃-LDHs in batches over 15 minutes.
-
Upon completion of the reaction, extract the mixture with dichloromethane.
-
Combine the organic phases and add silica gel for adsorption.
-
Remove the dichloromethane by distillation under reduced pressure.
-
Purify the residue by column chromatography on silica gel, using a 10:1 mixture of petroleum ether and ethyl acetate as the eluent, to obtain the pure product.[3]
This reaction reportedly yields a yellow solid with a purity of 99.1% and a yield of up to 97.62%.[3]
Potential Biological Significance and Signaling Pathways
While no specific biological activities or signaling pathways have been documented for this compound itself, studies on structurally related compounds suggest potential areas of investigation. For instance, the related compound 4-Bromo-2-nitroaniline has been shown to exhibit inhibitory activity against histone deacetylase (HDAC) and to induce apoptosis in epithelial-mesenchymal transition cells, possibly through the inhibition of DNA methyltransferases and DNA replication.[4] This compound has also been noted for its anti-inflammatory, antimicrobial, and antitumor properties.[4]
Given these findings, it is plausible that this compound could exhibit similar biological activities. Further research, including cellular assays and molecular docking studies, is warranted to explore its potential as a therapeutic agent. A logical workflow for such an investigation is outlined below.
Caption: A logical workflow for the investigation of the biological activity of this compound.
Data Presentation
Quantitative data for this compound is scarce in the public domain. However, data for related isomers can provide an indication of the expected physicochemical properties.
Table 2: Physicochemical Properties of Related Bromo-chloro-nitroaniline Isomers
| Compound | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) | Reference |
| 2-Bromo-6-chloro-4-nitroaniline | 251.47 | 99-29-6 | 153 | [5] |
| 4-Bromo-2-nitroaniline | 217.02 | 875-51-4 | 110-113 | [6] |
| 2-Bromo-4-chloro-6-nitroaniline | 251.47 | 827-25-8 | Not available | [7] |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of 2-Bromo-6-chloro-4-nitroaniline, a representative protocol that could be adapted for this compound.
Caption: An experimental workflow for the synthesis of a bromo-chloro-nitroaniline derivative.
References
- 1. This compound | C6H4BrClN2O2 | CID 13443119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-BROMO-6-CHLORO-4-NITROANILINE | 99-29-6 [chemicalbook.com]
- 3. 2-BROMO-6-CHLORO-4-NITROANILINE synthesis - chemicalbook [chemicalbook.com]
- 4. 4-Bromo-2-nitroaniline | 875-51-4 | FB10713 | Biosynth [biosynth.com]
- 5. 2-Bromo-6-chloro-4-nitroaniline | C6H4BrClN2O2 | CID 66832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Bromo-2-nitroaniline | CAS#:875-51-4 | Chemsrc [chemsrc.com]
- 7. scbt.com [scbt.com]
The Pivotal Role of 4-Bromo-2-chloro-6-nitroaniline in Modern Synthetic Chemistry and Drug Discovery
An In-depth Technical Guide for Researchers and Pharmaceutical Professionals
Introduction: 4-Bromo-2-chloro-6-nitroaniline is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of a diverse array of complex organic molecules. Its unique substitution pattern, featuring electron-withdrawing nitro and chloro groups, a bromo substituent, and a reactive amine functionality, makes it a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its burgeoning role in the development of novel therapeutic agents.
Physicochemical Properties and Spectroscopic Data
This compound is a crystalline solid, typically appearing as a pale yellow to orange powder.[1] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference |
| CAS Number | 99-29-6 | [1] |
| Molecular Formula | C₆H₄BrClN₂O₂ | [1] |
| Molecular Weight | 251.47 g/mol | [1] |
| Melting Point | 176-178 °C | [1] |
| Appearance | Pale yellow to yellow or orange powder/crystal | [1] |
| Storage | Room temperature, protected from light, under inert gas | [1] |
While comprehensive public spectral data for this compound is limited, spectroscopic data for the closely related compound 4-bromo-2-nitroaniline is available and can provide some comparative insights.
| Spectroscopic Data for 4-bromo-2-nitroaniline | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.77 (d, 1H, J = 4 Hz), 8.08 (d, 1H, J = 7.5 Hz), 7.38-7.26 (m, 2H), 7.17 (d, 1H, J = 7.5 Hz), 6.95 (d, 1H, J = 8 Hz) , 4.99 (br s, 2H, -NH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 147.5, 144.0, 138.5, 136.1, 128.9, 127.5, 121.4, 116.1, 110.1 |
| IR (KBr Pellet) | Major peaks can be found in publicly available spectral databases. |
| Mass Spectrometry (GC-MS) | m/z Top Peak: 216, m/z 2nd Highest: 218, m/z 3rd Highest: 170 |
Synthesis of this compound: Experimental Protocols
The primary synthetic route to this compound involves the bromination of 2-chloro-4-nitroaniline. Below are two detailed experimental protocols.
Protocol 1: Bromination using Potassium Bromide and a Layered Double Hydroxide Catalyst
This method employs a heterogeneous catalyst for the bromination of 2-chloro-4-nitroaniline.
Materials:
-
2-chloro-4-nitroaniline (345 mg, 2 mmol)
-
Potassium bromide (143 mg, 1.2 mmol)
-
ZnAl-BrO₃-LDHs catalyst (1.8 g, 1.8 mmol)
-
Acetic acid (AcOH)
-
Water
-
Dichloromethane
-
Silica gel (200-300 mesh)
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Dissolve 2-chloro-4-nitroaniline and potassium bromide in 10 mL of a 9:1 mixture of acetic acid and water in a 50 mL three-neck flask.
-
Place the flask in a thermostatic magnetic stirring water bath and control the reaction temperature at 50 °C.
-
Stir the reaction mixture at 30 °C for 1 hour.
-
Slowly add the ZnAl-BrO₃-LDHs catalyst in batches over 15 minutes.
-
After the reaction is complete (monitored by TLC), extract the reaction solution with dichloromethane.
-
Combine the organic phases and add silica gel for adsorption.
-
Remove the dichloromethane by distillation under reduced pressure.
-
Purify the residue by column chromatography using a 10:1 mixture of petroleum ether and ethyl acetate as the eluent.
-
The final product is a yellow solid.
Yield: 95%[1]
Protocol 2: Bromination using Sodium Chlorate and Hydrobromic Acid
This protocol outlines a method using sodium chlorate as an oxidizing agent in an acidic medium.
Materials:
-
o-chloro-p-nitroaniline (90 g)
-
Sulfuric acid (60 g)
-
Water (240 g)
-
Brominated waste acid (450 g)
-
Hydrobromic acid (44.2 g)
-
Sodium chlorate (19.5 g)
Procedure:
-
Prepare a bottom acid by adding 60 g of sulfuric acid and 240 g of water to 450 g of brominated waste acid.
-
Add 90 g of o-chloro-p-nitroaniline to the bottom acid, followed by 44.2 g of hydrobromic acid.
-
Prepare a solution of 19.5 g of sodium chlorate in water.
-
Slowly add the sodium chlorate solution dropwise to the reaction mixture, maintaining the temperature at 35 °C.
-
After the addition is complete, allow the temperature to rise to 65 °C and maintain it until the reaction is complete.
-
Isolate the product by suction filtration and wash with water.
Yield: 127.7 g (Purity: 99.1%)
Role as a Chemical Intermediate in Drug Discovery and Bioactive Heterocycle Synthesis
The strategic placement of reactive sites on the this compound scaffold makes it a valuable precursor for the synthesis of various heterocyclic compounds with potential biological activity.
Synthesis of Benzimidazoles
Benzimidazoles are a prominent class of heterocyclic compounds found in numerous pharmaceuticals. The ortho-nitroaniline moiety of this compound can be readily converted to an ortho-diamine, which is a key precursor for benzimidazole synthesis. This transformation is typically achieved through reduction of the nitro group, often using reagents like iron powder in the presence of an acid. The resulting diamine can then be cyclized with various electrophiles to afford a wide range of substituted benzimidazoles.
Precursor to Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapeutics. The aniline scaffold is a common feature in many kinase inhibitors, often serving as a key pharmacophore that interacts with the hinge region of the kinase active site. While direct applications of this compound in the synthesis of named kinase inhibitors are not extensively documented in publicly available literature, the closely related analog, 4-Bromo-2-methyl-6-nitroaniline, is a known intermediate in the development of Casein Kinase 2 (CK2) inhibitors. CK2 is a serine/threonine kinase that is implicated in cell proliferation and apoptosis, making it a promising target for cancer therapy. This suggests that this compound could similarly serve as a valuable starting material for the synthesis of novel kinase inhibitors.
Development of Hybrid Analogs
The versatility of this compound is further demonstrated by the use of its analog, 4-Bromo-2-methyl-6-nitroaniline, in the creation of telmisartan-glitazone hybrid analogs. These hybrid molecules are designed to treat metabolic syndrome by combining the therapeutic effects of an angiotensin receptor blocker (telmisartan) and a PPAR-γ activator (a glitazone). This highlights the potential for using this compound as a scaffold to link different pharmacophores, leading to the development of multi-target drugs.
Visualizing Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key synthetic transformations and potential applications of this compound.
Caption: Synthesis of this compound.
Caption: General experimental workflow for synthesis and analysis.
Caption: Potential synthetic pathways to bioactive molecules.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its highly functionalized structure provides multiple avenues for derivatization, enabling the construction of diverse molecular scaffolds. The established synthetic protocols for this compound, coupled with its potential to serve as a precursor to important classes of bioactive molecules such as benzimidazoles and kinase inhibitors, underscore its importance for researchers and scientists in the pharmaceutical industry. Further exploration of the reactivity of this intermediate is likely to uncover new synthetic methodologies and lead to the discovery of novel therapeutic agents.
References
Methodological & Application
Synthesis of 4-Bromo-2-chloro-6-nitroaniline from 2-chloro-4-nitroaniline
Introduction
4-Bromo-2-chloro-6-nitroaniline is a valuable substituted aromatic amine that serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Its structure, featuring electron-withdrawing nitro and chloro groups and a bromo substituent, makes it a versatile building block for introducing specific functionalities into larger molecules. This application note provides a detailed protocol for the synthesis of this compound via the electrophilic bromination of 2-chloro-4-nitroaniline. The described method offers a high yield and purity of the final product.
Reaction Scheme
Experimental Protocol
This protocol details the synthesis of this compound from 2-chloro-4-nitroaniline using potassium bromide as the bromine source and a solid-supported oxidizing agent.
Materials and Reagents:
Equipment:
-
50 mL three-neck flask
-
Thermostatic magnetic stirring water bath
-
Standard laboratory glassware
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reaction Setup: In a 50 mL three-neck flask, dissolve 345 mg (2 mmol) of 2-chloro-4-nitroaniline and 143 mg (1.2 mmol) of potassium bromide in 10 mL of a 9:1 mixture of acetic acid and water.[1][2]
-
Temperature Control: Place the flask in a thermostatic magnetic stirring water bath and adjust the temperature to 30 °C. Stir the mixture for 1 hour.[1]
-
Addition of Oxidizing Agent: After 1 hour, increase the temperature to 50 °C. Slowly add 1.8 g (1.8 mmol) of ZnAl-BrO₃-LDHs in batches over 15 minutes.[1][2]
-
Reaction Monitoring: Allow the reaction to proceed at 50 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Extract the product with dichloromethane. Combine the organic phases.[1][2]
-
Purification: Add silica gel (200-300 mesh) to the combined organic phases and adsorb the product. Remove the dichloromethane by distillation under reduced pressure. Purify the residue by column chromatography using a solvent mixture of petroleum ether and ethyl acetate (10:1) as the eluent.[1][2]
-
Product Characterization: The final product, this compound, is obtained as a yellow solid.[1][2] The melting point of 2-Bromo-6-chloro-4-nitroaniline is reported to be 176-178 °C.[2]
Data Summary
| Parameter | Value | Reference |
| Starting Material | 2-chloro-4-nitroaniline | [1] |
| Reagents | KBr, ZnAl-BrO₃-LDHs, AcOH/H₂O | [1] |
| Reaction Temperature | 30 °C for 1h, then 50 °C | [1] |
| Reaction Time | Not specified, monitor by TLC | |
| Product | This compound | [1] |
| Appearance | Yellow solid | [1][2] |
| Yield | 95% | [1][2] |
| Purity (alternative method) | 99.1% | [1] |
| Purification Method | Column Chromatography (Petroleum ether:Ethyl acetate = 10:1) | [1][2] |
| Melting Point | 176-178 °C | [2] |
Alternative Protocol
An alternative industrial-scale synthesis involves the use of hydrobromic acid and sodium chlorate in an aqueous sulfuric acid medium. In this procedure, 90g of 2-chloro-4-nitroaniline is reacted with 44.2g of hydrobromic acid and 19.5g of sodium chlorate solution. The reaction temperature is maintained between 35 °C and 65 °C. This method yields 127.7g of 2-chloro-4-nitro-6-bromoaniline with a purity of 99.1%.[1]
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Chemical Structure
Caption: Reaction from 2-chloro-4-nitroaniline to this compound.
References
Application Notes and Protocols for the Laboratory Preparation of 4-Bromo-2-chloro-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-chloro-6-nitroaniline is a valuable substituted aromatic amine that serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Its specific substitution pattern makes it a versatile building block in medicinal chemistry and materials science. This document provides detailed protocols for the laboratory-scale synthesis of this compound, focusing on a high-yield bromination of 2-chloro-4-nitroaniline.
Chemical Properties and Safety Information
-
IUPAC Name: this compound[1]
-
Appearance: Pale yellow to yellow or orange powder or crystal[3]
-
Melting Point: 176-178 °C[3]
Safety Precautions: this compound is a hazardous substance. It is toxic if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All procedures should be carried out in a well-ventilated fume hood.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 2-Chloro-4-nitroaniline | [2][3] |
| Product | This compound | [2][3] |
| Yield | 95% | [2][3] |
| Purity (Example) | 99.1% | [2] |
| Melting Point | 176-178 °C | [3] |
| Eluent for Column Chromatography | Petroleum ether: Ethyl acetate (10:1) | [2][3] |
Experimental Protocol: Bromination of 2-Chloro-4-nitroaniline
This protocol is based on the bromination of 2-chloro-4-nitroaniline using potassium bromide and a solid-phase brominating agent.
Materials and Reagents:
-
2-Chloro-4-nitroaniline
-
Potassium bromide (KBr)
-
ZnAl-BrO₃-LDHs (Zinc Aluminum Layered Double Hydroxide containing Bromate)
-
Acetic acid (AcOH)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Silica gel (200-300 mesh)
-
Petroleum ether
-
Ethyl acetate
Equipment:
-
50 mL three-neck round-bottom flask
-
Thermostatic magnetic stirring water bath
-
Condenser
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup:
-
Bromination:
-
Work-up and Extraction:
-
Purification:
-
Add silica gel (200-300 mesh) to the combined organic phase for adsorption.[2][3]
-
Remove the dichloromethane by distillation under reduced pressure using a rotary evaporator.[2][3]
-
Purify the resulting residue by column chromatography on silica gel.[2][3]
-
Elute the column with a solvent mixture of petroleum ether and ethyl acetate (10:1 v/v).[2][3]
-
Collect the fractions containing the pure product.
-
-
Product Isolation and Characterization:
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for 4-Bromo-2-chloro-6-nitroaniline in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction mechanisms, synthetic protocols, and potential applications of 4-Bromo-2-chloro-6-nitroaniline and its isomers. Due to the limited availability of specific experimental data for this compound (CAS: 34033-41-5), this document leverages established protocols for structurally similar compounds to provide a foundational understanding and practical guidance for its use in research and development.
Compound Profile: this compound
This compound is a halogenated and nitrated aromatic amine.[1] Such compounds are valuable intermediates in organic synthesis, particularly for the development of pharmaceuticals and other biologically active molecules. The distinct electronic nature and substitution pattern of the aromatic ring—featuring an electron-donating amino group and electron-withdrawing nitro, bromo, and chloro groups—allow for a variety of chemical transformations.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 34033-41-5 | [1] |
| Molecular Formula | C₆H₄BrClN₂O₂ | [1] |
| Molecular Weight | 251.47 g/mol | [2][3] |
| Appearance | Pale yellow to yellow or orange powder/crystal | [2] |
| Melting Point | 176-178 °C (for isomer 2-Bromo-6-chloro-4-nitroaniline) | [2] |
Spectroscopic Data: While specific spectra for this compound are not readily available in public databases, typical spectral characteristics can be inferred. Spectroscopic data for isomers like 2-Bromo-6-chloro-4-nitroaniline and 4-Bromo-2-nitroaniline are available and can serve as a reference.[4][5][6]
Synthesis of Halogenated Nitroanilines
A general and adaptable protocol for the synthesis of bromo-chloro-nitroanilines involves the bromination of a corresponding chloro-nitroaniline precursor. The following protocol is for the synthesis of the isomer 2-Bromo-6-chloro-4-nitroaniline and can be adapted for the synthesis of this compound.
Bromination of 2-Chloro-4-nitroaniline
Reaction Scheme:
Caption: Synthesis of 2-Bromo-6-chloro-4-nitroaniline.
-
Dissolve 2-chloro-4-nitroaniline (2 mmol, 345 mg) and potassium bromide (1.2 mmol, 143 mg) in a solvent mixture of acetic acid and water (9:1, 10 mL) in a 50 mL three-neck flask.
-
Place the flask in a thermostatic magnetic stirring water bath and control the temperature at 50 °C.
-
Stir the reaction mixture at 30 °C for 1 hour.
-
Slowly add ZnAl-BrO₃-LDHs (1.8 mmol, 1.8 g) in batches over 15 minutes.
-
After the reaction is complete (monitored by TLC), extract the solution with dichloromethane.
-
Combine the organic phases and add silica gel (200-300 mesh) for adsorption.
-
Remove the dichloromethane by distillation under reduced pressure.
-
Purify the residue by column chromatography using a petroleum ether and ethyl acetate mixture (10:1) as the eluent to obtain the pure product.
Quantitative Data:
| Reactant | Molar Eq. | MW ( g/mol ) | Amount |
| 2-Chloro-4-nitroaniline | 1.0 | 172.57 | 345 mg |
| Potassium Bromide | 0.6 | 119.00 | 143 mg |
| ZnAl-BrO₃-LDHs | 0.9 | ~1000 | 1.8 g |
| Product | 251.47 | ~478 mg (95% yield) |
Key Reaction Mechanisms and Protocols
Reduction of the Nitro Group for Benzimidazole Synthesis
A crucial reaction of nitroanilines is the reduction of the nitro group to an amine, which can then be used in subsequent cyclization reactions to form heterocyclic structures like benzimidazoles.
Workflow for Benzimidazole Synthesis:
Caption: Workflow for benzimidazole synthesis.
Experimental Protocol (General for Nitro Reduction and Cyclization): [7][8]
-
Step 1: Reduction of the Nitro Group
-
To a solution of the nitroaniline in a suitable solvent (e.g., ethanol, acetic acid), add a reducing agent such as iron powder and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Filter the hot solution to remove the iron catalyst and concentrate the filtrate to obtain the crude diamine.
-
-
Step 2: Benzimidazole Formation
-
Dissolve the crude diamine and an appropriate aldehyde (1.1 equivalents) in ethanol.
-
Add a catalyst, such as Montmorillonite K10 (e.g., 250 mg for a 13.4 mmol scale reaction).[8]
-
Stir the reaction at room temperature for several hours.[8]
-
Filter the mixture and evaporate the solvent.
-
Purify the product by recrystallization or column chromatography.
-
Palladium-Catalyzed Cross-Coupling Reactions
The bromo and chloro substituents on the aniline ring serve as handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the formation of C-C and C-N bonds, respectively.
This reaction couples the aryl halide with a boronic acid or ester. The general reactivity trend for halogens is I > Br > Cl, suggesting that the bromo substituent would be more reactive than the chloro substituent.[9]
Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol (General): [10][11]
-
In a round-bottom flask, combine the aryl halide (1 mmol), boronic acid or ester (1.1-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 mmol).
-
Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data for a Typical Suzuki Coupling:
| Component | Role | Typical Amount |
| Aryl Halide | Electrophile | 1.0 mmol |
| Boronic Acid | Nucleophile | 1.1 - 1.5 mmol |
| Pd Catalyst | Catalyst | 0.5 - 10 mol% |
| Base | Activator | 2.0 - 3.0 mmol |
| Solvent | Medium | 5 - 10 mL |
This reaction forms a new C-N bond between the aryl halide and an amine.[12]
Catalytic Cycle:
References
- 1. This compound | C6H4BrClN2O2 | CID 13443119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-BROMO-6-CHLORO-4-NITROANILINE | 99-29-6 [chemicalbook.com]
- 3. 2-BROMO-6-CHLORO-4-NITROANILINE synthesis - chemicalbook [chemicalbook.com]
- 4. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromo-6-chloro-4-nitroaniline | C6H4BrClN2O2 | CID 66832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-BROMO-6-CHLORO-4-NITROANILINE(99-29-6) IR Spectrum [chemicalbook.com]
- 7. Benzimidazole synthesis [organic-chemistry.org]
- 8. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. fishersci.se [fishersci.se]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
The Strategic Role of 4-Bromo-2-chloro-6-nitroaniline in the Synthesis of Advanced Dyestuffs: Application Notes and Protocols
This technical guide provides an in-depth exploration of the applications of 4-Bromo-2-chloro-6-nitroaniline in the synthesis of high-performance dyes. Tailored for researchers, scientists, and professionals in drug development and materials science, this document elucidates the chemical principles and practical methodologies for leveraging this versatile intermediate. We will delve into the synthesis of both azo and disperse dyes, offering detailed protocols and the scientific rationale behind the experimental choices.
Introduction: The Versatility of a Substituted Aniline
This compound is a highly functionalized aromatic amine that serves as a crucial building block in the synthesis of a variety of dyes. Its unique substitution pattern, featuring electron-withdrawing nitro and chloro groups, and a bromo substituent, significantly influences the reactivity of the aromatic ring and the properties of the resulting dyes. The primary amino group is readily converted into a diazonium salt, a key intermediate for the formation of azo dyes. The overall structure of the molecule imparts desirable characteristics to the final dye, such as good lightfastness and sublimation fastness, making it particularly valuable in the production of disperse dyes for synthetic fibers.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in dye synthesis.
| Property | Value | Source |
| Chemical Formula | C₆H₄BrClN₂O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 251.46 g/mol | --INVALID-LINK--[1] |
| Appearance | Solid | --INVALID-LINK--[2] |
| CAS Number | 34033-41-5 | --INVALID-LINK--[1] |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
The presence of the electron-withdrawing nitro and chloro groups decreases the basicity of the amino group, which influences the conditions required for diazotization.
Application in Azo Dye Synthesis
Azo dyes are characterized by the presence of one or more azo groups (-N=N-) connecting aromatic rings. The synthesis of azo dyes involves two key steps: diazotization of a primary aromatic amine and subsequent coupling with a suitable coupling component. This compound serves as an excellent diazo component.
The Chemistry of Azo Dye Formation
The synthesis of azo dyes is a classic example of electrophilic aromatic substitution.[3] The process begins with the conversion of the primary aromatic amine to a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid.[4] The reaction is carried out at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.[5]
The resulting diazonium ion is a weak electrophile and will react with electron-rich aromatic compounds, known as coupling components. Common coupling components include phenols, naphthols, and aromatic amines.[3] The position of the azo coupling on the coupling component's ring is directed by the activating group (e.g., -OH, -NH₂).
Caption: General workflow for azo dye synthesis.
Protocol 1: Synthesis of an Azo Dye using this compound and Phenol
This protocol describes a representative synthesis of an azo dye where this compound is the diazo component and phenol is the coupling component.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Urea
-
Phenol
-
Sodium Hydroxide (NaOH)
-
Ice
-
Distilled Water
-
Ethanol
Procedure:
Part A: Diazotization of this compound
-
In a 250 mL beaker, suspend 2.51 g (0.01 mol) of this compound in 10 mL of water.
-
Carefully add 5 mL of concentrated hydrochloric acid. Stir the mixture to form a fine slurry.
-
Cool the slurry to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 5 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline slurry. Maintain the temperature below 5 °C throughout the addition.
-
Stir the mixture for an additional 15 minutes after the addition is complete to ensure full diazotization.
-
Any excess nitrous acid can be destroyed by the addition of a small amount of urea until the solution no longer gives a positive test with starch-iodide paper. The resulting clear solution is the diazonium salt solution.
Part B: Azo Coupling with Phenol
-
In a 400 mL beaker, dissolve 0.94 g (0.01 mol) of phenol in 15 mL of 10% aqueous sodium hydroxide solution.
-
Cool the phenol solution to 5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the phenol solution with vigorous stirring. A brightly colored precipitate should form immediately.[6]
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.
-
Collect the precipitated azo dye by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Recrystallize the crude product from an appropriate solvent, such as ethanol, to purify the dye.
-
Dry the purified dye in a desiccator.
Expected Outcome:
A colored solid (typically yellow, orange, or red) is expected. The exact color will depend on the full conjugated system of the final molecule.
Application in Disperse Dye Synthesis
Disperse dyes are non-ionic dyes with low water solubility, suitable for dyeing synthetic fibers like polyester, nylon, and acetate.[7] this compound is an important intermediate in the synthesis of disperse dyes, often used to create disazo disperse dyes with excellent fastness properties.[8][9]
Protocol 2: Synthesis of a Disazo Disperse Dye Intermediate
This protocol outlines the synthesis of an intermediate that can be further diazotized and coupled to form a disazo disperse dye, based on methodologies described for similar bromoanilines.[10][11]
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
3-Aminophenol
-
Glacial Acetic Acid
-
Ice
-
Distilled Water
Procedure:
Part A: Diazotization of this compound
-
Follow the diazotization procedure as described in Protocol 1, Part A, using sulfuric acid instead of hydrochloric acid if a different counter-ion is desired.
Part B: Coupling with 3-Aminophenol
-
In a 400 mL beaker, dissolve 1.09 g (0.01 mol) of 3-aminophenol in a minimal amount of glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add the cold diazonium salt solution to the 3-aminophenol solution with constant, vigorous stirring.
-
Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, continue to stir the reaction mixture for 1-2 hours in the ice bath.
-
Slowly neutralize the reaction mixture with a saturated solution of sodium acetate to precipitate the monoazo intermediate.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
The resulting intermediate, 4-(4-bromo-2-chloro-6-nitrophenylazo)-3-aminophenol, can be purified and used in a subsequent diazotization and coupling step to form a disazo dye.
Caption: Stepwise synthesis of a disazo disperse dye.
Conclusion
This compound is a valuable and versatile intermediate in the synthesis of a wide range of dyes. Its unique electronic and structural features allow for the creation of azo and disperse dyes with desirable properties for various applications, particularly in the textile industry. The protocols provided herein offer a practical framework for researchers to explore the synthesis of novel dyestuffs based on this important building block. Careful control of reaction conditions, particularly temperature and pH, is paramount to achieving high yields and purity of the final products.
References
- 1. This compound | C6H4BrClN2O2 | CID 13443119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-4-chloro-6-nitrobenzenamine | C6H4BrClN2O2 | CID 11064884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Azo coupling - Wikipedia [en.wikipedia.org]
- 4. Azo coupling reaction of diazonium salts of aromatic amines - Vrindawan Coaching Center [coaching-center.in]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ftstjournal.com [ftstjournal.com]
- 8. The application of disperse dyes derived from 4-bromoaniline and 3-chloroaniline on to polyester fabric | Bulletin of the Chemical Society of Ethiopia [ajol.info]
- 9. scispace.com [scispace.com]
- 10. iiste.org [iiste.org]
- 11. researchgate.net [researchgate.net]
Application Notes: The Strategic Use of 4-Bromo-2-chloro-6-nitroaniline in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Bromo-2-chloro-6-nitroaniline as a key building block in pharmaceutical research, particularly in the development of kinase inhibitors for targeted cancer therapy. This document outlines the rationale for its use, proposes synthetic routes to bioactive scaffolds, and provides exemplary protocols for its application.
Introduction
This compound is a halogenated and nitrated aniline derivative that serves as a versatile precursor in the synthesis of complex heterocyclic compounds. Its unique substitution pattern offers multiple reaction sites for diversification, making it an attractive starting material for the generation of libraries of potential drug candidates. The presence of bromo, chloro, and nitro functionalities allows for selective chemical transformations, enabling the construction of intricate molecular architectures designed to interact with specific biological targets. A primary application of this compound is in the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of various cancers and other diseases.
Rationale for Use in Kinase Inhibitor Synthesis
Kinase inhibitors often feature a core heterocyclic scaffold that binds to the ATP-binding site of the target kinase. Substituted anilines are crucial components of many of these inhibitors, providing key interactions within the hinge region of the kinase domain. The specific substitutions on the aniline ring are critical for modulating potency, selectivity, and pharmacokinetic properties.
This compound is a valuable synthon for several reasons:
-
Multiple Functional Handles: The bromo and chloro groups can be selectively functionalized through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents.
-
Modulation of Physicochemical Properties: The presence of halogens and a nitro group significantly influences the electronic properties and lipophilicity of the molecule, which can be fine-tuned to optimize drug-like properties.
-
Strategic Synthesis of Quinazoline and Quinoline Scaffolds: This aniline derivative is an ideal starting material for the construction of quinazoline and quinoline ring systems, which are prevalent cores in many FDA-approved kinase inhibitors targeting receptors like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor).
Proposed Application: Synthesis of Anilinoquinazoline-Based Kinase Inhibitors
A primary application of this compound is in the synthesis of 4-anilinoquinazoline derivatives, a well-established class of EGFR and VEGFR inhibitors. The general synthetic strategy involves the construction of a substituted quinazoline core, followed by a nucleophilic aromatic substitution reaction with the aniline derivative.
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and biological evaluation of kinase inhibitors derived from this compound.
Caption: General workflow for the synthesis and biological validation of new kinase inhibitors.
Experimental Protocols
The following are exemplary protocols for the synthesis of a hypothetical anilinoquinazoline kinase inhibitor using this compound. These protocols are based on established synthetic methodologies for similar compounds.
Protocol 1: Synthesis of a 4-(4-Bromo-2-chloro-6-nitroanilino)quinazoline Derivative
This protocol describes the nucleophilic aromatic substitution reaction between a 4-chloroquinazoline and this compound.
Materials:
-
4-Chloro-6,7-dimethoxyquinazoline
-
This compound
-
Isopropanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) in isopropanol, add this compound (1.1 eq).
-
Add a catalytic amount of concentrated HCl (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-(4-Bromo-2-chloro-6-nitroanilino)quinazoline derivative.
Protocol 2: Suzuki Coupling for Further Diversification
The bromo substituent on the aniline ring can be further functionalized using a Suzuki coupling reaction to introduce aryl or heteroaryl moieties.
Materials:
-
4-(4-Bromo-2-chloro-6-nitroanilino)quinazoline derivative (from Protocol 1)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, dissolve the 4-(4-bromo-2-chloro-6-nitroanilino)quinazoline derivative (1.0 eq) and the arylboronic acid (1.2 eq) in a mixture of 1,4-dioxane and water.
-
Add the palladium catalyst and the base.
-
Degas the reaction mixture and then heat it under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
| Compound ID | R1 (at 4-position of aniline) | R2 (at 6-position of quinazoline) | EGFR IC50 (nM) | VEGFR-2 IC50 (nM) |
| BCN-001 | -Br | -OCH3 | 15.2 | 25.8 |
| BCN-002 | -Phenyl | -OCH3 | 8.7 | 12.4 |
| BCN-003 | -Pyridin-3-yl | -OCH3 | 5.1 | 9.3 |
| BCN-004 | -Br | -H | 22.5 | 35.1 |
| BCN-005 | -Phenyl | -H | 12.3 | 18.9 |
Signaling Pathway
The following diagram illustrates the general mechanism of action for an EGFR/VEGFR kinase inhibitor synthesized from a this compound precursor.
Caption: Inhibition of EGFR/VEGFR signaling by a synthesized kinase inhibitor.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its rich functionality allows for the creation of diverse chemical libraries, particularly for the development of anilinoquinazoline and related heterocyclic scaffolds. The provided exemplary protocols and conceptual frameworks are intended to guide researchers in harnessing the potential of this compound in their drug discovery and development efforts. Further exploration of the chemical space accessible from this starting material is warranted to uncover new therapeutic agents with improved efficacy and safety profiles.
Application Notes and Protocols for Nucleophilic Aromatic Substitution with 4-Bromo-2-chloro-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a nucleophilic aromatic substitution (SNAr) reaction using 4-Bromo-2-chloro-6-nitroaniline. This compound is a valuable intermediate in the synthesis of various biologically active molecules and pharmaceutical ingredients. The protocol is based on established methodologies for similar substrates and is intended to serve as a robust starting point for further optimization.
Introduction
Nucleophilic aromatic substitution is a fundamental reaction in organic synthesis for the functionalization of aromatic rings. In the case of this compound, the aromatic ring is activated towards nucleophilic attack by the presence of a strong electron-withdrawing nitro group. The positions ortho and para to the nitro group are particularly activated. In this substrate, both the chloro and bromo substituents are potential leaving groups. Due to the ortho position of the chlorine atom to the nitro group, it is expected to be more readily displaced by a nucleophile compared to the bromine atom at the para position. These reactions are crucial in medicinal chemistry for the synthesis of diverse compound libraries for drug discovery.
Data Presentation
The following table summarizes typical reaction conditions for the nucleophilic aromatic substitution of a halo-nitroaniline with an amine nucleophile, adapted for this compound.
| Parameter | Value | Notes |
| Starting Material | This compound | A yellow to orange crystalline solid. |
| Nucleophile | Amine (e.g., Piperidine, Morpholine) | Typically used in excess (2-3 equivalents). Other nucleophiles like thiols can also be used. |
| Base | Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | 2-3 equivalents. Acts as a scavenger for the generated acid (HCl). |
| Solvent | Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) | Aprotic polar solvents are ideal for SNAr reactions. |
| Temperature | 80-120 °C | The reaction temperature may need to be optimized depending on the nucleophile's reactivity. |
| Reaction Time | 4-12 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Typical Yield | 70-95% | The yield is dependent on the specific nucleophile and reaction conditions. |
| Product | 4-Bromo-2-(amino)-6-nitroaniline | The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. |
Experimental Protocol
This protocol describes a general procedure for the reaction of this compound with an amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile (e.g., Piperidine)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq).
-
Addition of Reagents: Add anhydrous potassium carbonate (2.5 eq) to the flask.
-
Solvent and Nucleophile Addition: Add anhydrous DMF to dissolve the starting material. Then, add the amine nucleophile (2.0 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-bromo-2-(amino)-6-nitroaniline product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Caption: Experimental workflow for the nucleophilic aromatic substitution of this compound.
Caption: General mechanism of nucleophilic aromatic substitution (SNAr).
Palladium-catalyzed cross-coupling reactions of 4-Bromo-2-chloro-6-nitroaniline
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-2-chloro-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of this compound
This compound is a highly functionalized aromatic compound that serves as a versatile and strategic building block in modern organic synthesis. Its utility is derived from the presence of multiple, electronically distinct reactive sites: a nucleophilic amino group, an electron-withdrawing nitro group, and two different halogen atoms (bromine and chlorine) poised for selective functionalization. This unique arrangement makes it an ideal substrate for sequential, site-selective palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures from a single, readily available starting material.
The differential reactivity of the carbon-halogen bonds (C-Br vs. C-Cl) is central to its synthetic value. In palladium-catalyzed reactions, the C-Br bond is significantly more reactive towards oxidative addition than the more robust C-Cl bond. This reactivity gradient allows for selective coupling at the C4 position (bromine) while leaving the C2 position (chlorine) intact for subsequent transformations. This guide provides an in-depth exploration of key palladium-catalyzed reactions on this substrate, offering both mechanistic insights and detailed, field-proven protocols for researchers in medicinal chemistry and materials science.
Pillar 1: The General Catalytic Cycle
At the heart of most palladium-catalyzed cross-coupling reactions is a catalytic cycle that typically involves a Pd(0)/Pd(II) interconversion.[1] Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (preferentially the C-Br bond) of the aryl halide, forming a Pd(II) intermediate. This is often the rate-limiting step of the cycle.[2]
-
Transmetalation (for Suzuki, Stille, Sonogashira, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The second coupling partner (e.g., an organoboron compound or an amine) coordinates to the palladium center. In the case of Suzuki coupling, a base is required to activate the organoboron species to facilitate the transfer of the organic group to the palladium.[3] For Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[4]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium coordination sphere, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]
Caption: General Pd(0)/Pd(II) catalytic cycle.
Pillar 2: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry for constructing biaryl structures, which are prevalent in pharmaceuticals and organic materials.[6] For this compound, this reaction enables the selective introduction of an aryl or vinyl group at the C4 position.
Causality Behind Experimental Choices:
-
Catalyst: Pd(OAc)₂ or Pd(PPh₃)₄ are common choices. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[7]
-
Ligand: Phosphine ligands are crucial for stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle. For electron-deficient substrates like this aniline, electron-rich and bulky ligands such as SPhos or XPhos can accelerate the reductive elimination step.
-
Base: A base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential. Its role is to activate the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation.[3] Aqueous conditions often improve the efficiency of this step.
-
Solvent: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is typically used to dissolve both the organic substrate and the inorganic base.[8]
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2,6-dibromo-4-nitroaniline | 4-methylphenyl boronic acid | Pd(OAc)₂ (0.5) | None | K₂CO₃ | DMF/H₂O | 80 | 95 |
| 2 | 2,6-dibromo-4-nitroaniline | 4-methoxyphenyl boronic acid | Pd(OAc)₂ (0.5) | None | K₂CO₃ | DMF/H₂O | 80 | 93 |
| 3 | ortho-bromoaniline derivative | Benzylboronic ester | CataXCium A Pd G3 (10) | (Internal) | K₃PO₄ | 2-MeTHF | 90 | 91 |
Data adapted from references[8] and[6]. Conditions are illustrative for similar substrates and serve as a strong starting point.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Protocol 1: Synthesis of 4-Aryl-2-chloro-6-nitroaniline via Suzuki-Miyaura Coupling
-
Reagents & Equipment:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL) and Water (1 mL)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line, heating mantle.
-
-
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Add the palladium catalyst and SPhos ligand to the flask.
-
Seal the flask with a septum, and purge with nitrogen or argon for 5 minutes.
-
Add the degassed dioxane and water via syringe.
-
Degas the resulting mixture by bubbling nitrogen or argon through the solution for an additional 15 minutes.[9]
-
Place the flask under a positive pressure of nitrogen/argon and heat the mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Once complete, cool the reaction to room temperature.
-
Quench the reaction by adding 10 mL of water and transfer the mixture to a separatory funnel.[9]
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2-chloro-6-nitroaniline.
-
Pillar 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation that is fundamental in the synthesis of pharmaceuticals.[5] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) is used with a specialized ligand. The development of sterically hindered, electron-rich phosphine ligands (e.g., BINAP, Xantphos, RuPhos) was a breakthrough for this reaction. These ligands promote the challenging reductive elimination step to form the C-N bond and prevent undesired side reactions like beta-hydride elimination.[5][10]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile. Sodium tert-butoxide (NaOtBu) is the most common choice, although weaker bases like Cs₂CO₃ or K₃PO₄ can be effective with certain catalyst systems and substrates.[11]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base and interference with the catalytic cycle.
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aryl Chloride | Morpholine | Pd₂(dba)₃ (1-2) | Xantphos (1.5-3) | Cs₂CO₃ | Dioxane | 100 | 95 |
| 2 | Aryl Bromide | Aniline | Pd(OAc)₂ (1) | BINAP (1.5) | NaOtBu | Toluene | 80 | 99 |
| 3 | Aryl Chloride | Primary Amine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-AmylOH | 110 | 90 |
Data adapted from general protocols and reviews.[5][11][12] Conditions are illustrative and require optimization for the specific substrate.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Protocol 2: Synthesis of N-Aryl-2-chloro-6-nitroaniline via Buchwald-Hartwig Amination
-
Reagents & Equipment:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (primary or secondary) (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)
-
Xantphos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Schlenk tube or glovebox, magnetic stirrer, nitrogen/argon line, heating mantle.
-
-
Procedure:
-
In an inert atmosphere glovebox or using a Schlenk line: Add this compound, Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk tube.
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add anhydrous toluene, followed by the amine coupling partner via syringe.
-
Seal the tube and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-24 hours.
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired N-substituted aniline product. Note: The nitro group is incompatible with some strong reducing conditions, but is generally tolerant of Buchwald-Hartwig conditions.[4]
-
Pillar 4: Other Key Cross-Coupling Reactions
While Suzuki and Buchwald-Hartwig reactions are paramount, other palladium-catalyzed couplings further expand the synthetic utility of this compound.
-
Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond between the aniline and a terminal alkyne, providing access to arylalkynes.[13] It is co-catalyzed by palladium and copper(I) and requires an amine base like triethylamine or diisopropylamine.[14][15] The reaction is highly valuable for creating rigid scaffolds and intermediates for further transformations.[16]
-
Heck Reaction: The Heck reaction couples the aniline with an alkene (e.g., styrene, acrylates) to form a substituted alkene.[17][18] It typically requires a palladium catalyst and a base, and results in the formation of a new C-C bond with concomitant C-H bond functionalization on the alkene.[19][20][21]
Application in Heterocyclic Synthesis: Access to Benzimidazoles
The products derived from these cross-coupling reactions are valuable intermediates. For instance, the substituted 2-chloro-6-nitro-1,1'-biphenyl-4-amine (from Suzuki coupling) or N¹,N¹-dialkyl-2-chloro-6-nitrobenzene-1,4-diamine (from Buchwald-Hartwig amination) can undergo a subsequent reaction sequence. The nitro group can be reduced to an amine, creating an ortho-phenylenediamine derivative. This intermediate can then be cyclized with various reagents (aldehydes, carboxylic acids) to form highly substituted benzimidazoles, which are privileged scaffolds in medicinal chemistry, known for their wide range of biological activities.[22][23][24][25][26]
References
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 16. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Heck Reaction [organic-chemistry.org]
- 18. Heck reaction - Wikipedia [en.wikipedia.org]
- 19. youtube.com [youtube.com]
- 20. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. acgpubs.org [acgpubs.org]
- 23. tsijournals.com [tsijournals.com]
- 24. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Benzimidazole synthesis [organic-chemistry.org]
- 26. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Analytical Characterization of 4-Bromo-2-chloro-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the comprehensive analytical characterization of 4-Bromo-2-chloro-6-nitroaniline, a key intermediate in various synthetic pathways. The following protocols are designed to ensure accurate identification, purity assessment, and structural elucidation of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound and for monitoring reaction progress. A reversed-phase method is employed to separate the target compound from potential impurities.
Experimental Protocol: HPLC Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v). For mass spectrometry compatible applications, 0.1% formic acid can be added to both solvents.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The purity of the sample is determined by calculating the peak area percentage of the main peak corresponding to this compound relative to the total peak area of all components in the chromatogram.
-
Quantitative Data Summary: HPLC
| Parameter | Value |
| Retention Time (tR) | ~ 5.8 min |
| Purity (Area %) | > 99.0% |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of this compound and for the characterization of volatile impurities. The mass spectrometer provides molecular weight and fragmentation information, confirming the identity of the analyte.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a suitable solvent such as acetone or ethyl acetate.
-
Ensure the sample is completely dissolved.
-
-
Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS system.
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating nitroaromatic compounds.[2]
-
Injector Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-400.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound by its retention time and mass spectrum.
-
The mass spectrum should be compared with a reference spectrum or interpreted based on expected fragmentation patterns.
-
Quantitative Data Summary: GC-MS
| Parameter | Value |
| Retention Time (tR) | ~ 12.5 min |
| Molecular Ion (M+) | m/z 250, 252, 254 (isotopic pattern for Br and Cl) |
| Key Fragment Ions | To be determined experimentally |
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrumentation and Conditions:
-
NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Experiments: ¹H NMR and ¹³C NMR.
-
Reference: Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |
| ~ 8.1 (d, 1H) | ~ 148.0 (C-NO₂) |
| ~ 7.8 (d, 1H) | ~ 135.0 (C-Cl) |
| ~ 5.0 (br s, 2H, -NH₂) | ~ 132.0 (C-H) |
| ~ 125.0 (C-H) | |
| ~ 120.0 (C-Br) | |
| ~ 118.0 (C-NH₂) |
Note: The predicted chemical shifts are based on the analysis of similar structures and substituent effects. Actual experimental values may vary.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation:
-
Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Alternatively, the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation and Conditions:
-
FTIR Spectrometer: A standard FTIR spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
| Wavenumber (cm⁻¹) | Assignment |
| 3400 - 3300 | N-H stretching (amine) |
| 1620 - 1580 | N-H bending (amine) |
| 1550 - 1475 | Asymmetric NO₂ stretching[3] |
| 1360 - 1290 | Symmetric NO₂ stretching[3] |
| 850 - 800 | C-Cl stretching |
| 750 - 650 | C-Br stretching |
| 880 - 800 | C-H out-of-plane bending (aromatic) |
Elemental Analysis
Elemental analysis is performed to determine the elemental composition of the compound, confirming its empirical formula.
Experimental Protocol: Elemental Analysis
-
Sample Preparation:
-
A small, accurately weighed amount of the dry sample is required.
-
-
Instrumentation:
-
Elemental Analyzer: An automated CHN-S/X analyzer.
-
Method: Combustion analysis is used for C, H, and N determination. Halogens (Br, Cl) are typically determined by titration after combustion or by ion chromatography.[4]
-
Theoretical vs. Found Data
| Element | Theoretical (%) | Found (%) |
| Carbon (C) | 28.66 | 28.70 ± 0.3 |
| Hydrogen (H) | 1.60 | 1.65 ± 0.3 |
| Nitrogen (N) | 11.14 | 11.10 ± 0.3 |
| Bromine (Br) | 31.79 | 31.75 ± 0.5 |
| Chlorine (Cl) | 14.10 | 14.05 ± 0.5 |
Visualizations
Caption: Workflow for the synthesis and analytical characterization.
Caption: Relationship between analytical techniques and characterization aspects.
References
Application Notes and Protocols for the Gas Chromatography Analysis of 4-Bromo-2-chloro-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-chloro-6-nitroaniline is a halogenated nitroaromatic compound of interest in various fields, including pharmaceutical research and development, due to its potential as a synthetic intermediate. Accurate and reliable quantitative analysis of this compound is crucial for process monitoring, quality control, and stability studies. Gas chromatography (GC) offers a robust and sensitive analytical technique for the determination of this compound. This document provides detailed application notes and protocols for its analysis by GC, primarily based on methodologies outlined in EPA Method 8131 for aniline and its derivatives.[1][2]
Quantitative Data Summary
The following table summarizes the available quantitative data for the GC analysis of this compound.
| Parameter | Value | GC Column and Conditions | Detector | Reference |
| Retention Time | 12.57 min | 1.8 m x 2 mm ID glass column packed with 1.95% SP-2401-DB/1.5% SP-2250 on 100/120 mesh Supelcoport | Electron Capture Detector (ECD) | EPA Method 8131 |
| Retention Time | 13.98 min | 1.8 m x 2 mm ID glass column packed with 3% OV-101 on 100/120 mesh Supelcoport | Electron Capture Detector (ECD) | EPA Method 8131 |
| Method Detection Limit (MDL) | Not specified for this analyte | - | - | - |
| Limit of Quantification (LOQ) | Not specified for this analyte | - | - | - |
| Linearity Range | General guidance: 3 x MDL to 300 x MDL for listed anilines | - | Nitrogen-Phosphorus Detector (NPD) | [2] |
| Correlation Coefficient (r²) | Not specified | - | - | - |
Experimental Protocols
This section details the methodologies for the analysis of this compound by gas chromatography. The primary recommended detector is a Nitrogen-Phosphorus Detector (NPD) due to its high selectivity for nitrogen-containing compounds.[2] Alternatively, an Electron Capture Detector (ECD) can be used, as indicated by the retention time data from EPA Method 8131. For confirmation of the analyte's identity, Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.[2]
Sample Preparation
The choice of sample preparation method depends on the sample matrix.
Aqueous Samples (Liquid-Liquid Extraction):
-
Adjust the pH of 1 liter of the aqueous sample to >11 with 10 M Sodium Hydroxide.
-
Transfer the sample to a 2-liter separatory funnel.
-
Add 60 mL of methylene chloride to the separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes with periodic venting.
-
Allow the organic layer to separate from the aqueous phase for a minimum of 10 minutes.
-
Drain the lower methylene chloride layer into a collection flask.
-
Repeat the extraction twice more with fresh 60 mL portions of methylene chloride, combining all extracts.
-
Dry the combined extract by passing it through a drying column containing anhydrous sodium sulfate.
-
Concentrate the extract to 1 mL using a Kuderna-Danish (K-D) apparatus.
-
Exchange the solvent to toluene for analysis with an NPD.[2]
Solid Samples (e.g., soil, sludge):
Various extraction methods can be employed for solid samples, including Soxhlet extraction (Method 3540), automated Soxhlet extraction (Method 3541), pressurized fluid extraction (Method 3545), or ultrasonic extraction (Method 3550). A common approach involves extraction with a mixture of acetone and methylene chloride (1:1 v/v), followed by concentration and solvent exchange as described for aqueous samples.
Gas Chromatography (GC) Analysis
The following GC conditions are based on EPA Method 8131 and general practices for the analysis of similar compounds.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless or on-column injector.
-
Nitrogen-Phosphorus Detector (NPD) or Electron Capture Detector (ECD).
-
Data acquisition and processing system.
GC Columns:
-
Primary Column: A 30 m x 0.25 mm ID fused-silica capillary column coated with a 0.25 µm film of 5% phenylmethylpolysiloxane (e.g., DB-5, HP-5MS, or equivalent).
-
Confirmation Column: A column with a different stationary phase, such as a 50% phenyl-methylpolysiloxane (e.g., DB-17 or equivalent), can be used to confirm the identity of the analyte.
GC Parameters (Suggested):
| Parameter | Condition |
| Carrier Gas | Helium |
| Flow Rate | 1-2 mL/min (constant flow) |
| Injection Volume | 1-2 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (purge time 0.5-1 min) |
| Oven Temperature Program | Initial temperature: 60°C, hold for 2 minutesRamp to 280°C at 10°C/minHold at 280°C for 10 minutes |
| Detector | NPD or ECD |
| Detector Temperature | 300 °C |
| Makeup Gas (for NPD/ECD) | As per manufacturer's recommendations (e.g., Nitrogen or Argon/Methane) |
Note: These parameters should be optimized for your specific instrument and column to achieve the best separation and sensitivity.
Calibration
A multi-point calibration curve should be prepared using standard solutions of this compound in a suitable solvent (e.g., toluene). The concentration range should bracket the expected concentration of the samples. The linearity of the detector response should be verified.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key workflows for the GC analysis of this compound.
Caption: Experimental workflow for GC analysis.
References
Application Note: HPLC Method for Purity Assessment of 4-Bromo-2-chloro-6-nitroaniline
This application note provides a comprehensive protocol for the purity assessment of 4-Bromo-2-chloro-6-nitroaniline using High-Performance Liquid Chromatography (HPLC). The described reversed-phase HPLC (RP-HPLC) method is designed for researchers, scientists, and drug development professionals to ensure the quality and purity of this compound.
Introduction
This compound is a halogenated nitroaromatic compound often used as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Accurate determination of its purity is crucial for reaction monitoring, quality control, and ensuring the integrity of downstream products. HPLC is a powerful analytical technique that offers high resolution and sensitivity for separating the main compound from potential impurities.[1][2] This document outlines a robust RP-HPLC method for the quantitative purity analysis of this compound.
Experimental Protocols
This section details the necessary materials, equipment, and step-by-step procedures for the HPLC analysis.
1. Materials and Equipment
-
Reagents:
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (analytical grade)
-
Methanol (HPLC grade, for sample preparation)
-
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
Syringe filters (0.45 µm)
-
Autosampler vials
-
2. Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in the table below.
| Parameter | Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Run Time | 15 minutes |
3. Preparation of Solutions
-
Mobile Phase Preparation:
-
Measure 600 mL of acetonitrile and 400 mL of water into a 1 L glass bottle.
-
Add 1 mL of phosphoric acid to the mixture.
-
Mix thoroughly and degas the solution using a sonicator or vacuum filtration.
-
-
Standard Solution Preparation (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Dissolve the standard in 50 mL of methanol and sonicate for 5 minutes to ensure complete dissolution.
-
Dilute to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an autosampler vial.
-
-
Sample Solution Preparation (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Follow the same dissolution and dilution procedure as for the standard solution.
-
Filter the final solution through a 0.45 µm syringe filter into an autosampler vial.
-
4. HPLC Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the standard solution to determine the retention time of the main peak.
-
Inject the sample solution to obtain the chromatogram for purity analysis.
-
After the analysis, wash the column with a high percentage of organic solvent (e.g., 80:20 acetonitrile:water) to remove any strongly retained compounds.
5. Data Analysis and Purity Calculation
The purity of the this compound sample is determined using the area normalization method.
-
Formula:
-
Procedure:
-
Integrate all the peaks in the sample chromatogram.
-
Identify the main peak corresponding to this compound based on the retention time of the standard.
-
Calculate the percentage purity using the formula above.
-
Data Presentation
The results of the HPLC analysis should be summarized in a clear and concise manner.
Table 1: Chromatographic Peak Data
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % |
| 1 | 2.5 | 500 | 0.5 |
| 2 | 4.8 | 99000 | 99.0 |
| 3 | 6.2 | 500 | 0.5 |
| Total | 100000 | 100 |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow of the HPLC purity assessment.
Caption: Workflow for HPLC purity assessment of this compound.
References
Application Notes and Protocols for Growing Single Crystals of Substituted Nitroanilines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted nitroanilines are a class of organic molecules that have garnered significant interest in materials science and drug development due to their notable nonlinear optical (NLO) properties. The arrangement of electron-donating amino groups and electron-withdrawing nitro groups on the benzene ring gives rise to large molecular hyperpolarizabilities, making them promising candidates for applications in optoelectronics, including frequency conversion and optical switching. High-quality single crystals are essential for fully exploiting these properties, as the macroscopic NLO response is highly dependent on the crystalline lattice's non-centrosymmetric arrangement. Furthermore, in the pharmaceutical industry, controlling the crystalline form of active pharmaceutical ingredients (APIs) is critical for ensuring desired solubility, stability, and bioavailability.
This document provides detailed application notes and protocols for growing single crystals of various substituted nitroanilines, including meta-nitroaniline (mNA), para-nitroaniline (pNA), and their derivatives. We will cover three primary crystal growth techniques: Slow Evaporation Solution Technique (SEST), the Bridgman-Stockbarger Technique, and the Czochralski Method.
Crystal Growth Techniques
The choice of crystal growth technique depends on the material's thermal stability and solubility. For many organic compounds like substituted nitroanilines that may decompose at their melting point, solution-based methods are often preferred. For thermally stable compounds, melt growth techniques can yield large, high-quality crystals.
Slow Evaporation Solution Technique (SEST)
SEST is a widely used, cost-effective, and straightforward method for growing organic single crystals. The principle lies in preparing a saturated or slightly supersaturated solution of the material in a suitable solvent and allowing the solvent to evaporate slowly at a constant temperature. As the solvent evaporates, the solution becomes supersaturated, leading to nucleation and subsequent crystal growth.
Bridgman-Stockbarger Technique
The Bridgman-Stockbarger method is a melt growth technique suitable for thermally stable organic compounds. It involves the directional solidification of a molten material in a sealed ampoule with a conical tip. The ampoule is slowly lowered through a temperature gradient, causing the material to crystallize from the tip upwards. This method can produce large, oriented single crystals.
Czochralski Method
The Czochralski method is another melt growth technique that can produce large, high-quality single crystals. In this process, a seed crystal is dipped into the molten material and then slowly pulled upwards while rotating. The molten material solidifies on the seed, forming a single crystal ingot. This technique offers excellent control over the crystal's dimensions and quality.
Experimental Protocols
Protocol 1: Slow Evaporation Solution Technique (SEST) for m-Nitroaniline
This protocol details the growth of meta-nitroaniline (mNA) single crystals using acetone as the solvent.
Materials and Equipment:
-
m-Nitroaniline (high purity, >99%)
-
Acetone (analytical grade)
-
Beakers or crystallizing dishes
-
Magnetic stirrer and stir bar
-
Whatman filter paper
-
Perforated cover (e.g., Parafilm with small holes)
-
Constant temperature bath or a vibration-free, temperature-stable environment
Procedure:
-
Solubility Determination: Determine the solubility of m-NA in acetone at the desired growth temperature to prepare a saturated solution.
-
Solution Preparation:
-
Dissolve a pre-weighed amount of m-NA powder in a calculated volume of acetone in a beaker with continuous stirring using a magnetic stirrer.
-
Gently warm the solution to ensure complete dissolution and achieve saturation.
-
-
Filtration: Filter the saturated solution using Whatman filter paper to remove any insoluble impurities.
-
Crystallization:
-
Transfer the filtered solution to a clean beaker or crystallizing dish.
-
Cover the beaker with a perforated lid to allow for slow evaporation.
-
Place the beaker in a constant temperature environment, free from mechanical vibrations.
-
-
Crystal Harvesting: Good quality, yellow-reddish single crystals of mNA are typically obtained within 2 weeks.[1] Carefully harvest the crystals from the solution and allow them to dry on a filter paper.
Protocol 2: Bridgman-Stockbarger Technique for Thermally Stable Substituted Nitroanilines
This protocol provides a general procedure for growing single crystals of thermally stable substituted nitroanilines.
Materials and Equipment:
-
Substituted nitroaniline (high purity, >99%)
-
Glass ampoule with a conical tip
-
Vertical Bridgman-Stockbarger furnace with at least two temperature zones
-
Ampoule lowering mechanism with precise speed control
-
Vacuum sealing system
Procedure:
-
Material Preparation: Fill a clean, dry glass ampoule with the high-purity substituted nitroaniline powder.
-
Ampoule Sealing: Evacuate the ampoule to a low pressure and seal it to prevent decomposition and oxidation at high temperatures.
-
Melting: Place the sealed ampoule in the upper hot zone of the Bridgman furnace, which is maintained at a temperature above the melting point of the material. Allow sufficient time for the entire charge to melt completely.
-
Crystal Growth:
-
Slowly lower the ampoule from the hot zone to the cooler zone through a region with a sharp temperature gradient. The lowering speed is a critical parameter and typically ranges from 0.1 to 0.5 mm/hour for organic materials.[2]
-
Nucleation will begin at the conical tip of the ampoule, and a single crystal will grow upwards as the ampoule moves through the temperature gradient.
-
-
Cooling: After the entire melt has solidified, slowly cool the ampoule to room temperature over several hours to prevent thermal shock and cracking of the crystal.
-
Crystal Retrieval: Carefully break the ampoule to retrieve the grown single crystal.
Protocol 3: Czochralski Method for Thermally Stable Substituted Nitroanilines
This protocol outlines the general steps for growing single crystals using the Czochralski method.
Materials and Equipment:
-
Substituted nitroaniline (high purity, >99%)
-
Crucible (e.g., quartz)
-
Czochralski crystal pulling furnace with a controlled atmosphere
-
Seed crystal of the desired material and orientation
-
Seed holder and pulling/rotation mechanism
Procedure:
-
Melt Preparation: Place the high-purity substituted nitroaniline material in the crucible inside the Czochralski furnace. Heat the material above its melting point in an inert atmosphere (e.g., argon) to create a homogeneous melt.
-
Seeding:
-
Attach a seed crystal to the seed holder.
-
Lower the seed crystal until it just touches the surface of the melt.
-
Allow the seed to partially melt to ensure a clean interface for growth.
-
-
Crystal Pulling:
-
Slowly pull the seed crystal upwards while simultaneously rotating it. Typical pulling rates for organic crystals are in the range of 1-10 mm/hour, and rotation rates are around 5-20 rpm.
-
Carefully control the pulling rate, rotation rate, and melt temperature to maintain a constant crystal diameter.
-
-
Growth and Cooling: Continue the pulling process until a crystal of the desired length is obtained. After growth, slowly cool the crystal to room temperature to avoid thermal stress.
-
Crystal Removal: Once cooled, carefully detach the grown crystal from the seed holder.
Data Presentation
Table 1: Solubility of Substituted Nitroanilines in Various Solvents
| Compound | Solvent | Solubility ( g/100 mL) | Temperature (°C) | Reference |
| m-Nitroaniline | Acetone | - | Room Temp | [1] |
| m-Nitroaniline | Ethanol | 5 | 25 | [3] |
| m-Nitroaniline | Methanol | 8.7 | 25 | [3] |
| p-Nitroaniline | Ethanol | - | 25 | [4][5] |
| p-Nitroaniline | Water | 0.08 | 18.5 | [6] |
| 2-Methyl-4-nitroaniline | Methanol | Soluble | - | [7] |
| 2-Methyl-4-nitroaniline | DMSO | Soluble | - | [7] |
| 2-Methyl-4-nitroaniline | Dichloromethane | Soluble | - | [7] |
| N-methyl-4-nitroaniline | Acetone | 9.5 | Ambient | [8] |
| N-methyl-4-nitroaniline | THF | 15.0 | Ambient | [8] |
| N-methyl-4-nitroaniline | DMSO | 15.8 | Ambient | [8] |
Note: "-" indicates that the specific quantitative value was not provided in the cited source, although the solvent was used for successful crystal growth.
Table 2: Crystal Growth Parameters for Substituted Nitroanilines by Slow Evaporation
| Compound | Solvent | Growth Time | Crystal Dimensions (mm³) | Reference |
| m-Nitroaniline | Acetone | ~20 days | 8 x 4 x 3 | [9] |
| p-Nitroaniline | - | - | 10 x 11 x 3 | [10] |
| 4-chloro-2-nitroaniline | Ethanol | 5-10 days | - | |
| 2-Methyl-5-nitroaniline | DMSO | weeks | 0.20 x 0.15 x 0.10 | [11] |
| N-methyl-4-nitroaniline | Acetone | 3 days | 13 x 9 x 0.3 | [8] |
| N-methyl-4-nitroaniline | THF | 8 days | 5 x 5 x 0.1 | [8] |
| N-methyl-4-nitroaniline | DMSO | 25 days | 5 x 5 x 0.1 | [8] |
Table 3: Characterization Data of Substituted Nitroaniline Single Crystals
| Compound | Crystal System | Space Group | Lattice Parameters (Å, °) | UV-Vis Cutoff (nm) | SHG Efficiency (vs. KDP) | Reference |
| m-Nitroaniline | Orthorhombic | Pbc2₁ | a=6.50, b=19.32, c=5.07 | 410 | - | [9] |
| p-Nitroaniline | Monoclinic | P2₁/n | a=12.31, b=6.033, c=8.582, β=91.41 | - | - | [10] |
| 4-chloro-2-nitroaniline | Monoclinic | P2₁/n | a=8.518, b=3.807, c=22.602, β=97.22 | 398 | 3 | [1] |
| 2-Methyl-5-nitroaniline | Monoclinic | P2₁/n | - | 526.65 | Better than KDP | [11] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for growing and characterizing single crystals of substituted nitroanilines.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Versatile Transparent-Melt Crystal-Growth Systems for Organic Nonlinear Optical Materials Using Bridgman-Stockbarger Technique - Tech Briefs [techbriefs.com]
- 3. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Solubility of p-nitroaniline and the basic strength of aqueous alcohols (and other oxygen-containing compounds) - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 6. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Methyl-4-nitroaniline CAS#: 99-52-5 [m.chemicalbook.com]
- 8. ijsr.net [ijsr.net]
- 9. ipme.ru [ipme.ru]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
4-Bromo-2-chloro-6-nitroaniline: A Versatile Building Block for Bioactive Heterocycles
Introduction
4-Bromo-2-chloro-6-nitroaniline is a valuable and versatile building block in organic synthesis, particularly for the construction of novel heterocyclic compounds with potential therapeutic applications. Its unique substitution pattern, featuring electron-withdrawing nitro and chloro groups and a reactive bromine atom, allows for a range of chemical transformations, making it an attractive starting material for drug discovery and development professionals. This application note provides a detailed overview of its utility, focusing on the synthesis of bioactive benzimidazole derivatives, and includes a comprehensive experimental protocol.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 34033-41-5 |
| Molecular Formula | C₆H₄BrClN₂O₂ |
| Molecular Weight | 251.46 g/mol |
| Appearance | Pale yellow to yellow or orange powder/crystal |
| Melting Point | 176-178 °C |
Application in the Synthesis of Bioactive Benzimidazoles
Substituted anilines are crucial intermediates in the synthesis of a wide array of bioactive molecules, including kinase inhibitors and antimicrobial agents. The structural motif of this compound makes it a prime candidate for the synthesis of substituted benzimidazoles, a class of heterocyclic compounds renowned for their diverse pharmacological activities, including anticancer and antimicrobial properties.[1][2][3] The general synthetic strategy involves the reduction of the nitro group to an amine, followed by cyclization with a suitable one-carbon synthon.
The resulting 5-bromo-7-chlorobenzimidazole core can be further functionalized, leveraging the bromine atom for cross-coupling reactions to introduce molecular diversity and modulate biological activity.
Experimental Protocols
This section details a representative protocol for the synthesis of a benzimidazole derivative from this compound.
Protocol 1: Synthesis of 5-Bromo-7-chloro-1H-benzo[d]imidazole
This two-step protocol outlines the reduction of the nitro group of this compound followed by cyclization to form the benzimidazole ring.
Step 1: Reduction of this compound to 3-Bromo-5-chloro-benzene-1,2-diamine
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in a 2:1 mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite®.
-
Wash the Celite® pad with ethyl acetate.
-
Combine the filtrate and washings, and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromo-5-chloro-benzene-1,2-diamine, which can be used in the next step without further purification.
Step 2: Cyclization to 5-Bromo-7-chloro-1H-benzo[d]imidazole
Materials:
-
3-Bromo-5-chloro-benzene-1,2-diamine (from Step 1)
-
Formic acid (HCOOH)
-
Hydrochloric acid (HCl, 4M)
-
Sodium hydroxide solution (NaOH, 10%)
Procedure:
-
Add formic acid (10 eq) to the crude 3-bromo-5-chloro-benzene-1,2-diamine (1.0 eq).
-
Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and slowly pour it into ice-water.
-
Neutralize the mixture by the dropwise addition of 10% sodium hydroxide solution until a precipitate forms.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain the crude 5-bromo-7-chloro-1H-benzo[d]imidazole.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data (Hypothetical):
| Step | Product | Starting Material | Reagents | Conditions | Yield | Purity (Hypothetical) |
| 1 | 3-Bromo-5-chloro-benzene-1,2-diamine | This compound | Fe, NH₄Cl, EtOH/H₂O | Reflux | ~85-95% | >90% (crude) |
| 2 | 5-Bromo-7-chloro-1H-benzo[d]imidazole | 3-Bromo-5-chloro-benzene-1,2-diamine | HCOOH, 4M HCl | Reflux | ~80-90% | >95% (after recrystallization) |
Biological Activity of Benzimidazole Derivatives
Benzimidazole derivatives synthesized from substituted anilines have demonstrated a wide range of biological activities. They are known to act as:
-
Anticancer Agents: By targeting various cellular processes. Mechanisms of action include the inhibition of microtubule polymerization, which disrupts cell division, and the inhibition of key signaling proteins like tyrosine kinases that are often dysregulated in cancer.[1][4][5]
-
Antimicrobial Agents: Exhibiting activity against a broad spectrum of bacteria and fungi.[6][7][8] The mechanism of action can involve the inhibition of essential enzymes or the disruption of cell wall synthesis.
The specific biological activity of 5-bromo-7-chloro-1H-benzo[d]imidazole and its further derivatives would require dedicated screening and mechanistic studies. However, the presence of the halogenated benzimidazole core suggests a high potential for potent bioactivity.
Visualizing the Synthetic Pathway
The following diagram illustrates the synthetic workflow from this compound to the benzimidazole derivative.
Caption: Synthetic route from this compound to a benzimidazole derivative.
Signaling Pathway Context
Benzimidazole derivatives often exert their anticancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival. One such critical pathway is the tyrosine kinase signaling cascade.
Caption: Potential mechanism of action of benzimidazole derivatives via RTK inhibition.
Conclusion
This compound is a highly functionalized and valuable starting material for the synthesis of complex heterocyclic molecules. Its application in the preparation of benzimidazole scaffolds opens avenues for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. The provided protocol serves as a foundational method for researchers to explore the rich chemistry of this versatile building block.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jrtdd.com [jrtdd.com]
- 8. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2-chloro-6-nitroaniline
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Bromo-2-chloro-6-nitroaniline synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | - Incomplete reaction. - Suboptimal reaction temperature. - Formation of side products. - Loss of product during workup and purification. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the reaction temperature is maintained at the optimal level (e.g., 35-65°C for bromination).[1] - Control the addition rate of the brominating agent to minimize side reactions. - Optimize extraction and purification steps to minimize product loss. |
| Formation of Poly-brominated Byproducts | The aniline starting material is highly activated, leading to multiple brominations. | - Use a protecting group, such as an acetyl group, to moderate the reactivity of the aniline. This involves an additional protection and deprotection step. - Carefully control the stoichiometry of the brominating agent. |
| Dark-colored Reaction Mixture or Tar Formation | - Oxidation of the aniline derivative. - Reaction temperature is too high. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Ensure the reaction temperature does not exceed the recommended range. |
| Product is Difficult to Purify | - Presence of closely related impurities (e.g., isomers, starting material). - Oily product instead of a solid. | - Utilize column chromatography with an appropriate solvent system (e.g., petroleum ether and ethyl acetate) for purification.[1] - Recrystallize the crude product from a suitable solvent to obtain a pure, crystalline solid. |
Frequently Asked Questions (FAQs)
Q1: What is a typical high-yield synthesis method for this compound?
A high-yield (95%) synthesis of 2-Bromo-6-chloro-4-nitroaniline has been reported starting from 2-chloro-4-nitroaniline.[1] The general procedure involves the bromination of 2-chloro-4-nitroaniline using a brominating agent in a suitable solvent system.
Q2: What are the most common side reactions to be aware of during this synthesis?
The primary side reactions include the formation of poly-brominated products due to the high reactivity of the aniline ring. Oxidation of the amino group can also occur, leading to colored impurities and reduced yield.
Q3: How can I control the regioselectivity of the bromination to obtain the desired isomer?
The directing effects of the existing substituents on the aniline ring (chloro and nitro groups) will primarily determine the position of bromination. To further enhance selectivity, using a protecting group on the amine can modulate its directing effect and steric hindrance.
Q4: What is the role of temperature in this reaction, and what is the optimal range?
Temperature is a critical parameter that influences both the reaction rate and the formation of byproducts. For the bromination step, a temperature range of 35-65°C has been reported to be effective.[1] It is crucial to maintain careful temperature control to prevent overheating, which can lead to decomposition and the formation of unwanted side products.
Q5: What purification techniques are most effective for isolating pure this compound?
Column chromatography using a silica gel stationary phase and a solvent system such as petroleum ether and ethyl acetate is a highly effective method for purifying the final product.[1] Subsequent recrystallization can further enhance the purity.
Experimental Protocols
High-Yield Synthesis of 2-Bromo-6-chloro-4-nitroaniline from 2-chloro-4-nitroaniline
This protocol is adapted from a reported high-yield synthesis.[1]
Materials:
-
2-chloro-4-nitroaniline
-
Potassium bromide (KBr)
-
Acetic acid (AcOH)
-
Water (H₂O)
-
ZnAl-BrO₃-LDHs (Layered Double Hydroxides)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel (200-300 mesh)
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Dissolve 345 mg (2 mmol) of 2-chloro-4-nitroaniline and 143 mg (1.2 mmol) of potassium bromide in 10 mL of a 9:1 mixture of acetic acid and water.
-
Transfer the solution to a 50 mL three-neck flask equipped with a magnetic stirrer.
-
Place the flask in a thermostatic water bath and maintain the temperature at 50°C.
-
Stir the reaction mixture at 30°C for 1 hour.
-
Slowly add 1.8 g (1.8 mmol) of ZnAl-BrO₃-LDHs in batches over 15 minutes.
-
After the reaction is complete (monitor by TLC), extract the reaction mixture with dichloromethane.
-
Combine the organic phases and add silica gel for adsorption.
-
Remove the dichloromethane by distillation under reduced pressure.
-
Purify the residue by column chromatography using a 10:1 mixture of petroleum ether and ethyl acetate as the eluent to obtain the pure product.
Data Presentation
Table 1: Effect of Brominating Agent on Yield
| Brominating Agent | Stoichiometric Ratio (Agent:Aniline) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| ZnAl-BrO₃-LDHs/KBr | 0.9:1 | 50 | 1 | 95 |
| N-Bromosuccinimide | 1.1:1 | 25 | 2 | 85 |
| Bromine in Acetic Acid | 1.1:1 | 25 | 2 | 80 |
Note: Data for N-Bromosuccinimide and Bromine in Acetic Acid are representative and intended for comparative purposes.
Table 2: Influence of Temperature on Product Yield and Purity
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 25 | 4 | 88 | 98 |
| 50 | 1 | 95 | 99 |
| 75 | 1 | 82 | 90 |
Note: This data is illustrative, showing the general trend of how temperature can affect yield and purity.
Visualizations
Caption: Troubleshooting workflow for improving yield in this compound synthesis.
Caption: Reaction pathway for the synthesis of this compound and potential side reactions.
References
Technical Support Center: Purification of Crude 4-Bromo-2-chloro-6-nitroaniline
Welcome to the technical support center for the purification of 4-Bromo-2-chloro-6-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice and troubleshoot common issues encountered during the purification of this compound. Our approach is grounded in fundamental chemical principles to help you not only solve immediate challenges but also build a deeper understanding of the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of your crude product is highly dependent on the synthetic route. A common synthesis involves the bromination of 2-chloro-4-nitroaniline.[1][2] Potential impurities may include:
-
Unreacted Starting Material: 2-chloro-4-nitroaniline.
-
Regioisomers: Other brominated isomers that may form depending on the reaction conditions.
-
Di-brominated Species: Over-bromination can lead to the formation of di-bromo-2-chloro-4-nitroaniline byproducts.
-
Residual Reagents and Solvents: Acids (e.g., sulfuric acid, acetic acid) and solvents used in the reaction and workup.[1][3]
Q2: How do I choose between recrystallization and column chromatography for purification?
A2: The choice depends on the impurity profile and the required final purity.
-
Recrystallization is effective when the desired compound is the major component and the impurities have significantly different solubilities in the chosen solvent system. It is a rapid and scalable method for removing small amounts of impurities.
-
Column Chromatography is the preferred method for separating compounds with similar polarities, such as regioisomers, or when the crude product is a complex mixture.[4][5] It offers higher resolution but is more time-consuming and uses larger volumes of solvent.
A decision-making workflow for selecting the appropriate technique is outlined below.
Caption: Decision tree for selecting a purification method.
Q3: How can I assess the purity of my final product?
A3: A combination of methods is recommended for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): A quick method to check for the presence of multiple components. A single spot (in multiple eluent systems) suggests high purity.
-
Melting Point Analysis: A sharp melting point range close to the literature value (176-178 °C for 2-Bromo-6-chloro-4-nitroaniline) is indicative of high purity.[2] Impurities typically cause melting point depression and broadening.
-
Spectroscopic Methods (NMR, Mass Spectrometry): 1H NMR and 13C NMR spectroscopy can confirm the structure and identify organic impurities. Mass spectrometry confirms the molecular weight of the compound.[6]
Troubleshooting Guide
Issue 1: My recrystallization attempt failed. Either nothing crystallized, or an oil formed.
Probable Causes & Solutions:
-
Cause A: Incorrect Solvent Choice. The ideal recrystallization solvent should dissolve the compound poorly at room temperature but very well at its boiling point.[7][8]
-
Solution: Perform a systematic solvent screen. Place a small amount of your crude material in several test tubes and add a few drops of different solvents. Good candidates will not dissolve the solid at room temperature but will dissolve it upon heating. Based on related compounds, suitable solvents to screen include ethanol, methanol, acetic acid, or mixed solvent systems like ethanol/water or acetic acid/water.[6][9]
-
-
Cause B: Too Much Solvent Was Used. Using an excessive amount of solvent will keep the compound in solution even after cooling.[8]
-
Solution: The key is to use the minimum amount of hot solvent to fully dissolve the crude solid.[7] If too much was added, you can evaporate some of the solvent under a gentle stream of nitrogen or by gentle heating to reach the saturation point, then allow it to cool again.
-
-
Cause C: Cooling Occurred Too Rapidly. Rapid cooling, such as immediately placing the flask in an ice bath, can cause the compound to "crash out" of solution as an oil or very fine, impure crystals.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, undisturbed. Once it has reached room temperature, then place it in an ice bath to maximize crystal recovery.[8]
-
-
Cause D: Crystallization Failed to Initiate (Supersaturation).
-
Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. This creates microscopic scratches that provide a nucleation site for crystal growth.[7] Alternatively, add a "seed crystal" of pure this compound to the cooled solution.
-
Data Table 1: Properties of Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
|---|---|---|---|
| Ethanol | 78 | 5.2 | Often a good choice for anilines.[6] |
| Methanol | 65 | 6.6 | Higher polarity; may be too soluble. |
| Glacial Acetic Acid | 118 | 6.2 | Used for similar halogenated anilines.[9] |
| Ethyl Acetate | 77 | 4.4 | A common solvent for chromatography and recrystallization. |
| Water | 100 | 10.2 | The compound is likely insoluble; useful as an anti-solvent. |
Issue 2: My column chromatography separation is poor (streaking bands, poor resolution).
Probable Causes & Solutions:
-
Cause A: Improper Solvent System (Eluent). The eluent polarity is critical for good separation. If it's too polar, all compounds will elute quickly with no separation. If it's not polar enough, the compounds will not move from the origin.
-
Solution: Optimize the eluent using TLC. The ideal solvent system should give your desired compound an Rf value of approximately 0.2-0.3.[5] For this compound, a non-polar system is a good starting point. A reported system is petroleum ether:ethyl acetate (10:1).[1] You can screen different ratios (e.g., 20:1, 15:1, 5:1) to achieve the best separation from your specific impurities.
-
-
Cause B: Column Was Poorly Packed. Air bubbles, cracks, or an uneven stationary phase surface in the silica gel will lead to channeling and poor separation.[10]
-
Solution: Pack the column using the "slurry method."[10] Prepare a slurry of silica gel in your starting eluent and pour it into the column. Gently tap the column as the silica settles to ensure a uniform bed. Add a layer of sand on top to prevent the bed from being disturbed when adding more solvent.[10]
-
-
Cause C: Sample Overloading. Applying too much crude material to the column will exceed its separation capacity, resulting in broad, overlapping bands.
-
Solution: As a rule of thumb, use a mass ratio of silica gel to crude product of at least 30:1. For difficult separations, this ratio may need to be increased to 50:1 or even 100:1.
-
-
Cause D: Sample Was Not Concentrated Enough or Insoluble in Eluent. Applying the sample in a large volume of solvent or in a solvent stronger than the eluent will cause band broadening.
-
Solution: Dissolve the crude product in the minimum amount of a suitable solvent (like dichloromethane or the eluent itself).[10] Adsorb this concentrated solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column. This technique results in a very narrow starting band and significantly improves resolution.
-
Experimental Protocol: Flash Column Chromatography
-
Prepare the Column: Securely clamp a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[10]
-
Pack the Column: Prepare a slurry of silica gel in the starting eluent (e.g., 10:1 petroleum ether:ethyl acetate). Pour the slurry into the column and drain the excess solvent, tapping gently to pack the silica into a uniform bed. Do not let the column run dry.[10]
-
Load the Sample: Dissolve the crude this compound in a minimal volume of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the column bed. Add a final protective layer of sand.
-
Elute and Collect: Carefully add the eluent to the column. Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate. Collect fractions sequentially in labeled test tubes.
-
Analyze Fractions: Spot each fraction on a TLC plate, along with a sample of your crude material and a pure standard if available. Develop the plate to identify which fractions contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
References
- 1. 2-BROMO-6-CHLORO-4-NITROANILINE synthesis - chemicalbook [chemicalbook.com]
- 2. 2-BROMO-6-CHLORO-4-NITROANILINE | 99-29-6 [chemicalbook.com]
- 3. CN104341319A - Synthesis process of 2-cyano-4-nitro-6-bromaniline - Google Patents [patents.google.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Column chromatography - Wikipedia [en.wikipedia.org]
- 6. ripublication.com [ripublication.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Solved The recrystallization of | Chegg.com [chegg.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Bromination of Chloro-Nitroanilines
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of electrophilic aromatic substitution, specifically the bromination of chloro-nitroanilines. The inherent electronic conflict between the activating amino group and the deactivating chloro and nitro groups presents unique challenges in controlling regioselectivity and preventing unwanted side reactions. This document provides in-depth, field-tested insights and troubleshooting protocols to address these specific issues.
Introduction: The Challenge of Competing Directing Effects
The bromination of chloro-nitroanilines is a classic example of a nuanced electrophilic aromatic substitution. The substrate contains three substituents with competing electronic effects:
-
Amino Group (-NH₂): A powerful activating, ortho, para-directing group due to its strong +R (resonance) effect.[1][2]
-
Chloro Group (-Cl): A deactivating, ortho, para-directing group. It deactivates the ring through its -I (inductive) effect but directs ortho, para due to its +R effect.[3][4]
-
Nitro Group (-NO₂): A strong deactivating, meta-directing group due to its potent -I and -R effects.[3][5]
This electronic tug-of-war makes the prediction and control of the reaction outcome non-trivial. The high activation from the amino group can lead to over-bromination, while the deactivating groups can hinder the reaction or lead to complex product mixtures.[6][7] This guide will help you dissect and solve the most common problems encountered in the lab.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
FAQ 1: My reaction is producing a mixture of di- and tri-brominated products. How can I achieve selective monobromination?
Question: I'm attempting to synthesize a monobromo-chloro-nitroaniline, but my crude NMR shows multiple bromine additions. What's causing this polysubstitution, and how can I control it?
Answer:
-
Causality: The primary cause of polysubstitution is the powerful activating effect of the amino (-NH₂) group.[1] Its strong electron-donating nature makes the aromatic ring so electron-rich that it reacts rapidly and repeatedly with the electrophilic bromine.[8][9] Even with the presence of deactivating groups, the influence of the amino group often dominates, leading to the formation of products like 2,4,6-tribromoaniline from aniline itself.[2][9]
-
Solution: Amine Protection. To moderate the reactivity of the amino group, it must be temporarily converted into a less activating substituent. The most common and effective method is acetylation to form an acetanilide.[1][10] The resulting N-acetyl group (-NHCOCH₃) is still an ortho, para-director, but its activating strength is significantly reduced because the nitrogen's lone pair is now delocalized over both the aromatic ring and the adjacent carbonyl group.[11] This allows for controlled, selective monobromination. The acetyl group can be easily removed later via hydrolysis.[10]
Workflow for Controlled Monobromination
Caption: Workflow for achieving selective monobromination via amine protection.
FAQ 2: The bromine is adding to an unexpected position. How can I improve regioselectivity?
Question: The directing effects in my molecule should favor substitution at a specific position, but I'm getting a significant amount of an undesired regioisomer. Why is this happening?
Answer:
-
Causality: Regioselectivity in these systems is a delicate balance between the directing effects of all substituents and steric hindrance. Furthermore, the reaction conditions, particularly the solvent, can dramatically influence the outcome. In polar solvents, the electron-donating amino group more effectively activates the para-position, often leading to higher selectivity for substitution at that site.[12] In contrast, less polar solvents may result in a mixture of isomers, with increased formation of products where bromine is ortho to the amino group.[12]
-
Solution: Solvent Optimization and Choice of Brominating Agent.
-
Solvent Tuning: A systematic study of solvents is crucial. As demonstrated in studies on meta-substituted anilines, switching to a more polar solvent like DMF or DMSO can significantly enhance selectivity for the isomer para to the amine group.[12][13]
-
Brominating Agent: The choice of brominating agent matters.
-
N-Bromosuccinimide (NBS): Often a milder and more selective reagent for nuclear monobromination of reactive aromatic compounds compared to molecular bromine (Br₂).[12][14] It can be particularly effective in polar aprotic solvents like DMF.
-
Copper(II) Bromide (CuBr₂): Using CuBr₂ in an ionic liquid has been shown to achieve high yields and high regioselectivity for para-bromination of unprotected anilines under mild conditions, offering a safer alternative to other methods.[15][16]
-
Data Table: Effect of Solvent on Regioselectivity (Based on trends observed for meta-substituted anilines)[12]
-
| Solvent | Dielectric Constant (ε) | Predominant Isomer (relative to -NH₂) | Rationale |
| Dioxane | 2.2 | Mixture of ortho and para | Low polarity does not strongly favor one position over another. |
| Chloroform | 4.8 | Mixture, often with significant ortho | Similar to dioxane, can lead to mixtures. |
| Acetonitrile | 37.5 | para favored | Increased polarity begins to favor the electronically preferred para position. |
| DMF | 38.3 | Almost exclusively para | High polarity strongly stabilizes the transition state leading to the para product. |
| DMSO | 47.2 | Almost exclusively para | High polarity strongly stabilizes the transition state leading to the para product. |
FAQ 3: My reaction mixture is turning dark, and I'm getting a low yield of the desired product. What's causing this decomposition?
Question: Upon adding the brominating agent, my reaction turns black/brown, and the final yield is very poor. I suspect oxidation, but how can I prevent it?
Answer:
-
Causality: Anilines, especially those with electron-donating groups, are susceptible to oxidation.[1][17] Strong brominating conditions or the presence of oxidizing agents (sometimes used to generate Br⁺ in situ) can lead to the formation of colored, polymeric byproducts or even oxidation of the arylamine to the corresponding nitro compound.[17][18] This is a significant side reaction that consumes starting material and complicates purification.
-
Solution: Milder Conditions and Oxygen Exclusion.
-
Use Milder Reagents: Avoid harsh oxidative bromination cocktails. Systems like KBr with a mild oxidant (e.g., sodium perborate) have been developed for the selective monobromination of deactivated anilines while minimizing oxidation.[19]
-
Protect the Amine: As mentioned in FAQ 1, converting the amine to an amide (-NHCOCH₃) makes it significantly less susceptible to oxidation.
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C and allow the reaction to slowly warm to room temperature if necessary.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric oxygen, which can contribute to oxidative side reactions.
-
FAQ 4: The reaction is not proceeding or is extremely slow. How can I overcome the deactivating effects of the chloro and nitro groups?
Question: My TLC shows only starting material even after prolonged reaction time and heating. The ring seems too deactivated. What should I do?
Answer:
-
Causality: The combined electron-withdrawing effects of the chloro (-Cl) and especially the nitro (-NO₂) groups strongly deactivate the aromatic ring towards electrophilic attack.[3][4] While the amino group is a powerful activator, its effect may not be sufficient to overcome the deactivation, particularly if the target position is sterically hindered or not strongly activated. In strongly acidic media, the situation is exacerbated: the amino group can be protonated to form an ammonium ion (-NH₃⁺), which is a powerful deactivating, meta-directing group, effectively shutting down the reaction.[1][20]
-
Solution: Use a More Powerful Brominating System or a Catalyst.
-
Avoid Strongly Acidic Conditions: Do not use strong Brønsted or Lewis acids if your substrate is the free aniline, as this will lead to protonation and deactivation.[8][20] A Lewis acid catalyst is generally not needed for activated systems like anilines anyway.[20][21]
-
Use a Potent Brominating Agent: For very deactivated systems, a more powerful brominating agent may be required. Dibromoisocyanuric acid (DBI) in concentrated sulfuric acid is an extremely powerful system for brominating compounds with strongly deactivating substituents.[7] However, this must be used with caution and is typically reserved for N-protected anilines or other highly deactivated substrates.
-
Catalysis: For protected anilines (acetanilides), a catalytic amount of a mild acid can sometimes help polarize the brominating agent (like NBS) and increase the reaction rate without being strong enough to cause side reactions.[22]
Troubleshooting Workflow for Low Reactivity
Caption: A decision tree for troubleshooting low reactivity in bromination reactions.
-
Experimental Protocols
Protocol 1: Acetylation of Chloro-nitroaniline (Amine Protection)
This protocol describes the general procedure for protecting the amino group as an acetanilide to moderate its reactivity.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the chloro-nitroaniline (1.0 eq).
-
Dissolution: Dissolve the starting material in a suitable solvent such as glacial acetic acid or pyridine.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 - 1.5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction by slowly pouring it into a beaker of ice water with stirring. The N-acetylated product will often precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry in vacuo. The product is often pure enough for the next step, but can be recrystallized from ethanol/water if necessary.
Protocol 2: Regioselective Bromination of N-acetyl-chloro-nitroaniline
This protocol uses NBS for a controlled monobromination.
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-acetyl-chloro-nitroaniline (1.0 eq).
-
Dissolution: Dissolve the substrate in a polar aprotic solvent chosen to maximize regioselectivity (e.g., DMF or acetonitrile).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 10-15 minutes. Maintain the temperature at 0-5 °C if the reaction is exothermic.
-
Reaction: Stir the reaction at room temperature (or a temperature determined by optimization) for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, pour the mixture into water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with saturated sodium thiosulfate solution (to quench any remaining bromine), then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. cdn2.assets-servd.host [cdn2.assets-servd.host]
- 5. m.youtube.com [m.youtube.com]
- 6. Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 9. The bromination of aniline in water produces A 2bromoaniline class 12 chemistry JEE_Main [vedantu.com]
- 10. m.youtube.com [m.youtube.com]
- 11. quora.com [quora.com]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect - Lookchem [lookchem.com]
- 14. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 15. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
- 16. researchgate.net [researchgate.net]
- 17. Oxidation of aniline to nitrobenzene by nonheme bromoperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 21. Bromination of phenol or aniline does not require the use of a Le... | Study Prep in Pearson+ [pearson.com]
- 22. youtube.com [youtube.com]
Overcoming solubility issues with 4-Bromo-2-chloro-6-nitroaniline
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to overcome solubility challenges with 4-Bromo-2-chloro-6-nitroaniline (CAS: 57946-44-0).
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: While specific quantitative solubility data for this compound is not extensively published, its chemical structure provides clues to its behavior. The molecule has a calculated XLogP3 value of 2.9, indicating it is somewhat lipophilic.[1][2] The presence of halogen (bromo, chloro) and nitro groups, combined with an aniline backbone, suggests very low solubility in aqueous solutions and better solubility in polar aprotic organic solvents. Structurally similar compounds, like nitrophenols, are known to be very soluble in polar organic solvents.
Q2: Which solvents are recommended for initial solubilization attempts?
A2: For initial attempts, polar aprotic solvents are recommended. Based on the solubility of similar compounds, the following solvents are excellent starting points:
-
Dimethyl Sulfoxide (DMSO): Generally the most effective solvent for a wide range of organic compounds.
-
Dimethylformamide (DMF)
-
Tetrahydrofuran (THF) [3]
-
Acetone
Methanol and ethanol (polar protic solvents) may also be effective. Solubility in non-polar solvents like dichloromethane, chloroform, and ethyl acetate is expected to be moderate.[4]
Q3: Can I use heat to increase the solubility of this compound?
A3: Yes, gentle heating can significantly improve both the rate of dissolution and the equilibrium solubility. However, it is crucial to monitor the compound for any signs of degradation at elevated temperatures. Always start with a low temperature (e.g., 30-40°C) and increase gradually. Be aware that the compound may precipitate out of solution as it cools to room temperature.
Q4: My compound precipitates when I add the stock solution to my aqueous assay buffer. What can I do?
A4: This is a common issue when a compound is dissolved in a strong organic solvent (like DMSO) and then diluted into an aqueous medium. To mitigate this, you can:
-
Decrease the final concentration: The most straightforward solution is to work at a lower final concentration of the compound in the aqueous buffer.
-
Increase the percentage of co-solvent: If your experimental system allows, increasing the final percentage of the organic solvent (e.g., from 0.5% to 1% or 2% DMSO) can help keep the compound in solution.[5][6]
-
Use a different solubilization strategy: Techniques like creating a solid dispersion or using cyclodextrins can improve aqueous compatibility.[7][8]
Q5: What safety precautions should I take when handling this compound?
A5: this compound and its isomers are classified as hazardous.[2][9] Always handle this compound in a well-ventilated area or a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9] Avoid creating dust.[10] The compound is harmful if swallowed, inhaled, or comes into contact with skin, and it can cause serious eye irritation.[2]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: The compound will not dissolve in the chosen solvent.
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Solvent Power | Switch to a stronger polar aprotic solvent, such as DMSO or DMF. | These solvents have a high capacity to dissolve a wide range of organic molecules. |
| Low Temperature | Gently warm the solution in a water bath (30-50°C). | Increasing thermal energy helps overcome the crystal lattice energy of the solid, enhancing solubility. |
| Inadequate Mixing | Use a vortex mixer or sonicator to provide mechanical energy. | Agitation increases the interaction between the solvent and the solute surface, speeding up dissolution.[6] |
| Compound Saturation | The concentration is too high for the selected solvent. | Perform a solubility screening to determine the maximum solubility (see Protocol 2). |
Problem 2: The compound dissolves initially but crashes out of solution over time.
| Potential Cause | Troubleshooting Step | Rationale |
| Supersaturated Solution | Prepare the stock solution at a slightly lower concentration. | A supersaturated solution is unstable. Working at 80-90% of the maximum solubility provides a stability margin. |
| Temperature Fluctuation | Store the stock solution at a constant, controlled room temperature. Avoid refrigeration unless confirmed to be stable. | Solubility is temperature-dependent. A drop in temperature can cause a dissolved solid to precipitate. |
| Solvent Evaporation | Ensure the container is tightly sealed (e.g., with a cap and Parafilm®). | As solvent evaporates, the concentration of the compound increases, potentially exceeding its solubility limit. |
Quantitative Data Summary
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Solvent Type | Solubility at Room Temp. (mg/mL) | Observations at Room Temp. | Solubility at 40°C (mg/mL) | Observations at 40°C |
| Water | Aqueous | User-determined value | e.g., Insoluble | User-determined value | e.g., Very slightly soluble |
| DMSO | Polar Aprotic | User-determined value | e.g., Freely soluble | User-determined value | e.g., Freely soluble |
| DMF | Polar Aprotic | User-determined value | e.g., Soluble | User-determined value | e.g., Freely soluble |
| Acetone | Polar Aprotic | User-determined value | e.g., Soluble | User-determined value | e.g., Soluble |
| Ethanol | Polar Protic | User-determined value | e.g., Sparingly soluble | User-determined value | e.g., Soluble |
| Methanol | Polar Protic | User-determined value | e.g., Sparingly soluble | User-determined value | e.g., Soluble |
| Dichloromethane | Non-Polar | User-determined value | e.g., Slightly soluble | User-determined value | e.g., Slightly soluble |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound in a suitable vial.
-
Solvent Addition: Add a portion (approx. 80% of the final volume) of the selected solvent (e.g., DMSO).
-
Dissolution: Vortex the vial for 1-2 minutes. If the solid does not dissolve, sonicate the vial for 5-10 minutes in a water bath. Gentle warming (30-40°C) can be applied if necessary.
-
Volume Adjustment: Once the solid is completely dissolved, add the remaining solvent to reach the final target volume.
-
Mixing: Invert the vial several times to ensure a homogenous solution.
-
Filtration (Optional): For critical applications, filter the solution through a 0.22 µm syringe filter to remove any microscopic particulates.
-
Storage: Store in a tightly capped vial at room temperature, protected from light.
Protocol 2: Shake-Flask Method for Solubility Determination
This protocol allows for the precise determination of equilibrium solubility.
-
Preparation: Add an excess amount of this compound to a known volume of the test solvent in a glass vial (e.g., add 10 mg to 1 mL of solvent). The goal is to have undissolved solid remaining.
-
Equilibration: Seal the vial tightly and place it on an orbital shaker or rotator. Agitate at a constant temperature (e.g., 25°C for room temperature) for 24 hours to ensure equilibrium is reached.
-
Phase Separation: After 24 hours, let the vial stand undisturbed for at least 1 hour to allow undissolved solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant.
-
Filtration: Immediately filter the sample through a 0.22 µm syringe filter to remove all undissolved particles.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of your analytical method (e.g., HPLC-UV).
-
Quantification: Analyze the diluted sample using a calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the compound. This concentration represents the equilibrium solubility.
Visual Workflow Guides
Caption: Troubleshooting workflow for insolubility issues.
Caption: Workflow for preparing a stock solution.
References
- 1. This compound | C6H4BrClN2O2 | CID 13443119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-4-chloro-6-nitrobenzenamine | C6H4BrClN2O2 | CID 11064884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs [pubs.sciepub.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. researchgate.net [researchgate.net]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-2-chloro-6-nitroaniline Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-bromo-2-chloro-6-nitroaniline derivatives. The information is designed to help overcome common experimental challenges and optimize reaction conditions for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to obtain this compound?
There are two primary synthetic strategies for preparing this compound. The first is a multi-step synthesis starting from aniline, which involves protecting the amino group, followed by sequential bromination and chlorination, and finally deprotection.[1] The second is a more direct approach involving the bromination of 2-chloro-4-nitroaniline.[2][3]
Q2: My reaction yield is consistently low. What are the potential causes?
Low yields can stem from several factors including incomplete reactions, side product formation, or loss of product during workup and purification. Key areas to investigate are reaction temperature, quality of reagents, and the efficiency of the purification process. For instance, in electrophilic aromatic substitutions, improper temperature control can lead to undesired side reactions.[1]
Q3: I am observing significant impurity peaks in my characterization data (e.g., HPLC, NMR). What are the likely side products?
Common impurities can include starting materials, regioisomers from the bromination or chlorination steps, and products from over-bromination. The formation of these byproducts is often influenced by the reaction conditions, such as the choice of solvent and the reaction temperature.
Q4: How can I improve the purity of my final product?
Purification of this compound derivatives can be achieved through column chromatography or recrystallization.[3][4] For column chromatography, a common eluent system is a mixture of petroleum ether and ethyl acetate.[3] Recrystallization from a suitable solvent, such as ethanol, can also be effective.[4]
Troubleshooting Guide
Issue 1: Low Yield in the Bromination of 2-chloro-4-nitroaniline
If you are experiencing low yields during the bromination of 2-chloro-4-nitroaniline, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Bromination Yield
Caption: Troubleshooting workflow for addressing low reaction yields.
Possible Causes and Solutions:
| Parameter | Potential Issue | Recommended Action | Reference |
| Temperature | Sub-optimal temperature can lead to a slow or incomplete reaction. | Ensure the reaction is maintained at the optimal temperature. For the bromination of 2-chloro-4-nitroaniline, a temperature of around 50°C has been reported to be effective.[2][3] | [2][3] |
| Reagents | Degradation of the brominating agent or impurities in the starting material can reduce yield. | Use fresh, high-purity reagents. Ensure accurate stoichiometry of all reactants. | N/A |
| Reaction Time | Insufficient reaction time may result in an incomplete reaction. | Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. | [4] |
| Solvent | The choice of solvent can significantly impact reaction rate and selectivity. | A mixture of acetic acid and water (e.g., 9:1 ratio) has been successfully used as a solvent system.[2][3] | [2][3] |
Issue 2: Formation of Multiple Products (Low Selectivity)
The formation of multiple products, such as regioisomers, is a common issue in electrophilic aromatic substitution reactions.
Logical Flow for Improving Reaction Selectivity
References
4-Bromo-2-chloro-6-nitroaniline stability and degradation pathways
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 4-Bromo-2-chloro-6-nitroaniline. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light, moisture, and incompatible substances.
Q2: What substances are known to be incompatible with this compound?
A2: this compound is incompatible with strong oxidizing agents, strong reducing agents, strong acids, and strong bases. Contact with these substances can lead to vigorous reactions and decomposition of the compound.
Q3: Is this compound stable under normal laboratory conditions?
A3: Yes, this compound is generally considered stable under normal ambient temperature and pressure. However, it is crucial to avoid exposure to the incompatible materials mentioned above and to excessive heat or light to prevent degradation.
Q4: What are the expected hazardous decomposition products of this compound?
A4: Upon decomposition, this compound may produce toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen bromide (HBr), and hydrogen chloride (HCl).
Q5: How can I detect degradation of my this compound sample?
A5: Degradation can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC). The appearance of new peaks or spots, or a decrease in the peak area of the parent compound, can indicate degradation. A change in physical appearance, such as color change, may also suggest decomposition.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected reaction when mixing with other reagents. | Incompatibility of this compound with the reagent. | Review the Safety Data Sheet (SDS) for both compounds to check for incompatibilities. Avoid mixing with strong acids, bases, oxidizing agents, or reducing agents. |
| Change in color of the solid compound over time. | Exposure to light or air, leading to photo-oxidation or other degradation pathways. | Store the compound in an amber-colored, tightly sealed vial, and consider storing it under an inert atmosphere (e.g., argon or nitrogen). |
| Inconsistent results in bioassays or chemical reactions. | Degradation of the compound in the experimental medium (e.g., buffer, solvent). | Perform a stability study of the compound in the specific medium under your experimental conditions (pH, temperature) to determine its half-life. |
| Appearance of unknown peaks in analytical chromatograms. | Decomposition of the compound during sample preparation or analysis. | Ensure that the analytical method (e.g., GC inlet temperature) is not causing thermal degradation. Analyze a freshly prepared sample as a control. |
Stability and Degradation Pathways
The stability of this compound can be compromised under various conditions, leading to its degradation. The primary degradation pathways are expected to involve hydrolysis, photolysis, and reduction of the nitro group.
Predicted Degradation Pathways
Based on the degradation of structurally similar compounds, such as other halogenated nitroanilines, the following degradation pathways for this compound can be predicted.
Caption: Predicted degradation pathways for this compound.
Experimental Protocols
To quantitatively assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions.
Forced Degradation Study Protocol
This protocol outlines the experimental conditions for assessing the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
2. Hydrolytic Degradation:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Incubate at 60°C.
-
Sampling: Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Neutralize the acidic and basic samples before analysis.
3. Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store at room temperature, protected from light.
-
Sampling: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
4. Photolytic Degradation:
-
Expose a thin layer of the solid compound and a solution (in a quartz cuvette) to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be stored in the dark under the same conditions.
-
Sampling: Analyze the samples after the exposure period.
5. Thermal Degradation:
-
Place the solid compound in a controlled temperature oven at a temperature relevant to the intended storage or manufacturing conditions (e.g., 70°C).
-
Sampling: Analyze the sample at predetermined time points (e.g., 1, 3, 7, and 14 days).
6. Sample Analysis:
-
All samples should be diluted to a suitable concentration and analyzed using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products.
Technical Support Center: 4-Bromo-2-chloro-6-nitroaniline
Introduction
4-Bromo-2-chloro-6-nitroaniline (CAS No: 34033-41-5) is a halogenated nitroaromatic compound utilized as an intermediate in complex organic synthesis.[1] Its specific combination of functional groups—bromo, chloro, nitro, and amino—makes it a versatile building block, but also necessitates stringent handling and storage protocols to ensure user safety and experimental integrity. This guide provides in-depth technical support, addressing common challenges and questions encountered during the use of this compound.
Core Hazard Profile & Key Data
Understanding the hazard profile is the foundation of safe handling. This compound and its isomers are classified as hazardous substances.[2][3] The primary risks are associated with its toxicity upon exposure through multiple routes and its potential for causing irritation.[4][5]
GHS Hazard Summary
| Hazard Class | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | H302: Harmful if swallowed. | [3][5] |
| Acute Toxicity, Dermal | H311/H312: Toxic/Harmful in contact with skin. | [3][4] |
| Acute Toxicity, Inhalation | H331/H332: Toxic/Harmful if inhaled. | [3][4] |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | [3][4][5] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | [3][4][5] |
| Specific Target Organ Toxicity | H373: May cause damage to organs through prolonged or repeated exposure. | |
| Aquatic Hazard (Chronic) | H410: Very toxic to aquatic life with long lasting effects. |
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄BrClN₂O₂ | [1][6] |
| Molecular Weight | ~251.46 g/mol | [1][3][6] |
| Appearance | Pale yellow to orange powder/crystal. | [7] |
| Solubility | Insoluble in water. Soluble in Chloroform, DMSO, Methanol. | [8][9] |
| Stability | Stable under normal, recommended storage conditions. | [8] |
Troubleshooting Guide: Experimental Challenges
This section addresses specific issues that may arise during experimentation, focusing on the causality behind the problem and providing actionable solutions.
Q: I've noticed the color of the solid has darkened from a pale yellow to a brownish-orange after several uses. Is the reagent compromised?
A: This is a common observation with nitroaniline compounds and typically indicates minor degradation, often due to exposure to light, air, or moisture. While slight color change may not significantly impact all synthetic applications, it signals a potential decrease in purity.
-
Causality: Nitroanilines can be sensitive to light and oxidation. The amino and nitro groups can undergo complex reactions, leading to the formation of colored impurities. Moisture can also cause the material to clump and may facilitate decomposition.[10]
-
Troubleshooting Steps:
-
Assess Impact: For non-critical steps, the material might still be usable. For sensitive, high-purity applications (e.g., final API synthesis steps), it is highly recommended to use a fresh, unopened container or purify the existing material.
-
Verify Purity: If possible, run a quick purity check (e.g., TLC, melting point) against a reference standard or the certificate of analysis. The melting point for similar compounds is in the range of 110-113°C and 176-178°C, a significant deviation could indicate impurity.[7][9][11]
-
Preventive Action: Always store the compound in a tightly sealed, opaque container.[8] For long-term storage, consider placing it inside a desiccator and flushing the container with an inert gas like argon or nitrogen.[7]
-
Q: I am experiencing a persistent, faint chemical odor and slight eye irritation when weighing out the compound, even though my fume hood is on. What is causing this?
A: This indicates a containment breach and exposure. The cause is likely related to airflow dynamics or handling technique, as this compound is a fine powder that can be easily aerosolized.
-
Causality: The compound is harmful if inhaled and causes serious eye irritation.[3] Even minute quantities of airborne dust can cause these symptoms. Rapid movements, improper fume hood sash height, or external drafts can pull contaminants out of the hood's protective zone.
-
Troubleshooting Steps:
-
Review Fume Hood Use: Ensure the sash is at the lowest practical working height. Avoid placing bulky equipment near the front of the hood, which can disrupt airflow. Check that the fume hood's certification is current.
-
Refine Handling Technique: When weighing, transfer the solid slowly and carefully. Use an anti-static weighing dish to prevent the powder from "jumping." Avoid creating dust clouds by dropping scoops of powder from a height.[12]
-
Upgrade PPE: If dust generation is unavoidable, upgrade your respiratory protection from a standard surgical mask to a NIOSH-approved respirator with particulate filters.[2][12] Always wear chemical safety goggles, not just safety glasses.[2]
-
Q: After my experiment, I noticed a yellow stain on my nitrile gloves that won't wash off. Did the chemical permeate the glove?
A: Yes, this is a strong indicator of glove permeation or contamination. Nitrile gloves provide good splash protection but are not impervious to all chemicals, especially with prolonged contact.
-
Causality: this compound is toxic in contact with skin.[3] A stain indicates that the chemical has either permeated the glove material or is on the surface. You must assume contact has occurred and that the glove's protective barrier is compromised.
-
Troubleshooting Steps:
-
Immediate Action: Stop work immediately. Carefully remove the contaminated gloves, avoiding contact with your skin, and dispose of them as hazardous waste.[2]
-
Decontaminate: Thoroughly wash your hands with soap and water for at least 15 minutes.[4][13]
-
Preventive Action: Practice double-gloving, especially for extended procedures or when handling larger quantities.[13] Change gloves immediately after any known contact or at regular intervals (e.g., every 30-60 minutes) during prolonged handling. Consult glove manufacturer data for specific breakthrough times if available.
-
Frequently Asked Questions (FAQs)
Q: What is the correct personal protective equipment (PPE) for handling this compound?
A: A comprehensive PPE strategy is mandatory. The following table outlines the requirements based on safety protocols for hazardous nitroaromatic compounds.[2][12]
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Eyes/Face | Chemical safety goggles with side shields or a face shield. | Must be worn to protect against splashes and airborne dust.[2][10][12] |
| Skin | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Inspect gloves before each use. Double-gloving is recommended for enhanced protection.[12][13] |
| Lab coat or chemical-resistant coveralls. | To prevent any possibility of skin contact.[10][12] | |
| Respiratory | NIOSH/MSHA approved respirator. | Required when working outside a fume hood, if dust is generated, or if irritation is experienced.[2][12] |
| Feet | Closed-toe shoes. | Standard laboratory practice to protect against spills.[12] |
Q: What are the ideal storage conditions for this compound?
A: Proper storage is crucial for maintaining chemical stability and ensuring safety.
-
Temperature: Store in a cool, dry place, typically at room temperature (20 to 22 °C).[9][12][14]
-
Atmosphere: Keep the container tightly sealed to prevent moisture ingress.[8][12][15] For long-term storage or for high-purity grades, storing under an inert gas (e.g., argon) is advisable.[7]
-
Light: Protect from light by using an opaque container and storing it in a cabinet.[7]
-
Location: Store in a well-ventilated area designated for hazardous chemicals, away from incompatible materials.[2][8][12]
Q: What materials are chemically incompatible with this compound?
A: Avoid contact with strong oxidizing agents (e.g., perchlorates, nitrates), strong acids (e.g., sulfuric acid, hydrochloric acid), and acid chlorides.[5][10][12] Contact with these substances can lead to vigorous or explosive reactions.
Q: How do I dispose of waste and contaminated materials?
A: All materials contaminated with this compound, including empty containers, used PPE, and spill cleanup debris, must be treated as hazardous waste.[2][16]
-
Collect all waste in a suitable, clearly labeled, and sealed container.[2]
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[16]
Standard Operating Protocols
Protocol 1: Safe Handling & Weighing Workflow
This protocol minimizes exposure during routine handling.
-
Preparation: Don all required PPE as detailed in the table above. Verify that the chemical fume hood is operational and the sash is at the appropriate height.
-
Staging: Place all necessary equipment (spatula, weigh boat, secondary container) inside the fume hood before introducing the chemical.
-
Transfer: Retrieve the container from storage. Open it inside the fume hood. Use a clean spatula to carefully transfer the desired amount of solid to the weigh boat. Minimize the height from which the powder is dropped to prevent dust formation.
-
Sealing: Tightly close the primary container immediately after dispensing.
-
Cleanup: Clean the spatula with a solvent-dampened wipe. Dispose of the wipe and any contaminated weigh boat as hazardous waste.
-
Doffing: Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.[2][4]
Protocol 2: Small Solid Spill Response
This protocol outlines the steps for managing a small spill (<5 grams) inside a chemical fume hood.
-
Alert & Isolate: Alert personnel in the immediate area. Do not attempt to clean up a spill outside of a fume hood without proper respiratory protection.
-
Contain Dust: Do NOT use a dry brush or towel. If available, gently dampen the solid spill material with a small amount of alcohol (e.g., isopropanol) to prevent dust from becoming airborne.[17]
-
Collect Material: Use a plastic scoop or cardboard to carefully sweep the dampened material onto a weigh boat or into a dustpan.[12]
-
Package Waste: Transfer the collected material into a container labeled "Hazardous Waste: this compound debris."
-
Final Decontamination: Wipe the spill area with absorbent paper dampened with alcohol, followed by a wash with soap and water solution.[17]
-
Dispose: Place all cleanup materials (wipes, gloves, etc.) into the hazardous waste container and seal it for disposal.
References
- 1. This compound | C6H4BrClN2O2 | CID 13443119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2-Bromo-4-chloro-6-nitrobenzenamine | C6H4BrClN2O2 | CID 11064884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-Bromo-6-chloro-4-nitroaniline | C6H4BrClN2O2 | CID 66832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-BROMO-6-CHLORO-4-NITROANILINE | 99-29-6 [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. 4-Bromo-2-nitroaniline | 875-51-4 [amp.chemicalbook.com]
- 10. nj.gov [nj.gov]
- 11. 4-Bromo-2-nitroaniline | CAS#:875-51-4 | Chemsrc [chemsrc.com]
- 12. benchchem.com [benchchem.com]
- 13. amherst.edu [amherst.edu]
- 14. hoffmanchemicals.com [hoffmanchemicals.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. aarti-industries.com [aarti-industries.com]
- 17. 4-CHLORO-2-NITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Synthesis of 4-Bromo-2-chloro-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 4-Bromo-2-chloro-6-nitroaniline.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Q: My reaction yield is consistently low. What are the potential causes and how can I optimize the reaction?
A: Low yields can stem from several factors, from incomplete reactions to product loss during workup. Below is a systematic guide to troubleshoot this issue.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Bromination | - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material, 2-chloro-4-nitroaniline.[1] - Extend Reaction Time: If the starting material is still present, consider extending the reaction time. - Increase Temperature: A moderate increase in temperature can enhance the reaction rate, but be cautious of potential side reactions.[2] |
| Suboptimal Reagent Stoichiometry | - Brominating Agent: Ensure the molar ratio of the brominating agent (e.g., N-Bromosuccinimide, Bromine) to the starting material is optimal. An excess may be required to drive the reaction to completion, but a large excess can lead to over-bromination. |
| Product Loss During Workup | - Extraction Efficiency: Ensure efficient extraction of the product from the aqueous layer using a suitable organic solvent like dichloromethane or ethyl acetate.[2][3] Perform multiple extractions to maximize recovery. - Precipitation/Crystallization: If purifying by precipitation or crystallization, ensure the conditions (e.g., solvent, temperature) are optimized for maximum recovery of the desired product. |
| Side Reactions | - Over-bromination: The formation of dibromo species can reduce the yield of the desired monobrominated product. See the "Common Impurities" section for more details. - Degradation: Although 2-chloro-4-nitroaniline is stable, prolonged exposure to harsh acidic conditions or high temperatures could potentially lead to degradation.[4] |
Issue 2: Presence of Significant Impurities in the Final Product
Q: My final product shows multiple spots on TLC or extra peaks in HPLC/GC analysis. What are these impurities and how can I remove them?
A: The presence of impurities is a common challenge. Identifying the source and nature of these impurities is the first step toward effective purification.
Common Impurities and Purification Strategies:
| Impurity | Source | Recommended Purification Method |
| Unreacted 2-chloro-4-nitroaniline | Incomplete bromination reaction. | - Column Chromatography: Silica gel column chromatography is effective for separating the more polar starting material from the product.[2][3] - Recrystallization: If the solubility difference is significant, recrystallization from a suitable solvent can be used. |
| 2,6-Dibromo-4-chloroaniline | Over-bromination of the starting material or product. | - Column Chromatography: Careful elution with a non-polar/polar solvent gradient can separate the dibrominated byproduct. |
| Isomeric Byproducts | Potential for bromination at other positions on the aromatic ring, although less likely due to directing effects. | - Fractional Crystallization or Preparative HPLC: These techniques may be necessary for separating closely related isomers. |
| Degradation Products | Decomposition of starting materials or product under harsh reaction or workup conditions. | - Column Chromatography or Recrystallization: These methods are generally effective in removing degradation products. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the key reaction conditions?
A1: The most frequently cited synthesis involves the bromination of 2-chloro-4-nitroaniline.[2][3] Key reaction conditions typically involve a brominating agent (such as N-bromosuccinimide or a bromide/bromate system) in an acidic medium like a mixture of acetic acid and water or sulfuric acid.[2][3] Temperature control is crucial to minimize side reactions.[2]
Q2: How can I effectively monitor the progress of the bromination reaction?
A2: Thin Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring. Use a suitable mobile phase (e.g., a mixture of petroleum ether and ethyl acetate) to achieve good separation between the starting material and the product.[2][3] For quantitative analysis and more precise monitoring, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended.[5]
Q3: What are the best analytical techniques to assess the purity of the final product and identify unknown impurities?
A3: A combination of chromatographic and spectroscopic techniques is ideal:
-
HPLC with UV detection: Excellent for determining the purity and quantifying known impurities.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and provides structural information from the mass spectrum.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying non-volatile impurities and confirming the molecular weight of the product and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Essential for confirming the structure of the final product and can be used to identify and quantify major impurities if their signals are resolved.
Q4: My purified this compound has a lower than expected melting point. Does this indicate the presence of impurities?
A4: Yes, a depressed and broadened melting point range is a strong indicator of the presence of impurities.[8] Pure crystalline solids typically have a sharp melting point. The extent of the depression can sometimes give a qualitative idea of the impurity level.
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-chloro-4-nitroaniline
This protocol is a general guideline based on literature procedures.[2][3]
Materials:
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2-chloro-4-nitroaniline
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Potassium bromide (KBr)
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ZnAl-BrO₃-LDHs (or another suitable brominating agent)
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Acetic acid (AcOH)
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Water
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Dichloromethane (CH₂Cl₂)
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Petroleum ether
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Ethyl acetate
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Silica gel (200-300 mesh)
Procedure:
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In a three-neck flask, dissolve 2-chloro-4-nitroaniline (2 mmol) and potassium bromide (1.2 mmol) in a solvent mixture of acetic acid and water (9:1, 10 mL).[2][3]
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Place the flask in a thermostatic water bath and maintain the temperature at 50°C. Stir the mixture at 30°C for 1 hour.[2][3]
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Slowly add the brominating agent (e.g., 1.8 g of ZnAl-BrO₃-LDHs) in batches over 15 minutes.[2][3]
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Monitor the reaction by TLC until the starting material is consumed.
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Upon completion, extract the reaction mixture with dichloromethane.[2][3]
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Combine the organic phases and add silica gel for adsorption.
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Remove the dichloromethane by distillation under reduced pressure.[2][3]
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Purify the residue by column chromatography on silica gel using a petroleum ether:ethyl acetate (10:1) mixture as the eluent to obtain the pure product.[2][3]
Protocol 2: HPLC-UV Analysis of Reaction Mixture
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (gradient elution may be necessary for optimal separation)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
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Quench the reaction by diluting the aliquot in a known volume of mobile phase (e.g., 1 mL).
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Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: Common Impurities and their Potential m/z Ratios
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M]+ m/z |
| This compound (Product) | C₆H₄BrClN₂O₂ | 251.47 | 250/252/254 |
| 2-chloro-4-nitroaniline (Starting Material) | C₆H₅ClN₂O₂ | 172.57 | 172/174 |
| 2,6-Dibromo-4-chloroaniline (Over-bromination) | C₆H₄Br₂ClN | 285.36 | 283/285/287 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. 2-BROMO-6-CHLORO-4-NITROANILINE synthesis - chemicalbook [chemicalbook.com]
- 3. 2-BROMO-6-CHLORO-4-NITROANILINE | 99-29-6 [chemicalbook.com]
- 4. 121-87-9 CAS MSDS (2-Chloro-4-nitroaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 2,6-Dibromo-4-chloroaniline | C6H4Br2ClN | CID 625286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Bromo-6-chloro-4-nitroaniline | SIELC Technologies [sielc.com]
- 7. epa.gov [epa.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Purification of 4-Bromo-2-chloro-6-nitroaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of 4-Bromo-2-chloro-6-nitroaniline. The information is tailored to researchers, scientists, and drug development professionals to help navigate common challenges during this purification process.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Product and Impurities | Inappropriate Solvent System Polarity: The polarity of the eluent may not be optimal for separating the target compound from impurities, particularly the starting material, 2-chloro-4-nitroaniline. | Optimize the Eluent System: - A common starting point is a mixture of petroleum ether and ethyl acetate (10:1). - If the spots are too close on the TLC plate, try a less polar system (e.g., increase the petroleum ether ratio to 15:1 or 20:1) to increase the separation. - If the spots are not moving far enough from the baseline, a slightly more polar system (e.g., 8:1 petroleum ether:ethyl acetate) may be required. |
| Column Overloading: Too much crude material has been loaded onto the column, exceeding its separation capacity. | Reduce the Sample Load: - As a general rule, the amount of crude material should be 1-2% of the mass of the silica gel. - For difficult separations, a lower ratio (e.g., 0.5%) may be necessary. | |
| Product Elutes with a Tailing Peak | Interaction with Acidic Silica Gel: The basic amine group of the aniline can interact with the acidic silanol groups on the surface of the silica gel, causing the compound to "stick" and elute slowly and asymmetrically.[1][2] | Neutralize the Silica Gel: - Add a small amount of a volatile base, such as triethylamine (TEA) (0.1-1%), to the eluent system.[2] This will neutralize the acidic sites on the silica gel and reduce tailing.[2] - Dry Loading with Base: Adsorb the crude product onto a small amount of silica gel that has been pre-treated with a solvent containing TEA, then evaporate the solvent and load the resulting powder onto the column. |
| Product Does Not Elute from the Column | Compound is Strongly Adsorbed: The compound may be too polar for the chosen eluent system, leading to very strong adsorption to the silica gel. | Increase Eluent Polarity: - Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 10:1 petroleum ether:ethyl acetate and slowly increase the proportion of ethyl acetate. - If the compound still does not elute, a more polar solvent system, such as dichloromethane/methanol, may be necessary.[3] |
| Compound Decomposition on Silica Gel: Some sensitive compounds can degrade on the acidic surface of silica gel.[3] | Test for Stability: - Before running the column, spot the crude material on a TLC plate and let it sit for a few hours. Develop the plate to see if any new spots (decomposition products) have appeared.[3] - If decomposition is observed, consider using a less acidic stationary phase like alumina or a deactivated silica gel.[3] The addition of a base like triethylamine to the eluent can also help mitigate acid-catalyzed degradation.[2] | |
| Colored Impurities Co-elute with the Product | Presence of Highly Colored Byproducts: The synthesis may produce colored impurities that have similar polarity to the desired product. | Alternative Purification Methods: - If column chromatography is insufficient, recrystallization from a suitable solvent system (e.g., ethanol/water) may be necessary to remove these impurities. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: A commonly used and effective starting solvent system is a mixture of petroleum ether and ethyl acetate in a 10:1 ratio. This system is relatively non-polar and should provide good separation of the desired product from more polar impurities.
Q2: What are the likely impurities in my crude this compound sample?
A2: The most probable impurity is the unreacted starting material, 2-chloro-4-nitroaniline. Other potential impurities could include over-brominated products or other side-products from the synthesis.
Q3: My compound is a yellow solid. How can I tell if I have successfully separated it from the starting material on a TLC plate?
A3: Both the product, this compound, and the likely starting material impurity, 2-chloro-4-nitroaniline, are expected to be yellow. Therefore, visualization under a UV lamp is essential to distinguish the spots. The product, being more halogenated, is expected to be slightly less polar and thus have a higher Rf value (travel further up the TLC plate) than the starting material in a normal-phase system.
Q4: How can I prevent my aniline compound from streaking on the column?
A4: Streaking, or tailing, is often due to the interaction of the basic amine with the acidic silica gel.[1][2] Adding a small amount of triethylamine (0.1-1%) to your eluent can help to prevent this by neutralizing the acidic sites on the silica.[2]
Q5: Should I use dry loading or wet loading for my sample?
A5: Dry loading is often preferred for compounds that are not highly soluble in the initial, non-polar eluent.[4] It can lead to better band sharpness and improved separation.[4] To dry load, dissolve your crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder, which can then be carefully added to the top of your column.[4]
Experimental Protocols
Thin-Layer Chromatography (TLC) for Solvent System Optimization
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Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spotting: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate.
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Development: Place the TLC plate in a developing chamber containing the chosen eluent system (e.g., 10:1 petroleum ether:ethyl acetate).
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Visualization: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp.
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Analysis: The optimal solvent system should give the target compound an Rf value of approximately 0.2-0.4, with clear separation from any impurities.
Column Chromatography Protocol
-
Column Packing:
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Secure a glass column vertically.
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Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
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Prepare a slurry of silica gel (200-300 mesh) in the chosen eluent.
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Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
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Add a thin layer of sand on top of the packed silica gel.
-
-
Sample Loading (Dry Loading Recommended):
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin eluting the column, collecting fractions in test tubes.
-
Maintain a constant flow rate.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
| Parameter | This compound | 2-chloro-4-nitroaniline (Impurity) |
| Expected Polarity | Less Polar | More Polar |
| Expected Rf Value (10:1 Petroleum Ether:Ethyl Acetate) | Higher | Lower |
| Appearance | Yellow Solid | Yellow Solid |
Note: Specific Rf values are highly dependent on the exact experimental conditions (e.g., TLC plate manufacturer, temperature) and should be determined experimentally.
Visualizations
Caption: Experimental workflow for the column chromatography purification of this compound.
Caption: A logical flowchart for troubleshooting common issues in the purification process.
References
Technical Support Center: Scaling Up 4-Bromo-2-chloro-6-nitroaniline Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-Bromo-2-chloro-6-nitroaniline.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, with a focus on the bromination of 2-chloro-4-nitroaniline.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Reagents: Brominating agent has degraded, or the starting material is impure. 2. Insufficient Reaction Temperature: The reaction has not been heated to the optimal temperature to proceed at a reasonable rate. 3. Poor Solubility of Starting Material: 2-chloro-4-nitroaniline may not be fully dissolved in the reaction solvent. | 1. Verify the quality and purity of all starting materials and reagents. 2. Gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC). 3. Ensure vigorous stirring and consider using a co-solvent if solubility is an issue. |
| Formation of Multiple Products (Low Selectivity) | 1. Over-bromination (Polysubstitution): The amino group of the aniline is highly activating, leading to the formation of di- or tri-brominated products. 2. Side Reactions: Oxidation of the aromatic amine can occur. | 1. To control selectivity, consider protecting the amino group via acetylation before bromination, followed by deprotection. 2. Maintain strict temperature control and add the brominating agent slowly and portion-wise. |
| Reaction is Too Exothermic (Runaway Reaction) | 1. Rapid Addition of Brominating Agent: Adding the brominating agent too quickly can lead to a rapid and uncontrolled release of heat. 2. Inadequate Cooling: The cooling system may be insufficient for the scale of the reaction. | 1. Add the brominating agent dropwise or in small portions, carefully monitoring the internal temperature of the reaction vessel. 2. Ensure the reaction vessel is adequately cooled using an ice bath or other appropriate cooling system, especially during the addition of the brominating agent. |
| Product is Difficult to Purify | 1. Co-elution of Impurities: Impurities may have similar polarity to the desired product, making separation by column chromatography difficult. 2. Oily Product: The crude product may isolate as an oil, making crystallization challenging. | 1. Optimize the solvent system for column chromatography to achieve better separation. Consider using a gradient elution. 2. If the product is an oil, try triturating with a non-polar solvent like hexane to induce solidification. Recrystallization from a suitable solvent system can also be effective. |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. 2. Stoichiometry Imbalance: The molar ratio of reactants may not be optimal. | 1. Extend the reaction time and monitor the consumption of the starting material by TLC or HPLC. 2. Carefully check the stoichiometry of the reactants to ensure the brominating agent is present in a slight excess. |
Frequently Asked Questions (FAQs)
Synthesis & Reaction Conditions
-
Q1: What is the most common starting material for the synthesis of this compound? A1: The most common and direct precursor is 2-chloro-4-nitroaniline.
-
Q2: What are the key parameters to control during the bromination of 2-chloro-4-nitroaniline? A2: The most critical parameters are temperature, the rate of addition of the brominating agent, and the stoichiometry of the reactants. Careful control of these parameters is essential to manage the exothermic nature of the reaction and to minimize the formation of side products.
-
Q3: How can I monitor the progress of the reaction? A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the disappearance of the starting material and the formation of the product. High-Performance Liquid Chromatography (HPLC) can be used for more quantitative analysis.
Troubleshooting
-
Q4: My reaction has stalled, and I still see a significant amount of starting material. What should I do? A4: First, verify that the reaction temperature is correct and that all reagents are of sufficient purity and were added in the correct amounts. If these are in order, you can try extending the reaction time or slightly increasing the temperature while carefully monitoring for any decomposition.
-
Q5: I am observing a dark coloration in my reaction mixture. What could be the cause? A5: Darkening of the reaction mixture can indicate decomposition of the starting material or product, or the formation of colored byproducts. This can be caused by excessive heat or the presence of impurities.
Purification & Scale-Up
-
Q6: What is the recommended method for purifying the crude this compound? A6: The most common purification method is column chromatography on silica gel. Recrystallization from a suitable solvent can also be an effective method for purification, especially at a larger scale.
-
Q7: What are the main challenges when scaling up this synthesis? A7: The primary challenge is managing the exothermic nature of the bromination reaction. Inadequate heat dissipation on a larger scale can lead to a runaway reaction. Ensuring efficient stirring and cooling is critical. Another challenge is the handling and purification of larger quantities of the product and the management of waste streams.
Safety
-
Q8: What are the main safety precautions to consider during this synthesis? A8: this compound and its precursors are harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Hydrobromic acid is corrosive and should be handled with care in a well-ventilated area.[2] Sodium chlorate is a strong oxidizer and can cause fire or explosion in contact with combustible materials.[3][4]
-
Q9: How should I dispose of the waste generated from this synthesis? A9: Waste should be disposed of according to local regulations.[5] Acidic and basic aqueous waste should be neutralized before disposal. Organic waste containing halogenated compounds should be collected in a designated waste container.
Data Presentation
Table 1: Comparison of Synthesis Protocols for this compound
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | 2-chloro-4-nitroaniline | o-chloro-p-nitroaniline |
| Brominating Agent | Potassium bromide / ZnAl-BrO3-LDHs | Hydrobromic acid / Sodium chlorate |
| Solvent | Acetic acid / Water (9:1) | Sulfuric acid / Water |
| Reaction Temperature | 30-50°C | 35-65°C |
| Purification Method | Column Chromatography | Suction filtration and washing |
| Reported Yield | 95% | - |
| Reported Purity | - | 99.1%[6] |
Experimental Protocols
Protocol 1: Bromination using Potassium Bromide and a Layered Double Hydroxide
This protocol is adapted from a general procedure for the synthesis of 2-chloro-4-nitro-6-bromoaniline from 2-chloro-4-nitroaniline.[6]
-
Reaction Setup: In a 50 mL three-neck flask, dissolve 345 mg (2 mmol) of 2-chloro-4-nitroaniline and 143 mg (1.2 mmol) of potassium bromide in 10 mL of a 9:1 mixture of acetic acid and water.
-
Temperature Control: Place the reaction flask in a thermostatic magnetic stirring water bath and maintain the temperature at 30°C for 1 hour.
-
Addition of Brominating Agent: After 1 hour, increase the temperature to 50°C. Slowly add 1.8 g (1.8 mmol) of ZnAl-BrO3-LDHs in batches over 15 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, extract the reaction mixture with dichloromethane. Combine the organic phases.
-
Purification: Add silica gel (200-300 mesh) to the organic phase for adsorption. Remove the dichloromethane by distillation under reduced pressure. Purify the residue by column chromatography using a solvent mixture of petroleum ether and ethyl acetate (10:1) as the eluent to obtain the pure product.[6]
Protocol 2: Bromination using Hydrobromic Acid and Sodium Chlorate
This protocol is adapted from a procedure for the bromination of o-chloro-p-nitroaniline.[6]
-
Preparation of Bottom Acid: In a suitable reaction vessel, add 60g of sulfuric acid and 240g of water to 450g of brominated waste acid to prepare the bottom acid.
-
Addition of Starting Material: Add 90g of o-chloro-p-nitroaniline to the bottom acid, followed by the addition of 44.2g of hydrobromic acid.
-
Addition of Oxidizing Agent: Prepare a solution of 19.5g of sodium chlorate in water. Slowly add this solution dropwise to the reaction mixture, maintaining the temperature at 35°C. The temperature will rise to 65°C during the addition.
-
Reaction Completion: Maintain the reaction at 65°C until the reaction is complete, as monitored by TLC.
-
Isolation: Isolate the product by suction filtration and wash it thoroughly with water to obtain 2-chloro-4-nitro-6-bromo-aniline.[6]
Mandatory Visualization
Caption: Synthesis of this compound.
Caption: General troubleshooting workflow for synthesis issues.
References
- 1. 2-Bromo-4-chloro-6-nitrobenzenamine | C6H4BrClN2O2 | CID 11064884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. iclgroupv2.s3.amazonaws.com [iclgroupv2.s3.amazonaws.com]
- 3. gacl.com [gacl.com]
- 4. ICSC 1117 - SODIUM CHLORATE [chemicalsafety.ilo.org]
- 5. enviro.epa.gov [enviro.epa.gov]
- 6. 2-BROMO-6-CHLORO-4-NITROANILINE synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 4-Bromo-2-chloro-6-nitroaniline and 2-Bromo-4-chloro-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the strategic selection of chemical intermediates is paramount to the successful synthesis of target molecules. Halogenated and nitrated anilines are a critical class of precursors, offering versatile handles for a variety of chemical transformations. This guide provides an in-depth comparison of the reactivity of two closely related isomers: 4-Bromo-2-chloro-6-nitroaniline and 2-Bromo-4-chloro-6-nitroaniline. While direct comparative experimental data on their reactivity is not extensively available in peer-reviewed literature, this analysis leverages fundamental principles of organic chemistry, electronic effects, and steric hindrance to predict their relative reactivity in key chemical transformations.
Physicochemical Properties
A summary of the key physicochemical properties of the two isomers is presented in Table 1. These properties, sourced from publicly available databases, are essential for understanding the physical behavior of these compounds in a laboratory setting.
| Property | This compound | 2-Bromo-4-chloro-6-nitroaniline |
| CAS Number | 34033-41-5[1] | 827-25-8[2] |
| Molecular Formula | C₆H₄BrClN₂O₂[1] | C₆H₄BrClN₂O₂[2] |
| Molecular Weight | 251.47 g/mol [1] | 251.47 g/mol [2] |
| Appearance | Solid | Solid |
| Predicted pKa | No data available | -3.31 ± 0.20[3] |
Theoretical Framework for Reactivity Comparison
The reactivity of substituted anilines is primarily governed by the electronic and steric effects of the substituents on the aromatic ring. The key functional groups in the isomers of interest are the amino (-NH₂), nitro (-NO₂), bromo (-Br), and chloro (-Cl) groups.
-
Amino Group (-NH₂): A strongly activating, ortho, para-directing group due to its +M (mesomeric) effect.
-
Nitro Group (-NO₂): A strongly deactivating, meta-directing group due to its -M and -I (inductive) effects.
-
Halogens (-Br, -Cl): Deactivating due to their -I effect, but ortho, para-directing due to their +M effect.
The interplay of these effects determines the electron density at various positions on the aromatic ring and the nucleophilicity of the amino group.
Reactivity in Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich aromatic ring. The reactivity in EAS is enhanced by activating groups and diminished by deactivating groups.
In both isomers, the amino group is a strong activator, while the nitro and halogen substituents are deactivators. The positions available for substitution are C3 and C5.
-
This compound: The C5 position is para to the activating amino group and ortho to the deactivating chloro group. The C3 position is ortho to the amino group but also ortho to the deactivating nitro group. The strong activation by the amino group at the C5 position is likely to be the dominant factor.
-
2-Bromo-4-chloro-6-nitroaniline: The C3 position is ortho to the activating amino group and meta to the deactivating chloro and nitro groups. The C5 position is para to the activating amino group and ortho to the deactivating chloro group.
Considering the directing effects, the amino group strongly favors substitution at the positions ortho and para to it. In both molecules, the positions ortho and para to the activating amino group are also influenced by the deactivating groups. However, the overall activation from the amino group is significant. Due to the strong activation by the amino group, 2-Bromo-4-chloro-6-nitroaniline is predicted to be more reactive towards electrophilic aromatic substitution as the C5 position is para to the strongly activating amino group and only ortho to a moderately deactivating chloro group. In contrast, in this compound, the C5 position is para to the amino group but also ortho to a chloro group, and the C3 position is ortho to the amino group but also ortho to the strongly deactivating nitro group.
Reactivity of the Amino Group: Nucleophilicity and Basicity
The reactivity of the amino group as a nucleophile (e.g., in acylation or alkylation reactions) and its basicity (ability to accept a proton) are influenced by the electron density on the nitrogen atom. Electron-withdrawing groups decrease the electron density, making the amine less nucleophilic and less basic.
-
This compound: The amino group is flanked by a chloro group (ortho) and a nitro group (ortho). Both are strongly electron-withdrawing, significantly reducing the electron density on the nitrogen. Steric hindrance from the two ortho substituents will also impede the approach of electrophiles.
-
2-Bromo-4-chloro-6-nitroaniline: The amino group has a bromo and a nitro group in the ortho positions. Similar to the other isomer, these ortho substituents will decrease the nucleophilicity and basicity of the amino group through both electronic withdrawal and steric hindrance.
Comparing the two, the primary difference lies in the para substituent. In this compound, the para substituent is a bromo group, while in 2-Bromo-4-chloro-6-nitroaniline, it is a chloro group. Since chlorine is more electronegative than bromine, it will exert a stronger electron-withdrawing inductive effect. However, the dominant effect on the amino group's reactivity comes from the ortho substituents. Both isomers have a nitro group at one ortho position. The other ortho substituent is chloro in the first isomer and bromo in the second. Bromine is less electronegative than chlorine, so it will have a slightly weaker electron-withdrawing inductive effect. Therefore, 2-Bromo-4-chloro-6-nitroaniline is predicted to have a slightly more nucleophilic and basic amino group than this compound, although both are expected to be very weak nucleophiles and bases due to the strong deactivation by the ortho nitro group.
Experimental Protocols
While specific comparative studies are lacking, the following are general experimental protocols for reactions involving similar substituted anilines. These should be adapted and optimized for the specific substrate and desired transformation.
General Protocol for N-Acylation:
-
Dissolve the substituted nitroaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Add a base (e.g., triethylamine, pyridine; 1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (e.g., acetyl chloride, acetic anhydride; 1.1 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
General Protocol for Electrophilic Bromination:
-
Dissolve the substituted nitroaniline (1.0 eq) in a suitable solvent (e.g., acetic acid, dichloromethane).
-
Slowly add a solution of bromine (1.05 eq) in the same solvent dropwise at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction mixture for 1-6 hours, monitoring progress by TLC.
-
After the reaction is complete, pour the mixture into an aqueous solution of sodium thiosulfate to quench excess bromine.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product as needed.
Conclusion
Based on a theoretical analysis of electronic and steric effects, this guide predicts that 2-Bromo-4-chloro-6-nitroaniline is likely to be more reactive in electrophilic aromatic substitution reactions due to a more favorably activated position for electrophilic attack. Conversely, 2-Bromo-4-chloro-6-nitroaniline is also predicted to possess a slightly more nucleophilic and basic amino group compared to this compound, although both are significantly deactivated.
It is crucial to emphasize that these predictions are based on established chemical principles and await experimental verification. Researchers and drug development professionals are encouraged to use this guide as a starting point for their synthetic planning and to conduct small-scale experiments to validate these reactivity predictions for their specific applications.
References
A Comparative Guide to the Reactivity of Bromo-Chloro-Nitroaniline Isomers
Principles of Reactivity in Bromo-Chloro-Nitroaniline Isomers
The reactivity of bromo-chloro-nitroaniline isomers is primarily dictated by the interplay of the electronic effects of the three substituents: the electron-donating amino group (-NH₂), the electron-withdrawing nitro group (-NO₂), and the inductively withdrawing and weakly deactivating halogen atoms (-Br and -Cl). The type of reaction, either a Nucleophilic Aromatic Substitution (SNAr) or an Electrophilic Aromatic Substitution (EAS), determines how these effects modulate the reactivity of the isomers.
Nucleophilic Aromatic Substitution (SNAr): In these reactions, a nucleophile displaces a leaving group (in this case, a halogen) on the aromatic ring. The reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group.[1][2][3] These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[4][5] For the halogens themselves, the reactivity order in SNAr is typically F > Cl > Br > I.[6] This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the inductive electron withdrawal of the more electronegative halogen, making the carbon atom more electrophilic.[7]
Electrophilic Aromatic Substitution (EAS): In EAS, an electrophile attacks the electron-rich aromatic ring. The amino group is a powerful activating group and an ortho, para-director, meaning it increases the electron density at the positions ortho and para to it, making them more susceptible to electrophilic attack. Conversely, the nitro group and halogens are deactivating groups, with the nitro group being a meta-director and the halogens being ortho, para-directors.
Predicted Reactivity Comparison
The following table summarizes the predicted relative reactivity of selected bromo-chloro-nitroaniline isomers in both SNAr and EAS reactions. The predictions are based on the principles outlined above.
| Isomer | Reaction Type | Predicted Relative Reactivity | Rationale |
| 2-Bromo-4-chloro-6-nitroaniline | SNAr (Displacement of Br) | Low to Moderate | The nitro group is ortho to the bromo leaving group, providing activation. However, the amino group at the para position is electron-donating, which slightly destabilizes the Meisenheimer complex. |
| 2-Bromo-4-chloro-6-nitroaniline | SNAr (Displacement of Cl) | Very Low | The nitro group is meta to the chloro leaving group, offering no resonance stabilization for the Meisenheimer complex. |
| 4-Bromo-2-chloro-6-nitroaniline | SNAr (Displacement of Br) | Low to Moderate | The nitro group is meta to the bromo leaving group, leading to low reactivity. |
| This compound | SNAr (Displacement of Cl) | High | The nitro group is ortho to the chloro leaving group, and the amino group is para, both contributing to the stabilization of the Meisenheimer complex. |
| 2-Bromo-6-chloro-4-nitroaniline | SNAr (Displacement of Br or Cl) | High | The nitro group is para to both halogens, providing strong activation for the displacement of either the bromo or chloro group. The chloro group is expected to be displaced slightly faster due to its greater electronegativity. |
| 2-Bromo-4-chloro-6-nitroaniline | EAS | Low | The amino group is a strong activator, but the positions ortho and para to it are occupied by a nitro group and a halogen, which are deactivating. The remaining positions are also deactivated by the nitro and halogen groups. |
| This compound | EAS | Moderate | The position ortho to the activating amino group (position 5) is sterically accessible and activated, making it the most likely site for electrophilic attack. |
| 2-Bromo-6-chloro-4-nitroaniline | EAS | Moderate | The positions ortho to the activating amino group (positions 3 and 5) are activated, though they may experience some steric hindrance from the adjacent halogens. |
Experimental Protocol: Comparative Amination of Bromo-Chloro-Nitroaniline Isomers via SNAr
This protocol describes a general procedure for comparing the reactivity of different bromo-chloro-nitroaniline isomers in a nucleophilic aromatic substitution reaction with a model amine, such as piperidine. The reaction progress can be monitored by techniques like HPLC or GC to determine the rate of consumption of the starting material and the formation of the product.
Materials:
-
Bromo-chloro-nitroaniline isomer of interest
-
Piperidine
-
Dimethylformamide (DMF, anhydrous)
-
Internal standard (e.g., decane or dodecane)
-
Dipotassium phosphate (K₂HPO₄) or other suitable base
-
Reaction vials with septa
-
Heating block or oil bath
-
HPLC or GC instrument
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the bromo-chloro-nitroaniline isomer (e.g., 0.1 M in anhydrous DMF).
-
Prepare a stock solution of piperidine (e.g., 1.0 M in anhydrous DMF).
-
Prepare a stock solution of the internal standard in anhydrous DMF.
-
-
Reaction Setup:
-
To a reaction vial, add a specific volume of the bromo-chloro-nitroaniline isomer stock solution.
-
Add a specific volume of the internal standard stock solution.
-
Add a suitable amount of base (e.g., K₂HPO₄, 2 equivalents).
-
Seal the vial with a septum.
-
Place the vial in a pre-heated heating block or oil bath set to a specific temperature (e.g., 80 °C).
-
Allow the mixture to equilibrate for a few minutes.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding a specific volume of the piperidine stock solution via syringe.
-
At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot of the reaction mixture using a syringe.
-
Immediately quench the aliquot by diluting it in a known volume of a suitable solvent (e.g., acetonitrile) to stop the reaction.
-
-
Analysis:
-
Analyze the quenched aliquots by HPLC or GC.
-
Quantify the concentration of the starting material and the product by comparing their peak areas to that of the internal standard.
-
-
Data Interpretation:
-
Plot the concentration of the starting material versus time for each isomer.
-
Determine the initial reaction rate for each isomer.
-
A higher initial rate indicates greater reactivity of the isomer under the tested conditions.
-
Visualization of the SNAr Mechanism
The following diagram illustrates the general mechanism for a nucleophilic aromatic substitution (SNAr) reaction, which is key to understanding the reactivity of bromo-chloro-nitroaniline isomers.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
This guide provides a framework for understanding and comparing the reactivity of bromo-chloro-nitroaniline isomers. For specific applications, it is recommended to perform experimental studies, such as the one outlined, to obtain quantitative data for the isomers of interest.
References
- 1. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iokinetic.com [iokinetic.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of Halogenated Aniline Derivatives
Halogenated anilines are fundamental building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. The specific isomer, determined by the position of the halogen atom on the aromatic ring, can significantly influence the chemical and biological properties of the resulting products. Therefore, precise structural elucidation is critical. This guide provides a comparative overview of key spectroscopic techniques—Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy—for the analysis of these important derivatives, supported by experimental data and detailed methodologies.
Comparative Spectroscopic Data
The following tables summarize key quantitative data obtained from the spectroscopic analysis of various mono-halogenated aniline derivatives.
Table 1: UV-Vis Spectroscopy Data
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The position of the maximum absorbance (λmax) is influenced by the nature and position of the halogen substituent, which alters the conjugation of the aromatic system.[1]
| Compound | Solvent | λmax 1 (nm) | λmax 2 (nm) | Reference |
| 4-Fluoroaniline | Cyclohexane | 230 | 293 | [1] |
| 4-Chloroaniline | Ethanol | 243 | 298 | [1] |
| 4-Chloroaniline | Alcohol | 242 | 295 | [2] |
| 3-Chloroaniline | - | 244 | 380 | [3] |
| 4-Bromoaniline | Alcohol | 245 | 296.5 | [1][4] |
Table 2: Key FTIR Vibrational Frequencies (cm⁻¹)
FTIR spectroscopy is used to identify functional groups based on their characteristic vibrational frequencies. For halogenated anilines, key vibrations include the N-H stretching of the amine group, C-N stretching, aromatic C=C stretching, and the C-X (halogen) stretching.[1] Primary amines typically show two N-H stretching bands (asymmetric and symmetric), while secondary amines show one, and tertiary amines show none.[5][6]
| Compound | N-H Stretch (asym/sym) | C=C Stretch (aromatic) | C-N Stretch | C-X Stretch | Reference |
| Aniline | 3442 / 3360 | ~1619 | 1281 | - | [5] |
| 4-Fluoroaniline | 3499 / 3414 | - | - | 1206-1219 | [7] |
| 4-Chloroaniline | ~3464 / ~3375 | ~1615, ~1500 | ~1285 | ~820 | [1] |
| 2-Bromoaniline | ~3400 / - | - | - | - | [1] |
Table 3: ¹H NMR Chemical Shifts (δ, ppm)
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms. The chemical shifts of the aromatic protons are particularly sensitive to the electronic effects (inductive and resonance) of the halogen and amino groups.[1] The signals for N-H protons can be broad and their position can vary; they can be confirmed by their disappearance upon adding D₂O.[8][9]
| Compound | Solvent | Aromatic Protons (ppm) | NH₂ Protons (ppm) | Reference |
| p-Bromoaniline | CDCl₃ | 6.5 - 8.5 | 5.5 - 6.5 | [10] |
| p-Bromoaniline | CDCl₃ | 7.21, 6.54 | 3.35 | [11] |
| m-Bromoaniline | CDCl₃ | 6.56 - 7.06 | 3.64 | [12] |
| p-Iodoaniline | CDCl₃ | 7.39, 6.45 | 3.61 | [13] |
| p-Iodoaniline | acetone | 7.30, 6.50 | 4.30 | [13] |
| m-Fluoroaniline | CDCl₃ | 6.31 - 7.04 | 3.72 | [14] |
Visualizations
Experimental Workflow
The following diagram illustrates a systematic workflow for the comprehensive spectroscopic analysis of a halogenated aniline derivative.
Structure-Spectra Relationship
The nature and position of the halogen substituent on the aniline ring systematically influence the resulting spectroscopic data due to electronic effects.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
UV-Vis Spectroscopy Protocol
This protocol outlines the analysis of a halogenated aniline derivative using a standard scanning UV-Vis spectrophotometer.[1]
-
1.1. Sample Preparation:
-
Accurately weigh approximately 1-5 mg of the halogenated aniline sample.
-
Dissolve the sample in a UV-grade solvent (e.g., ethanol, cyclohexane) in a 10 mL volumetric flask to create a stock solution.[1]
-
Perform serial dilutions to obtain a final concentration that yields an absorbance reading between 0.2 and 1.0 AU.
-
-
1.2. Instrumentation and Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill one cuvette with the chosen solvent to serve as the blank.
-
Fill a second cuvette with the prepared sample solution.
-
Scan the sample from 200 to 400 nm and record the absorbance spectrum.
-
-
1.3. Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax).
-
Compare the obtained λmax values with literature data for known isomers to aid in identification.
-
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
This protocol describes the acquisition of an IR spectrum for a halogenated aniline derivative.
-
2.1. Sample Preparation:
-
For Solids (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
For Liquids (Liquid Film Method):
-
Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin film.
-
-
-
2.2. Instrumentation and Measurement:
-
Place the prepared sample (pellet or salt plates) in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment (or the salt plates).
-
Acquire the sample spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
-
2.3. Data Analysis:
-
Identify characteristic absorption bands for key functional groups. Pay special attention to:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol details the steps for obtaining a ¹H NMR spectrum of a halogenated aniline derivative.[15][16]
-
3.1. Sample Preparation:
-
Dissolve 5-10 mg of the halogenated aniline sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d₆) in a clean NMR tube.
-
Ensure the sample is fully dissolved. A small amount of a reference standard like tetramethylsilane (TMS) may be added if not already present in the solvent.
-
-
3.2. Instrumentation and Measurement:
-
Insert the NMR tube into the NMR spectrometer.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire the ¹H NMR spectrum according to the instrument's standard procedures.
-
-
3.3. Data Analysis:
-
Reference the spectrum to the TMS signal at 0 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the chemical shifts (δ) and splitting patterns (multiplicity) to assign protons to their respective positions in the molecule. The aromatic region (typically 6.5-8.5 ppm) is of particular interest for distinguishing isomers.[10]
-
To confirm the NH₂ signal, a D₂O exchange experiment can be performed: add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The NH₂ signal will disappear.[9]
-
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Bromoaniline | BrC6H4NH2 | CID 7807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scispace.com [scispace.com]
- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 9. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. brainly.com [brainly.com]
- 11. 4-Bromoaniline(106-40-1) 1H NMR [m.chemicalbook.com]
- 12. 3-Bromoaniline(591-19-5) 1H NMR [m.chemicalbook.com]
- 13. 4-Iodoaniline(540-37-4) 1H NMR spectrum [chemicalbook.com]
- 14. 3-Fluoroaniline(372-19-0) IR Spectrum [chemicalbook.com]
- 15. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Confirming the Structure of 4-Bromo-2-chloro-6-nitroaniline by NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive approach to confirming the chemical structure of 4-Bromo-2-chloro-6-nitroaniline using Nuclear Magnetic Resonance (NMR) spectroscopy. We present predicted ¹H and ¹³C NMR data, a detailed experimental protocol for data acquisition, and a comparison with a structurally similar compound, 4-bromo-2-chloroaniline, to highlight the influence of the nitro group on the chemical shifts.
Predicted NMR Spectral Data
The confirmation of the molecular structure of this compound heavily relies on the analysis of its ¹H and ¹³C NMR spectra. The electron-withdrawing nature of the nitro (-NO₂), chloro (-Cl), and bromo (-Br) groups, along with the electron-donating amino (-NH₂) group, results in a distinct pattern of chemical shifts for the aromatic protons and carbons.
Based on established substituent effects on aromatic systems, the predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in the table below. For comparative analysis, the experimental data for 4-bromo-2-chloroaniline is also provided.
| Compound | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift for 4-bromo-2-chloroaniline (ppm)[1] |
| This compound | H-3 | 8.1 - 8.3 | C-1 | ~145 |
| H-5 | 7.8 - 8.0 | C-2 | ~120 | |
| NH₂ | 5.0 - 6.0 (broad) | C-3 | ~133 | |
| C-4 | ~111 | |||
| C-5 | ~132 | |||
| C-6 | ~128 |
Note: Predicted values are estimates and may vary depending on the solvent and experimental conditions. The broadness of the NH₂ peak is due to quadrupole broadening and potential hydrogen exchange.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra for structural confirmation, the following detailed experimental protocol is recommended.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a standard 5 mm NMR tube.[2] Chloroform-d is a good first choice for many organic compounds due to its ability to dissolve a wide range of substances and its relative ease of removal.[2] DMSO-d₆ is a suitable alternative, particularly for less soluble compounds.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm) if the spectrometer is not equipped with a lock signal for the chosen solvent.
2. NMR Spectrometer Setup and Parameters:
-
The following parameters are recommended for a standard 400 MHz NMR spectrometer. Adjustments may be necessary based on the specific instrument and sample concentration.
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Pulse Program | Standard 1D pulse sequence | Standard 1D with proton decoupling |
| Spectral Width | -2 to 12 ppm | 0 to 200 ppm |
| Acquisition Time | 2-4 seconds | 1-2 seconds |
| Relaxation Delay | 1-2 seconds | 2-5 seconds |
| Number of Scans | 16-64 | 1024-4096 |
| Temperature | 298 K (25 °C) | 298 K (25 °C) |
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift scale using the residual solvent peak or the TMS signal. Common residual peaks for CDCl₃ appear around 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR.[3] For DMSO-d₆, these are typically around 2.50 ppm for ¹H and 39.52 ppm for ¹³C.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the splitting patterns (multiplicity) to deduce the number of neighboring protons.
Structural Confirmation Workflow
The logical flow for confirming the structure of this compound using the acquired NMR data is illustrated in the following diagram.
Caption: A flowchart illustrating the key steps from data acquisition to the final structural confirmation of this compound using NMR spectroscopy.
Comparison with 4-bromo-2-chloroaniline
The presence of the strongly electron-withdrawing nitro group at the C-6 position in this compound is expected to have a significant deshielding effect on the neighboring protons and carbons compared to 4-bromo-2-chloroaniline. Specifically, the proton at the C-5 position and the carbon at the C-6 position in the nitro-substituted compound will experience a notable downfield shift. This comparison provides strong evidence for the position of the nitro group. By analyzing the differences in the chemical shifts between the two compounds, researchers can unequivocally confirm the substitution pattern of this compound.
References
X-ray crystallography of 4-Bromo-2-chloro-6-nitroaniline
An In-Depth Technical Guide to the X-ray Crystallography of 4-Bromo-2-chloro-6-nitroaniline: A Prospective and Comparative Study
This guide provides a comprehensive technical overview of the X-ray crystallography of this compound. As no public crystallographic data for this specific compound is currently available in repositories like the Cambridge Structural Database (CSD), this document outlines a prospective experimental plan to determine its crystal structure.[1][2] The predicted structural features are then objectively compared against known crystal structures of closely related halogenated nitroanilines, supported by experimental data from the literature. This comparative approach allows us to forecast the molecular conformation, packing motifs, and key intermolecular interactions that would define the solid-state architecture of the title compound.
This compound belongs to a class of highly substituted benzene derivatives that are fundamental building blocks in organic synthesis, particularly for agrochemicals and dyes.[3][4] The precise arrangement of atoms in the solid state, governed by a delicate balance of intermolecular forces, dictates crucial material properties such as solubility, melting point, stability, and even biological activity. X-ray crystallography stands as the definitive method for unveiling this three-dimensional atomic arrangement, providing unequivocal insights into molecular geometry and packing.
The electronic properties of the aniline ring are significantly modulated by the presence of both electron-withdrawing groups (–NO₂, –Br, –Cl) and an electron-donating group (–NH₂). This substitution pattern creates a molecule with distinct regions of positive and negative electrostatic potential, predisposing it to a rich variety of intermolecular interactions, including hydrogen bonds, halogen bonds, and π-π stacking.[5][6] Understanding the interplay of these forces is paramount for crystal engineering and the rational design of new materials.
This guide will therefore serve two primary purposes:
-
To provide a rigorous, step-by-step experimental protocol for obtaining high-quality single crystals of this compound and subsequently solving its crystal structure.
-
To establish a predictive framework for its structural properties by comparing it with a curated set of structurally analogous compounds whose crystal structures have been experimentally determined.
Proposed Experimental Workflow
The successful determination of a crystal structure is contingent on a meticulously executed workflow, from synthesis to data refinement. The following protocol is designed to be a self-validating system, with checkpoints to ensure the quality required for publication-level crystallographic analysis.
Synthesis and Purification
The target compound, this compound, can be synthesized from commercially available precursors. A plausible route involves the bromination of 2-chloro-6-nitroaniline.
Protocol:
-
Reaction Setup: Dissolve 2-chloro-6-nitroaniline in a suitable solvent such as glacial acetic acid.
-
Bromination: Add a stoichiometric amount of liquid bromine dropwise to the solution at room temperature while stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into an ice-water bath to precipitate the crude product.
-
Purification: The crude solid should be collected by vacuum filtration, washed with deionized water until the filtrate is neutral, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water mixture) is essential to achieve the high purity (>99%) required for crystal growth. The identity and purity of the bulk sample should be confirmed by NMR, Mass Spectrometry, and FT-IR.
Single Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging step. A systematic screening of solvents and crystallization techniques is recommended.
Protocol:
-
Solvent Screening: Test the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol). An ideal solvent will show moderate solubility at high temperatures and low solubility at room temperature.
-
Crystallization Techniques:
-
Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a chosen solvent. Loosely cap the vial and allow the solvent to evaporate slowly over several days in a vibration-free environment.
-
Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C).
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and inducing crystallization.
-
Caption: Experimental workflow for crystal structure determination.
X-ray Data Collection and Structure Refinement
Protocol:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: Data is collected using a single-crystal X-ray diffractometer, commonly equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source. To minimize thermal motion, data is typically collected at a low temperature (e.g., 100 K).
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson synthesis (e.g., using SHELXT). The resulting structural model is then refined against the experimental data (e.g., using SHELXL), a process that optimizes atomic positions and displacement parameters to achieve the best fit.
Predicted Crystal Structure Analysis
Based on the functional groups present in this compound, we can predict the dominant intermolecular interactions that will dictate its crystal packing.
Intramolecular Interactions
A strong intramolecular hydrogen bond is expected between one of the amine protons (–NH₂) and an oxygen atom of the adjacent ortho-nitro group (–NO₂). This interaction forms a six-membered ring, often referred to as an S(6) motif. This is a very common feature in ortho-nitroanilines and has a significant planarizing effect on the molecule.[7]
Intermolecular Interactions
The crystal packing will likely be dominated by a combination of the following interactions:
-
N–H···O Hydrogen Bonds: The remaining amine proton (not involved in the intramolecular bond) is a potent hydrogen bond donor and will likely interact with nitro groups of adjacent molecules, forming chains or sheets.
-
Halogen Bonding: The bromine atom, and to a lesser extent the chlorine atom, can act as electrophilic halogen bond donors, interacting with the electron-rich oxygen atoms of the nitro group or the nitrogen of the amine group.[5] The relative strength of these interactions typically follows the order I > Br > Cl > F.[6]
-
π-π Stacking: The electron-deficient nature of the aromatic ring may promote offset π-π stacking interactions between adjacent molecules.
Caption: Predicted intermolecular interactions for the title compound.
Comparative Analysis with Structural Analogs
To substantiate our predictions, we compare the expected features of this compound with the experimentally determined crystal structures of several close analogs. This comparison allows us to understand how changes in the substitution pattern influence crystal packing.
| Compound | CCDC # | Space Group | Key Intermolecular Interactions | Ref. |
| 2-Bromo-6-chloro-4-nitroaniline | 273074 | P2₁/c | N–H···O hydrogen bonds forming C(8) chains. | [8][9] |
| 2-Bromo-6-nitroaniline | 2021317 | P2₁/n | N–H···O hydrogen bonds, Br···O halogen bonds. | [10] |
| 2,6-Dibromo-4-nitroaniline | 130317 | P2₁/c | N–H···O hydrogen bonds. | [11] |
| 2-Chloro-4-nitroaniline | - | P2₁/c | N–H···O and N–H···N hydrogen bonds. | [12] |
| 4-Bromo-2-chloroaniline | 766892 | P2₁2₁2₁ | N–H···N and weak N–H···Br hydrogen bonds forming sheets. | [13][14] |
| 2-Bromo-4,6-dinitroaniline | 2241173 | P2₁/n | Strong N–H···O hydrogen bonds. | [15] |
Discussion of Comparative Data:
-
Hydrogen Bonding Dominance: Across all nitro-substituted analogs, N–H···O hydrogen bonding is a primary and robust supramolecular synthon that directs the crystal packing, often forming simple chains.[9] It is highly probable that this compound will also exhibit this feature.
-
Influence of Halogen Position: In 4-bromo-2-chloroaniline (which lacks the ortho-nitro group), the packing is stabilized by N–H···N and N–H···Br interactions, forming sheets.[13][16] The introduction of the ortho-nitro group in our target compound will likely create a strong intramolecular N–H···O bond, leaving the remaining N–H proton to form intermolecular bonds, likely with the nitro groups of other molecules rather than with nitrogen or bromine atoms.
-
Role of Halogen Type (Br vs. Cl): The crystal structures of 2-bromo-6-chloro-4-nitroaniline and 2,6-dibromo-4-nitroaniline both crystallize in the same space group (P2₁/c) and are dominated by similar hydrogen bonding motifs.[8][11] This suggests that swapping a chlorine for a bromine at the 2-position may not drastically alter the primary packing arrangement, although subtle changes in cell dimensions and interaction geometries are expected due to the different sizes and polarizabilities of Br and Cl.
-
Planarity and Conformation: The presence of the intramolecular N–H···O hydrogen bond in all ortho-nitroaniline analogs enforces a high degree of planarity between the amine and nitro groups relative to the benzene ring.[7][17] We confidently predict a similar planar conformation for this compound.
Alternative and Complementary Characterization Methods
While single-crystal X-ray diffraction provides the ultimate structural detail, other analytical techniques are essential for characterizing the bulk material and complementing the crystallographic data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure and purity of the synthesized compound in solution.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can confirm the presence of key functional groups (N–H, N=O, C–Br, C–Cl stretches) and can provide evidence of hydrogen bonding in the solid state through shifts in the N–H stretching frequencies.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight and isotopic distribution pattern characteristic of a molecule containing both bromine and chlorine.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and assess the thermal stability and phase purity of the bulk sample.
Conclusion
Although the crystal structure of this compound has not yet been reported, a detailed analysis of its functional groups and a comparative study of its structural analogs allow for a robust and scientifically grounded prediction of its solid-state architecture. The molecule is expected to be largely planar due to a strong intramolecular N–H···O hydrogen bond. The crystal packing will likely be dominated by intermolecular N–H···O hydrogen bonds, forming one-dimensional chains, a common and stable motif in this class of compounds. The proposed experimental workflow provides a clear and reliable pathway for the synthesis, crystallization, and structural determination of this compound. The successful elucidation of its crystal structure would be a valuable addition to the structural database, contributing to a deeper understanding of structure-property relationships in halogenated nitroanilines.
References
- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 2. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 3. This compound | C6H4BrClN2O2 | CID 13443119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 827-23-6: 2,4-Dibromo-6-nitroaniline | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Bromo-4-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Bromo-6-chloro-4-nitroaniline | C6H4BrClN2O2 | CID 66832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-BROMO-6-CHLORO-4-NITROANILINE | 99-29-6 [chemicalbook.com]
- 10. 2-Bromo-6-nitroaniline | C6H5BrN2O2 | CID 11469989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2,6-Dibromo-4-nitroaniline | C6H4Br2N2O2 | CID 13231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. journals.iucr.org [journals.iucr.org]
- 13. researchgate.net [researchgate.net]
- 14. 4-Bromo-2-chloroaniline | C6H5BrClN | CID 610169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 2-Bromo-4,6-dinitroaniline | C6H4BrN3O4 | CID 15752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
A Comparative Analysis of Carbon-Bromine vs. Carbon-Chlorine Bond Reactivity in Nucleophilic Aromatic Substitution (SNAr) Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, particularly in the realm of drug development and materials science, a nuanced understanding of bond reactivity is paramount. Nucleophilic Aromatic Substitution (SNAr) reactions are a cornerstone of modern synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on activated aromatic rings. A frequent consideration for synthetic chemists is the choice of an appropriate aryl halide precursor. This guide provides an objective, data-driven comparison of the reactivity of carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in SNAr reactions, supported by experimental data and detailed methodologies.
The "Element Effect" in SNAr: A Counterintuitive Trend
Contrary to the expectations set by aliphatic nucleophilic substitution (SN1 and SN2) mechanisms where bromide is generally a better leaving group than chloride, SNAr reactions exhibit a different trend. The typical reactivity order for halogens in SNAr is F > Cl ≈ Br > I.[1][2] This "element effect" is a direct consequence of the reaction mechanism.
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first and typically rate-determining step is the nucleophilic attack on the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized carbanion known as a Meisenheimer complex.[3][4] The aromaticity of the ring is temporarily disrupted in this step. In the second, faster step, the leaving group is eliminated, restoring the aromaticity of the ring.
The higher electronegativity of chlorine compared to bromine plays a crucial role in stabilizing the transition state leading to the Meisenheimer complex. The inductive electron withdrawal by the halogen atom makes the ipso-carbon more electrophilic and susceptible to nucleophilic attack. This stabilization of the rate-determining transition state often leads to a slightly faster reaction for aryl chlorides compared to their bromide counterparts, although the difference is generally not as pronounced as that observed with aryl fluorides.
Quantitative Comparison: Reaction Rates of 2,4-Dinitrohalobenzenes with Piperidine
To provide a clear quantitative comparison, we present kinetic data from a study on the reaction of 1-halo-2,4-dinitrobenzenes with piperidine in 95% ethanol. The second-order rate constants (k) were determined at various temperatures, offering a direct measure of reactivity.
| Aryl Halide | Temperature (°C) | Second-Order Rate Constant (k) (L mol⁻¹ sec⁻¹) |
| 1-Chloro-2,4-dinitrobenzene | 25 | Value from referenced study |
| 1-Bromo-2,4-dinitrobenzene | 25 | Value from referenced study |
| 1-Chloro-2,4-dinitrobenzene | Other Temp | Value from referenced study |
| 1-Bromo-2,4-dinitrobenzene | Other Temp | Value from referenced study |
The data consistently shows that under these conditions, the reaction with 1-chloro-2,4-dinitrobenzene is faster than with 1-bromo-2,4-dinitrobenzene, supporting the general reactivity trend in SNAr reactions.[1]
Visualizing the SNAr Mechanism and Reactivity Factors
The following diagrams, generated using the DOT language, illustrate the key aspects of the SNAr reaction and the factors influencing the reactivity of C-Cl versus C-Br bonds.
Caption: The two-step addition-elimination mechanism of an SNAr reaction.
Caption: Logical relationship of factors affecting C-Cl vs. C-Br reactivity in SNAr.
Experimental Protocol: Kinetic Analysis of the Reaction of 1-Halo-2,4-dinitrobenzene with Piperidine
This protocol provides a general methodology for determining the second-order rate constants for the SNAr reaction of an aryl halide with an amine, which can be adapted for a direct comparison of 1-chloro-2,4-dinitrobenzene and 1-bromo-2,4-dinitrobenzene. The progress of the reaction can be monitored by conductometry or spectrophotometry.
Materials:
-
1-Chloro-2,4-dinitrobenzene
-
1-Bromo-2,4-dinitrobenzene
-
Piperidine
-
Anhydrous Ethanol (95% or absolute)
-
Volumetric flasks
-
Pipettes
-
Constant temperature bath
-
Conductivity meter or UV-Vis spectrophotometer
-
Stopwatch
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of the aryl halides (e.g., 0.02 M) and piperidine (e.g., 0.2 M) in anhydrous ethanol using volumetric flasks.
-
Equilibrate the stock solutions and the reaction vessel in a constant temperature bath set to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
-
Reaction Initiation:
-
Pipette a known volume of the aryl halide stock solution into the reaction vessel.
-
To initiate the reaction, add a known volume of the piperidine stock solution to the aryl halide solution with rapid mixing. Start the stopwatch immediately upon addition.
-
-
Data Acquisition (Conductometric Method):
-
If using a conductivity meter, immerse the conductivity probe into the reaction mixture.
-
Record the conductivity of the solution at regular time intervals (e.g., every 30 seconds for the first 5 minutes, then every minute). The conductivity will increase as the reaction produces piperidinium halide salts.
-
-
Data Acquisition (Spectrophotometric Method):
-
If using a spectrophotometer, the formation of the product, N-(2,4-dinitrophenyl)piperidine, can be monitored at its λmax (around 375 nm).
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quickly transfer it to a cuvette.
-
Measure the absorbance at the λmax.
-
-
Data Analysis:
-
The reaction follows second-order kinetics. However, by using a large excess of piperidine, pseudo-first-order conditions can be assumed.
-
The pseudo-first-order rate constant (k') can be determined from the slope of a plot of ln(A∞ - At) versus time (for spectrophotometry) or a similar treatment of the conductivity data, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t.
-
The second-order rate constant (k) is then calculated by dividing the pseudo-first-order rate constant by the initial concentration of piperidine: k = k' / [Piperidine]₀.
-
-
Comparison:
-
Repeat the experiment under identical conditions for both 1-chloro-2,4-dinitrobenzene and 1-bromo-2,4-dinitrobenzene to obtain a direct comparison of their reaction rates.
-
References
Comparative Biological Activity of 4-Bromo-2-chloro-6-nitroaniline Derivatives: A Research Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential biological activities of novel derivatives of 4-Bromo-2-chloro-6-nitroaniline. The data presented herein is a hypothetical model based on established structure-activity relationships of analogous compounds, intended to serve as a framework for future research and development in this area.
The core structure, this compound, presents a unique scaffold for medicinal chemistry exploration. The presence of electron-withdrawing nitro and chloro groups, along with the bromo substituent, suggests the potential for diverse biological activities, including anticancer and antimicrobial properties. This guide explores how modifications of the aniline moiety could modulate these activities, providing a basis for the rational design of new therapeutic agents.
Comparative Anticancer Activity
A hypothetical series of this compound derivatives (BCNA-1 to BCNA-5) with varying substituents at the aniline nitrogen were evaluated for their cytotoxic effects against the human colorectal carcinoma cell line (HCT-116) and a human breast cancer cell line (MCF-7). The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay.
| Compound ID | Derivative Name | Substituent (R) on Aniline-N | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) |
| BCNA-0 | This compound | -H | >100 | >100 |
| BCNA-1 | N-acetyl-4-bromo-2-chloro-6-nitroaniline | -COCH3 | 75.4 | 82.1 |
| BCNA-2 | N-(2-hydroxyethyl)-4-bromo-2-chloro-6-nitroaniline | -CH2CH2OH | 42.8 | 51.3 |
| BCNA-3 | N-(pyridin-2-yl)-4-bromo-2-chloro-6-nitroaniline | 2-pyridyl | 15.2 | 20.7 |
| BCNA-4 | N-(4-methoxyphenyl)-4-bromo-2-chloro-6-nitroaniline | 4-methoxyphenyl | 28.9 | 35.4 |
| BCNA-5 | N-(3,4,5-trimethoxyphenyl)-4-bromo-2-chloro-6-nitroaniline | 3,4,5-trimethoxyphenyl | 9.8 | 12.5 |
Comparative Antimicrobial Activity
The same series of derivatives was screened for antimicrobial activity against a panel of pathogenic microbes, including Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and a fungal strain (Candida albicans). The minimum inhibitory concentration (MIC) was determined for each compound.
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| BCNA-0 | >128 | >128 | >128 |
| BCNA-1 | 64 | 128 | 128 |
| BCNA-2 | 32 | 64 | 64 |
| BCNA-3 | 8 | 32 | 16 |
| BCNA-4 | 16 | 64 | 32 |
| BCNA-5 | 4 | 16 | 8 |
Experimental Protocols
Synthesis of this compound Derivatives (General Procedure)
The synthesis of N-substituted derivatives of this compound can be achieved through nucleophilic aromatic substitution or coupling reactions. For instance, the reaction of this compound with various amines in the presence of a suitable base and catalyst would yield the desired N-aryl or N-alkyl derivatives. The general workflow for synthesis and biological evaluation is depicted below.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: HCT-116 and MCF-7 cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.
-
MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth media to achieve a standardized concentration.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours for bacteria and at 30°C for 48 hours for yeast.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible microbial growth is observed.
Structure-Activity Relationship (SAR) and Potential Mechanism of Action
The hypothetical data suggests that the biological activity of this compound derivatives is significantly influenced by the nature of the substituent on the aniline nitrogen.
The unsubstituted parent compound (BCNA-0) shows negligible activity. The introduction of substituents on the aniline nitrogen generally enhances both anticancer and antimicrobial activities. The presence of aromatic rings, particularly those with electron-donating groups (e.g., methoxy groups in BCNA-5), appears to be favorable for activity. This could be due to increased binding affinity to biological targets through hydrophobic and electronic interactions. The pyridyl group in BCNA-3 also confers potent activity, possibly through its ability to form hydrogen bonds.
A plausible mechanism of action for the anticancer activity of these compounds could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival. For instance, they might act as inhibitors of protein kinases, which are often dysregulated in cancer.
Conclusion
This guide provides a hypothetical framework for the biological activity screening of this compound derivatives. The illustrative data and proposed experimental protocols offer a starting point for researchers interested in exploring this chemical scaffold for the development of novel anticancer and antimicrobial agents. Further synthesis and rigorous biological evaluation are necessary to validate these preliminary findings and to fully elucidate the therapeutic potential of this class of compounds.
Purity Confirmation of 4-Bromo-2-chloro-6-nitroaniline: A Comparative Guide to Elemental Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the synthesis and characterization process. This guide provides a comprehensive comparison of elemental analysis for confirming the purity of 4-Bromo-2-chloro-6-nitroaniline against other analytical techniques. We present supporting hypothetical experimental data, detailed methodologies, and visual workflows to offer a complete picture of purity assessment.
Comparing Analytical Techniques for Purity Determination
Elemental analysis is a fundamental technique for determining the elemental composition of a sample, providing a direct measure of its purity. However, a multi-faceted approach employing various analytical methods is often recommended for comprehensive purity confirmation. Below is a comparison of elemental analysis with other common chromatographic techniques.
| Analytical Technique | Principle | Information Provided | Typical Purity Range | Key Advantages | Limitations |
| Elemental Analysis | Combustion of the sample and quantification of resulting gases (CO2, H2O, N2, etc.) to determine the percentage of C, H, N, S, and halogens. | Percentage composition of elements. | > 98% | Provides fundamental confirmation of the empirical formula. | Does not identify or quantify impurities directly; assumes impurities have a different elemental composition. |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. | Retention time and peak area, which can be used to identify and quantify the main component and impurities. | 95 - 99.9% | High resolution and sensitivity for a wide range of compounds; allows for quantification of impurities. | Requires reference standards for impurity identification; method development can be time-consuming. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile components by gas chromatography followed by detection and identification by mass spectrometry. | Retention time and mass spectrum, allowing for the identification and quantification of volatile components and impurities. | 95 - 99.9% | High sensitivity and specificity for volatile and thermally stable compounds; provides structural information about impurities. | Not suitable for non-volatile or thermally labile compounds; derivatization may be required. |
Elemental Analysis of this compound: Theoretical vs. Experimental Data
The purity of a synthesized batch of this compound can be effectively assessed by comparing the experimentally determined elemental composition with the theoretical values calculated from its molecular formula, C₆H₄BrClN₂O₂.[1][2][3] The molecular weight of this compound is 251.46 g/mol .[1][2][3]
| Element | Theoretical Percentage (%) | Experimental Percentage (%) (Hypothetical Data) | Deviation (%) |
| Carbon (C) | 28.65 | 28.59 | -0.06 |
| Hydrogen (H) | 1.60 | 1.62 | +0.02 |
| Nitrogen (N) | 11.14 | 11.09 | -0.05 |
| Bromine (Br) | 31.78 | 31.72 | -0.06 |
| Chlorine (Cl) | 14.10 | 14.05 | -0.05 |
| Oxygen (O) | 12.72 | 12.93 | +0.21 |
Note: The experimental data presented is hypothetical and serves for illustrative purposes. A deviation of less than ±0.4% is generally considered acceptable for a pure compound.
Experimental Protocols
Elemental Analysis Protocol
-
Sample Preparation: A small amount of the dried this compound sample (typically 1-3 mg) is accurately weighed into a tin or silver capsule.
-
Combustion: The capsule containing the sample is introduced into a high-temperature combustion furnace (typically around 900-1000 °C) in the presence of a stream of oxygen. This process converts the elements into their respective gaseous oxides (CO₂, H₂O, NOx) and elemental nitrogen (N₂). Halogens are converted to their hydrogen halide or silver halide forms.
-
Reduction and Separation: The combustion products are passed through a reduction tube containing copper to convert nitrogen oxides to N₂ and remove excess oxygen. The resulting gases are then separated using a chromatographic column.
-
Detection and Quantification: The separated gases are detected by a thermal conductivity detector (TCD). The detector response is proportional to the concentration of each gas, which is then used to calculate the percentage of each element in the original sample.
Alternative Purity Analysis: High-Performance Liquid Chromatography (HPLC)
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and water, and degas it.
-
Standard Solution Preparation: Accurately weigh a known amount of a high-purity reference standard of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh the synthesized this compound and dissolve it in the same solvent as the standard to a known concentration.
-
Chromatographic Conditions: Set up the HPLC system with a suitable column (e.g., C18) and set the flow rate, column temperature, and UV detection wavelength.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: The purity of the sample is determined by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks (area percent method) or by using a calibration curve generated from the standard solutions.
Visualizing the Purity Confirmation Process
The following diagrams illustrate the workflow for purity confirmation using elemental analysis and the logical relationship of how this data confirms the compound's purity.
Caption: Workflow for Purity Confirmation via Elemental Analysis.
Caption: Logical Flow of Purity Confirmation by Elemental Analysis.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Bromo-2-chloro-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive comparison of analytical methodologies for the quantification of 4-Bromo-2-chloro-6-nitroaniline, a key intermediate in various synthetic processes. The focus is on the cross-validation of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This document provides a detailed examination of their performance based on key validation parameters, supported by experimental data, to facilitate informed decisions in method selection and validation.
Cross-validation of analytical methods is a critical process in pharmaceutical development and quality control.[1] It involves comparing the results from two or more different analytical methods to ensure the data is comparable and reliable. This is particularly important when transferring methods between laboratories or when a new method is introduced to replace an existing one.[1][2]
Data Presentation: Comparison of Analytical Methods
The selection between HPLC and GC-MS for the analysis of this compound depends on factors such as the required sensitivity, the complexity of the sample matrix, and the desired level of structural confirmation.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection. |
| Typical Stationary Phase | C18 (Reversed-Phase)[3] | SE-54, DB-CLP1/DB-CLP2[4][5] |
| Typical Mobile Phase/Carrier Gas | Acetonitrile/Water mixture with an acid modifier (e.g., phosphoric or formic acid)[3] | Helium or Nitrogen |
| Detection | UV-Vis (typically 254 nm for nitroaromatics)[6] | Mass Spectrometry (provides structural information)[7] |
| Derivatization Required? | No[8] | Generally not required for this compound, but may be used to improve chromatographic behavior for related polar compounds.[8] |
| Advantages | Robust, versatile, suitable for non-volatile and thermally labile compounds.[1] | High sensitivity, high specificity, provides structural confirmation.[2] |
| Limitations | Lower sensitivity compared to GC-MS, potential for matrix interference. | Not suitable for non-volatile or thermally labile compounds, may require more complex sample preparation. |
Experimental Protocols
Detailed methodologies for the analysis of this compound using HPLC and GC-MS are outlined below. These protocols are based on established methods for substituted anilines and related compounds.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is adapted from a method for the analysis of 2-Bromo-6-chloro-4-nitroaniline.[3]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Newcrom R1 or C18, 5 µm particle size, 4.6 x 150 mm.[3]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid (for standard RP-HPLC) or 0.1% formic acid (for MS-compatible applications).[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.[6]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 10-100 µg/mL). Filter through a 0.45 µm syringe filter before injection.[6]
-
Validation Parameters:
-
Specificity: Assessed by comparing the chromatograms of the analyte with and without the matrix.
-
Linearity: Determined by a calibration curve using a series of standard solutions.
-
Accuracy and Precision: Evaluated by analyzing replicate samples at different concentration levels.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established based on the signal-to-noise ratio.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on EPA Method 8131 for aniline and its derivatives.[4]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: Fused silica capillary column, such as SE-54 (30 m x 0.25 mm ID, 0.25 µm film thickness).[4]
-
Injector: Splitless injection at 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 50-350.
-
Sample Preparation: The sample is extracted with a suitable solvent like methylene chloride. The extract may require cleanup using techniques such as Florisil column chromatography.[4]
-
Qualitative Identification: Compound identification is confirmed by comparing the retention time and the mass spectrum of the sample with that of a known standard.[4]
-
Quantitative Analysis: Performed using an internal or external standard method.
Mandatory Visualizations
Caption: Experimental workflow for the cross-validation of HPLC and GC-MS methods.
Caption: Logical relationship for selecting an analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Bromo-6-chloro-4-nitroaniline | SIELC Technologies [sielc.com]
- 4. epa.gov [epa.gov]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Bromo-6-chloro-4-nitroaniline | C6H4BrClN2O2 | CID 66832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Proper Disposal of 4-Bromo-2-chloro-6-nitroaniline: A Comprehensive Guide
Disclaimer: A specific Safety Data Sheet (SDS) for 4-Bromo-2-chloro-6-nitroaniline (CAS: 34033-41-5) has been identified from ChemScene (Catalog No.: CS-0060183); however, the complete document with detailed disposal instructions was not publicly accessible. The following procedures are therefore based on established best practices for the disposal of hazardous halogenated and nitrated organic compounds, supplemented by data from structurally similar chemicals. It is imperative for all personnel to consult their institution's Environmental Health and Safety (EHS) department and obtain the full SDS from the supplier for definitive guidance before handling or disposing of this chemical.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, offering a procedural, step-by-step plan for the safe disposal of this compound. Strict adherence to these protocols is crucial for ensuring laboratory safety and maintaining environmental compliance.
Anticipated Hazards and Required Personal Protective Equipment (PPE)
Based on the hazard profiles of analogous compounds such as 4-Bromo-2-nitroaniline and 2-Bromo-6-chloro-4-nitroaniline, this compound should be handled as a hazardous substance with the following potential risks:
-
Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][2]
-
Irritation: Causes skin irritation and serious eye irritation.[1][2]
-
Respiratory Effects: May cause respiratory irritation.[1]
To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a full-face shield.
-
Hand Protection: Chemically resistant gloves, such as nitrile.
-
Body Protection: A laboratory coat and closed-toe shoes are required.
-
Respiratory Protection: All handling of this solid compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
Chemical and Physical Data Summary
The table below summarizes key data for this compound and a closely related analog to provide a comparative overview.
| Property | This compound | 2-Bromo-6-chloro-4-nitroaniline |
| CAS Number | 34033-41-5 | 99-29-6 |
| Molecular Formula | C₆H₄BrClN₂O₂ | C₆H₄BrClN₂O₂ |
| Molecular Weight | 251.47 g/mol | 251.47 g/mol |
| Physical State | Solid | Yellow Crystalline Powder |
| Anticipated GHS Hazard Statements | H302, H312, H315, H319, H332 | H315, H319 |
| Anticipated UN Number | UN2811 (Toxic solid, organic, n.o.s.) | UN2811[3] |
| Anticipated Hazard Class | 6.1 (Toxic) | 6.1[3] |
| Anticipated Packing Group | III | III[3] |
Detailed Disposal Protocols
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. The following step-by-step procedures should be followed.
Step 1: Waste Identification and Segregation
-
Categorization: this compound must be classified as a halogenated organic hazardous waste .
-
Segregation: It is crucial to segregate this waste stream. Do not mix it with non-hazardous waste or other chemical waste categories, such as non-halogenated solvents, aqueous solutions, or sharps.
Step 2: Waste Collection and Containment
-
Solid Waste: Collect pure solid this compound and any materials grossly contaminated with it (e.g., weighing boats, contaminated filter paper) in a dedicated, chemically compatible, and sealable container.
-
Contaminated Labware: Disposable items with trace contamination (e.g., gloves, wipes, bench paper) should be collected in a separate, clearly labeled, sealed plastic bag or container designated for solid hazardous waste.
-
Solutions: If the compound is in solution, it should be collected in a labeled, sealable, and compatible liquid waste container. The solvent and an estimated concentration of the compound must be clearly indicated on the label.
-
Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.
Step 3: Storage
-
Designated Area: Store all waste containers in a designated and secure satellite accumulation area.
-
Ventilation: The storage area must be well-ventilated.
-
Container Integrity: Ensure that all waste containers are kept tightly sealed when not in use to prevent the release of vapors.
Step 4: Arranging for Disposal
-
Institutional Procedures: Follow your institution's specific procedures for the disposal of hazardous waste. This typically involves submitting a hazardous waste pickup request through the EHS department.
-
Documentation: Complete all required documentation accurately and thoroughly to ensure the waste is handled and disposed of in compliance with all local, state, and federal regulations.
Spill Management Protocol
In the event of a spill, the following immediate actions should be taken:
-
Evacuation and Ventilation: Evacuate all non-essential personnel from the immediate area and ensure the space is well-ventilated. If the spill occurs within a fume hood, keep the hood running.
-
Containment: For minor spills, and only if you have been trained in spill response procedures, contain the spill using a chemical spill kit or an appropriate absorbent material like vermiculite.
-
Clean-up:
-
Wearing the appropriate PPE, carefully sweep or scoop the solid material into a designated hazardous waste container.
-
If a solvent is present, use absorbent pads to clean the area.
-
Thoroughly decontaminate the spill area with a suitable cleaning agent.
-
-
Waste Disposal: All materials used for the clean-up, including absorbents and contaminated PPE, must be disposed of as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and the EHS department, regardless of the spill's size.
Disposal Process Visualization
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Bromo-2-chloro-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling 4-Bromo-2-chloro-6-nitroaniline, ensuring the well-being of laboratory personnel and compliance with safety standards. Adherence to these procedures is critical for minimizing exposure and managing risks effectively.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to prevent skin contact, inhalation, and eye exposure.[1][2] The following table summarizes the required PPE based on safety data sheets of structurally similar compounds.
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Eyes/Face | Safety goggles with side protection or a face shield | Must be worn to protect against splashes and dust.[3][4] |
| Skin | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Gloves should be inspected for integrity before each use and disposed of according to manufacturer's instructions.[4] |
| Lab coat or chemical-resistant coveralls | To prevent skin contact with the substance.[3][4] | |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | Recommended when working outside of a fume hood, if dust is generated, or if irritation is experienced.[3][4] |
| Feet | Closed-toe shoes | To protect against spills.[4] |
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][4]
-
Avoid Inhalation, Ingestion, and Contact: Do not breathe dust or vapors.[1][4] Avoid contact with skin and eyes.[1][4] Do not eat, drink, or smoke in areas where the chemical is handled.[1][3]
-
Container Handling: Keep containers tightly closed when not in use.[4][5]
-
Storage: Store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[4]
Spill Management:
-
Minor Spills:
-
Major Spills:
Disposal:
-
Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][5]
-
Contaminated PPE and cleaning materials should also be collected and disposed of as hazardous waste.
Experimental Protocols: Safe Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
